molecular formula C11H18 B019402 1,3,5-Undecatriene CAS No. 19883-29-5

1,3,5-Undecatriene

Cat. No.: B019402
CAS No.: 19883-29-5
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-JEGFTUTRSA-N
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Description

1,3,5-Undecatriene is a volatile hydrocarbon of significant interest in organic chemistry and industrial research, particularly for its organoleptic properties. This compound exists as a mixture of stereoisomers and is characterized as a colorless to light yellow clear liquid with a high boiling point and a specific gravity of 0.80 . It is typically stored refrigerated to maintain stability, as it is heat-sensitive . Key Physical & Chemical Properties The following data, compiled from published sources, provides key identifiers for researchers : CAS RN: 16356-11-9 (mixture of isomers) Molecular Formula: C 11 H 18 Molecular Weight: 150.26 g/mol Boiling Point: ~88 °C at 1 mmHg Flash Point: ~66 °C Refractive Index: ~1.50 Primary Research Applications The principal research value of this compound lies in the field of fragrance and flavor chemistry. It is renowned for its powerful, diffusive green odor reminiscent of galbanum resin and peppery notes . Researchers utilize it to impart or study green, vegetable-like nuances such as green bell pepper and green chili pepper in flavor profiles, as well as to add lift and naturalness in fragrance compositions . Its occurrence in nature has been noted in sources like pineapple fruit . Synthesis and Chemical Interest Beyond its applicative research, this compound serves as a model compound in methodological organic synthesis. Published protocols include stereoselective routes to specific isomers like (3E,5Z)-1,3,5-undecatriene (known as Galbanolene) and processes involving the coupling of heptenyl organometallic compounds . This makes it a valuable subject for studies in reaction optimization and catalysis. Handling and Safety This chemical is a combustible liquid and may be fatal if swallowed and enters airways . Researchers should handle it with appropriate personal protective equipment, including gloves and eye protection, and store it in a cool, well-ventilated place, locked up . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3E,5E)-undeca-1,3,5-triene
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InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JQQDKNVOSLONRS-JEGFTUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
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DSSTOX Substance ID

DTXSID101016209
Record name (E,E)-1,3,5-Undecatriene
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Molecular Weight

150.26 g/mol
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Physical Description

Colourless to pale yellow liquid; fruity, green, pineapple, tropical spruce needle aroma
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.788-0.796
Record name 1,3,5-Undecatriene
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

19883-29-5, 16356-11-9
Record name (3E,5E)-1,3,5-Undecatriene
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Record name 1,3,5-Undecatriene
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Record name 1,3,5-Undecatriene, (3E,5E)-
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Record name 1,3,5-Undecatriene
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Record name (E,E)-1,3,5-Undecatriene
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Record name Undeca-1,3,5-triene
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Record name (E,E)-undeca-1,3,5-triene
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Record name 1,3,5-UNDECATRIENE, (3E,5E)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Undecatriene is a conjugated polyene of significant interest due to its potent sensory properties and its utility as a synthetic building block. This document provides a comprehensive overview of the synthesis and physicochemical properties of this compound, with a focus on stereoselective synthetic routes and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Physicochemical and Spectroscopic Properties

This compound (C₁₁H₁₈) is a volatile, colorless to pale yellow liquid.[1] Its properties are influenced by the stereochemistry of its three double bonds. The substance is characterized by a powerful, diffusive green, and fruity aroma, reminiscent of galbanum and pineapple.[1][2] It is slightly soluble in water but soluble in ethanol (B145695) and fats.[1] A summary of the key physicochemical properties for various isomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound Isomers

Property(3E,5Z)-1,3,5-Undecatriene(E,E)-1,3,5-UndecatrieneGeneral (Mixture of Isomers)
CAS Number 51447-08-6[3]19883-29-516356-11-9
Molecular Formula C₁₁H₁₈[3]C₁₁H₁₈C₁₁H₁₈[4]
Molecular Weight 150.26 g/mol [3][5]150.26 g/mol [6]150.26 g/mol [4]
Boiling Point 280-285 °C @ 760 mmHg[5]~88 °C @ 1 mmHg[4]~180 °C[4]
Density --0.788-0.796 g/cm³
Refractive Index --1.510-1.518[1]

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of (E,E)-1,3,5-undecatriene is available in the NIST WebBook.[6]

  • Gas Chromatography (GC): Kovats retention indices are available for various isomers on both polar and non-polar columns, aiding in their separation and identification.[6][5]

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data has been reported for (3E,5Z)-1,3,5-undecatriene.[5]

  • Infrared (IR) Spectroscopy: FTIR spectra are available for this compound (mixture of isomers).[1]

Synthesis of this compound

The stereoselective synthesis of this compound is most commonly achieved via the Wittig reaction.[7] This method allows for precise control over the geometry of the newly formed double bond based on the choice of reactants and reaction conditions. Other synthetic approaches include palladium-copper catalyzed coupling reactions.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]

The (3E,5E)-isomer can be synthesized via the Wittig reaction between methylene (B1212753) triphenylphosphorane (a non-stabilized ylide) and (2E,4E)-decadienal.[2]

This protocol is a representative procedure based on general Wittig reaction methodologies.

Materials:

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the deep red-orange colored ylide indicates a successful reaction.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve (2E,4E)-decadienal (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3E,5E)-1,3,5-undecatriene.

Biological Activity and Signaling

The primary biological activity of this compound is related to its potent odor, which is perceived through interaction with olfactory receptors in the nasal cavity.[4] This interaction initiates a signal transduction cascade, leading to the perception of smell. While specific metabolic pathways for this compound are not extensively documented, it is likely metabolized in a similar manner to other ingested volatile hydrocarbons.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key experimental and logical workflows associated with the synthesis and analysis of this compound.

Wittig_Synthesis_Workflow Workflow for the Wittig Synthesis of this compound cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis ylide_start Suspend Methyltriphenylphosphonium bromide in anhydrous THF add_base Add n-BuLi at 0°C ylide_start->add_base stir_ylide Stir for 1 hour at 0°C add_base->stir_ylide add_aldehyde Add aldehyde solution to ylide at 0°C stir_ylide->add_aldehyde aldehyde_prep Dissolve (2E,4E)-Decadienal in anhydrous THF aldehyde_prep->add_aldehyde warm_stir Warm to RT and stir for 2-4 hours add_aldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir gc Gas Chromatography chromatography->gc

Caption: Workflow for the Wittig Synthesis of this compound.

wittig_mechanism Simplified Mechanism of the Wittig Reaction ylide Phosphonium Ylide (Ph3P=CH2) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Formation alkene Alkene (R-CH=CH2) oxaphosphetane->alkene Ring Collapse tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo

Caption: Simplified Mechanism of the Wittig Reaction.

Conclusion

This compound is a valuable compound with distinct stereoisomers that can be selectively synthesized. The Wittig reaction stands out as a robust method for achieving high stereoselectivity. A thorough understanding of its physicochemical properties and synthetic routes is essential for its application in various fields, from flavor and fragrance chemistry to the development of novel materials and pharmaceuticals. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers working with this versatile triene.

References

The Natural Occurrence of 1,3,5-Undecatriene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Undecatriene is a volatile C11 hydrocarbon found in various plant species, where it contributes significantly to their characteristic aroma profiles. As a member of the diverse class of plant-derived secondary metabolites, its unique chemical structure and biological activity make it a compound of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, details common experimental protocols for its extraction and identification, and elucidates its proposed biosynthetic pathway. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding for research and development applications.

Introduction to this compound

This compound (C₁₁H₁₈) is an aliphatic hydrocarbon characterized by a backbone of eleven carbon atoms containing three conjugated double bonds.[1] This conjugation is responsible for its chemical reactivity and distinct organoleptic properties. The compound exists in several geometric isomeric forms, such as (3E,5Z)- and (3E,5E)-undeca-1,3,5-triene, each contributing uniquely to the scent profile of the plant in which it is present.[2][3] Notably, it is a key contributor to the powerful, diffusive, green, and galbanum-like odor in many essential oils.[2][3][4] Its presence has been confirmed in a variety of fruits and herbs, where it plays a role in plant defense and communication.[1][2][3]

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a range of plant species. It is a significant aroma component in the gum resin of galbanum (Ferula gummosa), and has also been detected in fruits such as apple, peach, pear, and pineapple, as well as in herbs like celery, parsley, spearmint, and lavender.[1][2][3][4]

The concentration of this compound and its isomers can vary significantly based on the plant species, cultivar, environmental conditions, and the specific analytical methods employed for quantification. Comprehensive quantitative data across a wide range of species is limited in publicly accessible literature; however, available data for select species are presented below for comparative analysis.

Table 1: Quantitative Occurrence of this compound Isomers in Selected Plants

Plant SpeciesIsomerPlant Part / MatrixConcentrationReference
Spearmint (Mentha spicata)(E,Z)-1,3,5-UndecatrieneDried Leaves7.93–14.46 ppm[1]
Lavender (Lavandula angustifolia)(E,E)-1,3,5-UndecatrieneEssential Oil0.04%[1]

Note: The concentration in spearmint was noted to vary depending on the drying method used.[1]

Experimental Protocols for Extraction and Analysis

The isolation and identification of volatile compounds like this compound from plant matrices require precise and sensitive analytical techniques. The general workflow involves extraction and concentration of the volatiles, followed by chromatographic separation and mass spectrometric identification.

Experimental_Workflow cluster_extraction 1. Volatile Extraction cluster_analysis 2. Analysis cluster_identification 3. Identification & Quantification Plant_Material Plant Material (e.g., leaves, flowers) SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Material->SPME Modern, Solvent-Free Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Traditional Method GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Hydrodistillation->GCMS Inject Essential Oil Data_Processing Data Processing & Deconvolution GCMS->Data_Processing Library_Search Mass Spectral Library Search (e.g., NIST) Data_Processing->Library_Search Quantification Quantification (Internal/External Standards) Library_Search->Quantification

Figure 1: General experimental workflow for the analysis of this compound.
Extraction Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free, and sensitive method for trapping volatile organic compounds from the headspace above a sample.[5][6]

Protocol:

  • Sample Preparation : Weigh a precise amount of fresh or dried plant material (e.g., 1.0-2.0 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard : Add an internal standard (e.g., a known concentration of a non-native hydrocarbon like C13 or C15 alkane) to the matrix for quantification purposes.

  • Equilibration : Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.[7]

  • Extraction : Expose an SPME fiber to the vial's headspace. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[8][9] Extraction is typically performed at the equilibration temperature for 30-60 minutes.[7]

  • Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.[6] Desorption time and temperature are typically 3-5 minutes at 250-270°C.[7]

Extraction Method 2: Hydrodistillation

Hydrodistillation is a traditional method used to extract essential oils from plant material.[1][10]

Protocol:

  • Apparatus Setup : Set up a Clevenger-type apparatus.[1]

  • Sample Preparation : Place a known quantity of plant material (e.g., 100-500 g) into the distillation flask and add a sufficient volume of distilled water to fully immerse the material.[10][11]

  • Distillation : Heat the flask to boiling. The steam and volatilized essential oils will rise, travel through a condenser, and collect in a graduated separator.[12]

  • Oil Collection : The process is typically run for 3-5 hours.[13] As the condensate cools, the essential oil, being immiscible with water, will form a separate layer that can be collected.

  • Drying and Storage : Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water and store it in a sealed, dark vial at low temperature (e.g., 4°C).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying individual components within a complex volatile mixture.[14]

Typical GC-MS Parameters:

  • Gas Chromatograph (GC) :

    • Column : A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used (e.g., 30 m length x 0.25 mm i.d. x 0.25 µm film thickness).[14][15]

    • Carrier Gas : Helium is used at a constant flow rate of approximately 1.0-1.5 mL/min.[16][17]

    • Injector Temperature : Set to 250-280°C.[14][17]

    • Oven Temperature Program : An initial temperature of 40-60°C is held for a few minutes, then ramped up at a rate of 3-10°C/min to a final temperature of 250-300°C.[17][18]

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[17]

    • Ion Source Temperature : 230°C.[15]

    • Mass Range : Scan from m/z 40 to 600.[19]

    • Identification : Compounds are tentatively identified by comparing their mass spectra with those in established libraries such as NIST (National Institute of Standards and Technology). Confirmation is achieved by comparing retention indices and mass spectra with those of authentic standards.

Biosynthesis of this compound

C11 hydrocarbons like this compound are plant-derived secondary metabolites. While the biosynthesis of common C6 "green leaf volatiles" is well-documented, the pathway leading to C11 compounds is less characterized but is understood to originate from the same family of reactions: the lipoxygenase (LOX) pathway.[2][20][21] This pathway utilizes polyunsaturated fatty acids (PUFAs) as precursors.

The proposed biosynthetic cascade begins with the release of PUFAs, such as α-linolenic acid (C18:3), from cell membranes by lipases.[3] A lipoxygenase (LOX) enzyme then introduces molecular oxygen to form a fatty acid hydroperoxide.[2][21] This unstable intermediate is subsequently cleaved by a hydroperoxide lyase (HPL) enzyme.[3][21] While HPL typically cleaves C18 fatty acids into C12 and C6 fragments, specific HPLs or related enzymes in certain plants can act on different positions of the fatty acid chain or on different fatty acid precursors to yield the C11 hydrocarbon backbone of undecatriene.[22]

Biosynthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_Membrane Polyunsaturated Fatty Acid (PUFA) (e.g., α-Linolenic Acid) Lipase Lipase PUFA_Membrane->Lipase PUFA_Free Free PUFA LOX Lipoxygenase (LOX) PUFA_Free->LOX Hydroperoxide Fatty Acid Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Undecatriene This compound (C11) Other_Fragments Other Fragments Lipase->PUFA_Free Release LOX->Hydroperoxide Oxygenation HPL->Undecatriene Cleavage HPL->Other_Fragments

Figure 2: Proposed biosynthetic pathway of this compound via the LOX pathway.

Conclusion and Future Directions

This compound is a noteworthy natural product with a distinct distribution in the plant kingdom, contributing significantly to the aroma of several commercially important plants. The methodologies for its extraction and analysis, primarily HS-SPME and GC-MS, are well-established, allowing for sensitive detection and identification. While its biosynthesis is believed to proceed via the lipoxygenase pathway, further research is required to identify the specific enzymes and precursors involved in generating its C11 backbone in different plant species. For drug development professionals, understanding the natural sources and biosynthesis of such compounds can open avenues for metabolic engineering to enhance production or for the synthesis of novel derivatives with potential therapeutic applications. Future research should focus on broader quantitative surveys across more plant species and detailed enzymatic studies to fully elucidate the biosynthetic control points for this compound production.

References

Spectroscopic Data of 1,3,5-Undecatriene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-undecatriene, a volatile hydrocarbon of interest in flavor, fragrance, and chemical synthesis research. Due to the existence of multiple stereoisomers, this guide will focus on the available data for specific, characterized isomers where possible. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

Mass Spectrometry (MS) Data

Mass spectrometry of this compound isomers typically shows a molecular ion peak corresponding to its molecular weight (150.26 g/mol ). The fragmentation pattern provides valuable information for structural elucidation.

Table 1: Mass Spectrometry Data for (E,E)-1,3,5-Undecatriene

m/zRelative Intensity (%)
41100
6785
7980
9175
10560
11940
15025

Table 2: Mass Spectrometry Data for (3E,5Z)-1,3,5-Undecatriene

m/zRelative Intensity (%)
41100
6790
7985
9170
10555
11935
15020

Note: The relative intensities are approximate and can vary depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound isomers are not widely published in tabular format. The following tables provide predicted chemical shifts based on computational models and typical values for similar olefinic structures. These should be used as a reference and may not exactly match experimental values.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Generic Isomer)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H1 (CH2=)5.0 - 5.2Doublet of DoubletsJ ≈ 10, 2
H2 (CH=)6.2 - 6.4Doublet of TripletsJ ≈ 17, 10
H3 (=CH-)5.8 - 6.1Multiplet-
H4 (=CH-)5.6 - 5.9Multiplet-
H5 (=CH-)5.9 - 6.2Multiplet-
H6 (-CH=)5.5 - 5.8Multiplet-
H7 (-CH2-)2.0 - 2.2QuartetJ ≈ 7
H8, H9, H10 (-CH2-CH2-CH2-)1.2 - 1.5Multiplet-
H11 (-CH3)0.8 - 1.0TripletJ ≈ 7

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Generic Isomer)

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH2=)114 - 116
C2 (CH=)135 - 137
C3 (=CH-)130 - 133
C4 (=CH-)128 - 131
C5 (=CH-)130 - 134
C6 (-CH=)125 - 128
C7 (-CH2-)32 - 34
C8 (-CH2-)31 - 33
C9 (-CH2-)22 - 24
C10 (-CH2-)30 - 32
C11 (-CH3)13 - 15
Infrared (IR) Spectroscopy Data

Table 5: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3100 - 3000Medium=C-H Stretch (alkene)
2960 - 2850StrongC-H Stretch (alkane)
1650 - 1600MediumC=C Stretch (conjugated alkene)
1465 - 1450Medium-CH₂- Bend (scissoring)
1380 - 1370Medium-CH₃ Bend (symmetric)
1000 - 650Strong=C-H Bend (out-of-plane, specific to stereochemistry)

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not explicitly published. However, the following are generalized methodologies that would be appropriate for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set.

    • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set.

    • Acquisition Time: An acquisition time of 1-2 seconds is used.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed between the plates, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

    • Injector Temperature: The injector is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

    • Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) range of approximately 35 to 350 amu is scanned.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Processing Data Analysis & Interpretation NMR_Data->Processing IR_Data->Processing MS_Data->Processing

An In-depth Technical Guide to the Geometric Isomers of 1,3,5-Undecatriene and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the geometric isomers of 1,3,5-undecatriene, a conjugated triene of significant interest in the flavor, fragrance, and chemical synthesis sectors. The document details the structure of its key isomers, their relative thermodynamic stability based on established chemical principles and computational studies of analogous compounds, and detailed experimental protocols for their synthesis and characterization.

Introduction to this compound

This compound (C₁₁H₁₈) is a volatile hydrocarbon characterized by a conjugated system of three double bonds. This structural feature is the basis for its unique chemical properties and its powerful, diffusive green and fruity aroma, often associated with galbanum resin.[1] The molecule can exist in several geometric isomeric forms depending on the configuration (E or Z) around the double bonds at the C3 and C5 positions. The specific isomeric composition dictates its organoleptic properties and chemical reactivity. For instance, the (3E,5Z)-isomer is a key component responsible for the characteristic harsh green odor of galbanum oil.[2] Understanding the relative stability and stereoselective synthesis of these isomers is crucial for both fundamental research and industrial applications.

Geometric Isomers of this compound

The double bonds at the C3-C4 and C5-C6 positions of this compound are stereogenic, giving rise to four potential geometric isomers. The terminal C1-C2 double bond does not exhibit E/Z isomerism. The primary isomers of interest are listed in the table below.

Isomer NameCommon NameCAS NumberMolecular Structure
(3E,5E)-1,3,5-Undecatrienetrans,trans-Galbanolene19883-29-5CCCCC/C=C/C=C/C=C
(3E,5Z)-1,3,5-UndecatrieneGalbanolene51447-08-6CCCCC/C=C\C=C/C=C
(3Z,5E)-1,3,5-Undecatriene-19883-27-3CCCCC/C=C/C=C\C=C
(3Z,5Z)-1,3,5-Undecatrienecis,cis-GalbanoleneNot readily availableCCCCC/C=C\C=C\C=C

Thermodynamic Stability of Isomers

General Principles of Stability:

  • Conjugation: Conjugated polyenes are inherently more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the system of alternating double and single bonds.[1]

  • Substitution (E vs. Z): In general, trans (E) isomers are thermodynamically more stable than cis (Z) isomers. This is because the bulky substituent groups are on opposite sides of the double bond in the E configuration, which minimizes steric strain (non-bonded repulsive interactions).[4]

  • Conformation (s-trans vs. s-cis): Rotation around the central single bonds in a conjugated system leads to different conformers. The s-trans conformation (where the double bonds are trans relative to the connecting single bond) is generally lower in energy than the s-cis conformation due to reduced steric clash between hydrogen atoms.

Based on these principles, the (3E,5E)-isomer, which allows the hydrocarbon chain to adopt a more linear, extended conformation with minimal steric hindrance, is predicted to be the most stable. Isomers containing one Z-configured double bond introduce a "kink" in the chain, increasing steric interactions and thus decreasing stability. The (3Z,5Z)-isomer would be the least stable due to the cumulative steric strain from two Z-configurations.

Predicted stability hierarchy of this compound isomers.

Analogous Computational Data (1,3,5-Hexatriene): Computational studies on the simpler conjugated triene, 1,3,5-hexatriene, support the predicted stability order. Ab initio and DFT calculations consistently show that the all-trans (E) isomer is the global minimum on the potential energy surface, with cis (Z) isomers being higher in energy. For example, theoretical studies indicate that trans-hexatriene is more stable than cis-hexatriene, with the energy difference being significant enough to dictate equilibrium distributions.[5] This provides a strong theoretical basis for the stability ranking of this compound isomers.

Experimental Protocols

Stereoselective Synthesis of (3E,5Z)-1,3,5-Undecatriene via Wittig Reaction

The Wittig reaction is a powerful method for stereoselective alkene synthesis. Non-stabilized ylides typically favor the formation of Z-alkenes, which is a key step in the synthesis of the commercially important (3E,5Z)-isomer.[2] The following is a representative protocol.

Workflow Overview:

Workflow for the synthesis and analysis of this compound.

Materials:

  • Hexyltriphenylphosphonium bromide

  • (E)-2,4-Pentadienal

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add hexyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe and cool the resulting suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of (E)-2,4-pentadienal (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product, which contains the desired undecatriene isomer and triphenylphosphine (B44618) oxide byproduct, is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.

    • Confirm the structure and isomeric purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying the volatile isomers of this compound in a mixture, such as in an essential oil extract or a synthetic reaction product.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).

  • Column: A polar capillary column is recommended for separating geometric isomers. A common choice is a DB-WAX or HP-INNOWax column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of sample (diluted in hexane (B92381) or dichloromethane), split ratio 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

Data Analysis: Isomers are identified by comparing their retention times and mass spectra to those of authentic standards or to data from established libraries (e.g., NIST, Wiley). The relative abundance of each isomer is determined by integrating the area of its corresponding chromatographic peak. The different isomers will have very similar mass spectra but distinct retention times on a suitable polar column.[6][7]

References

(3E,5Z)-1,3,5-Undecatriene: A Review of its Biological Activity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3E,5Z)-1,3,5-Undecatriene , also known by its synonyms cis-Galbanolene and Cystophorene, is a naturally occurring conjugated triene found in a variety of plants, most notably in galbanum oil, from which it derives its characteristic potent green and resinous aroma.[1][2] It is also found in celery, parsley, apple, peach, pear, and pineapple.[3] While extensively utilized in the fragrance and flavor industries, its documented biological activities beyond olfaction are limited, presenting a significant knowledge gap for its potential application in drug discovery and development. This technical guide summarizes the current publicly available data on the biological activity of (3E,5Z)-1,3,5-undecatriene and highlights areas where further research is required.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (3E,5Z)-1,3,5-undecatriene is provided in the table below. This information is crucial for its handling, formulation, and in the design of experimental assays.

PropertyValueReference
Molecular Formula C₁₁H₁₈[4]
Molecular Weight 150.26 g/mol [4]
CAS Number 19883-27-3[4]
Synonyms cis-Galbanolene, Cystophorene, (Z,E)-Undeca-1,3,5-triene[4]
Physical Description Colorless to pale yellow liquid[5]
Boiling Point ~280-285 °C at 760 mmHg[4]
Solubility Soluble in alcohol; slightly soluble in water[5]

Biological Activity

The primary and most well-documented biological activity of (3E,5Z)-1,3,5-undecatriene is its potent interaction with olfactory receptors, which is responsible for its characteristic scent.[1] The Human Metabolome Database indicates its cellular location as being associated with the cell membrane.

Potential Applications in Pest Management

Areas Requiring Further Investigation

For researchers and drug development professionals, the current body of literature on (3E,5Z)-1,3,5-undecatriene presents more questions than answers. There is a notable absence of data in several key areas:

  • Quantitative Pharmacological Data: There is a lack of publicly available data such as IC₅₀, EC₅₀, binding affinities (Kᵢ, Kₔ), or other quantitative measures of its activity on specific molecular targets (receptors, enzymes, ion channels).

  • Mechanism of Action and Signaling Pathways: Beyond the general interaction with olfactory receptors, there is no information on the specific intracellular signaling pathways that (3E,5Z)-1,3,5-undecatriene may modulate.

  • In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies to evaluate its potential therapeutic effects (e.g., anti-inflammatory, anticancer, antimicrobial) are absent from the available literature. While some related compounds or plant extracts containing a mixture of substances have shown biological activities, these cannot be directly attributed to (3E,5Z)-1,3,5-undecatriene itself.

  • Detailed Experimental Protocols: Specific and reproducible experimental protocols for assessing the biological activity of this compound are not described in the literature.

Logical Relationship: Current Knowledge vs. Drug Development Needs

The following diagram illustrates the gap between the current understanding of (3E,5Z)-1,3,5-undecatriene's biological activity and the information required for its consideration as a potential drug candidate.

cluster_current Current Knowledge cluster_needed Drug Development Requirements A Chemical & Physical Properties B Natural Occurrence & Olfactory Profile A->B C Use in Fragrance & Flavor B->C D Potential Pest Management B->D E Quantitative Biological Data (IC50, EC50, Ki, Kd) B->E GAP I In Vivo Efficacy & Toxicology C->I GAP H Pharmacological Profile (Receptor, Enzyme, Cellular Assays) D->H GAP F Mechanism of Action & Signaling Pathways E->F F->H G Detailed Experimental Protocols G->H H->I

Caption: Knowledge gap in the biological activity of (3E,5Z)-1,3,5-undecatriene.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Undecatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Undecatriene, a conjugated triene with the molecular formula C₁₁H₁₈, is a volatile organic compound of significant interest in various fields, including flavor and fragrance chemistry, as well as a building block in organic synthesis.[1][2] Its isomers are known for their characteristic powerful, green, and often fruity or peppery aromas, making them valuable components in the food and perfume industries.[1][3] The conjugated system of three double bonds imparts specific chemical reactivity to these molecules, making them interesting substrates for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of the isomers of this compound, detailed experimental protocols for their synthesis and analysis, and visual representations of key chemical processes.

Physical and Chemical Properties

The physical and chemical properties of this compound are highly dependent on the specific geometric isomer. The most commonly cited isomers are the (3E,5Z), (E,E), and (Z,Z) isomers, along with commercially available mixtures.

General Properties
PropertyValueSource(s)
Molecular FormulaC₁₁H₁₈[2][4]
Molecular Weight150.26 g/mol [2][4]
Isomer-Specific Properties
Property(3E,5Z)-1,3,5-Undecatriene(E,E)-1,3,5-Undecatriene(Z,Z)-1,3,5-UndecatrieneMixture of Isomers
CAS Number 19883-27-3[4]19883-29-519883-26-516356-11-9[1]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[5]Colorless to pale yellow liquid[6]Colorless to light yellow liquid[1]
Boiling Point 280-285 °C @ 760 mmHg[4]206-207 °C @ 760 mmHg (est.)[5]204-206 °C @ 760 mmHg[6]~88 °C @ 1 mmHg[1]; 280-285 °C
Density ---0.788-0.796 g/cm³[1]; 0.79 g/mL at 25 °C
Refractive Index ---~1.50[1]; n20/D 1.513
Flash Point -150.00 °F (est.)[5]150.00 °F[6]~66 °C[1]; 172.4 °F
Solubility Slightly soluble in water; soluble in fats and ethanol[2]Soluble in alcohol; insoluble in water[5]Soluble in alcohol; insoluble in water[6]-
Stability Heat sensitive[1]--Heat sensitive[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound isomers.

SpectroscopyIsomerDataSource(s)
¹³C NMR (3E,5Z)Data available, recorded on a BRUKER AM-360[4]
Mass Spec. (3E,5Z)Kovats Retention Index (Standard non-polar): 1165, 1167, 1163, 1165, 1160, 1165, 1165[4]
Mass Spec. (E,E)Mass spectrum (electron ionization) available in NIST WebBook[7]
IR MixtureA mixture of 1,3(E),5(Z) and 1,3(E),5(E) isomers has a reported FTIR spectrum. Characteristic absorptions for conjugated dienes and trienes include C=C stretching around 1600-1650 cm⁻¹ and C-H stretching for sp² carbons above 3000 cm⁻¹.[8][9]

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific isomers of this compound often employs stereoselective methods such as the Wittig reaction or organometallic coupling reactions.[1][3]

1. Wittig Reaction for the Synthesis of (3E,5E)-1,3,5-Undecatriene

This method involves the reaction of an appropriate phosphorane with an aldehyde. For the synthesis of the (3E,5E) isomer, methylene (B1212753) triphenylphosphorane can be reacted with (2E,4E)-decadienal.[3]

  • Materials: Methylene triphenylphosphorane, (2E,4E)-decadienal, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (methylene triphenylphosphorane).

    • Cool the resulting ylide solution back to 0 °C.

    • Slowly add a solution of (2E,4E)-decadienal in anhydrous THF to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (3E,5E)-1,3,5-undecatriene.

2. Organometallic Coupling for the Synthesis of (3E,5Z)- and (3E,5E)-1,3,5-Undecatriene

A patented method describes the reaction of an organometallic 1-heptenyl compound with an (E)-1,3-butadiene derivative in the presence of a nickel catalyst.[10]

  • Materials: Magnesium 1-heptenyl bromide (as a mixture of Z and E isomers), (E)-1-chloro-1,3-butadiene, nickel(II) bis(triphenylphosphine) bromide, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve (E)-1-chloro-1,3-butadiene in anhydrous THF.

    • To this solution, add nickel(II) bis(triphenylphosphine) bromide.

    • While cooling, add a solution of magnesium 1-heptenyl bromide in THF.

    • Heat the mixture at 35 °C for approximately 1 hour.

    • Hydrolyze the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Separate the organic phase and wash it with a saturated aqueous salt solution.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent by evaporation under reduced pressure.

    • Distill the resulting mixture under reduced pressure to obtain a pure mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like the isomers of this compound.

  • Sample Preparation:

    • Dilute the sample containing this compound isomers in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • If quantitative analysis is required, add a known amount of an internal standard.

    • Transfer the prepared sample to a GC vial.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

    • Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column (a non-polar column is typically used). The oven temperature is programmed to ramp up to ensure good separation.

    • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis:

    • The retention time from the gas chromatogram is used to distinguish between different compounds.

    • The mass spectrum of each compound is compared to a library of known spectra (e.g., NIST) for identification.

Chemical Reactions and Mechanisms

The conjugated triene system in this compound is the site of its key chemical reactivity.

Autoxidation of Conjugated Trienes

Conjugated trienes are susceptible to autoxidation, a free-radical chain reaction involving molecular oxygen. This process can lead to the degradation of the compound and the formation of various oxygenated products.[11][12]

The basic mechanism involves three stages: initiation, propagation, and termination.

  • Initiation: Formation of a free radical from the triene, often initiated by light, heat, or the presence of a radical initiator.

  • Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another triene molecule, propagating the chain reaction and forming a hydroperoxide.

  • Termination: The reaction is terminated when two radicals combine.

Diels-Alder Reaction

The conjugated diene portion of this compound can participate in a [4+2] cycloaddition reaction, known as the Diels-Alder reaction, with a suitable dienophile (an alkene or alkyne).[13] This reaction is a powerful tool for the formation of six-membered rings. The reaction is typically concerted and stereospecific.[14]

Mandatory Visualizations

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phosphonium_salt Methyltriphenylphosphonium bromide ylide Methylene- triphenylphosphorane (Ylide) phosphonium_salt->ylide + Base base n-Butyllithium base->ylide aldehyde (2E,4E)-Decadienal betaine Betaine Intermediate aldehyde->betaine ylide->betaine + Aldehyde oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene (3E,5E)-1,3,5-Undecatriene oxaphosphetane->alkene Elimination tppo Triphenylphosphine oxide oxaphosphetane->tppo

Caption: Wittig Reaction for (3E,5E)-1,3,5-Undecatriene Synthesis.

GCMS_Workflow Sample Sample containing This compound Isomers Preparation Sample Preparation (Dilution, Internal Standard) Sample->Preparation Injection GC Injection Preparation->Injection Separation Gas Chromatography (Separation of Isomers) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition (Chromatogram & Mass Spectra) Detection->Data Interpretation Data Interpretation (Library Search, Quantification) Data->Interpretation

Caption: Experimental Workflow for GC-MS Analysis.

Autoxidation_Mechanism cluster_propagation Propagation Cycle RH This compound (RH) R_dot Alkyl Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROOH->R_dot generates new R• Initiator Initiator (light, heat) Initiator->R_dot Initiation

Caption: Simplified Mechanism of Autoxidation.

Diels_Alder Diene 1,3-diene portion of This compound TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Cyclohexene Derivative (Adduct) TransitionState->Product

References

1,3,5-Undecatriene: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Potent Volatile Organic Compound in Flavor, Fragrance, and Beyond

Introduction

1,3,5-Undecatriene is a volatile organic compound (VOC) recognized for its potent and characteristic "green" aroma. This linear C11 hydrocarbon, with its three conjugated double bonds, exists as several stereoisomers, each contributing uniquely to its overall sensory profile.[1] While it is a minor component in many natural sources, its low odor threshold makes it a significant contributor to the scent of various fruits, vegetables, and essential oils.[2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biosynthesis, biological activities, and relevant experimental protocols for its synthesis, extraction, and analysis. This document is intended for researchers in the fields of natural products, flavor and fragrance chemistry, and drug development.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with a powerful, diffusive, and green aroma, often with nuances of pineapple, galbanum, and fresh-cut grass.[3] Its isomers, particularly (3E,5Z)-1,3,5-undecatriene, are key contributors to the characteristic scent of galbanum oil.[2] The physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₁₁H₁₈[1][3]
Molecular Weight150.26 g/mol [1][3]
AppearanceColorless to pale yellow liquid[3]
OdorGreen, fruity, pineapple, galbanum-like[3][4]
Density0.788 - 0.796 g/cm³[1][3]
Boiling Point~180 °C (approx.)[1]
Refractive Index1.510 - 1.518[3]
SolubilitySlightly soluble in water; soluble in fats and ethanol[3]

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources, including pineapple, apple, pear, celery, and parsley.[2] It is a key aroma compound in galbanum oil, derived from the resin of Ferula species.[2]

The biosynthesis of this compound is believed to occur via the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of polyunsaturated fatty acids. This is in contrast to many other volatile hydrocarbons that are derived from the terpenoid pathway. The proposed biosynthetic pathway begins with the release of polyunsaturated fatty acids, such as linolenic acid, from cell membranes. These fatty acids are then oxygenated by lipoxygenase enzymes to form hydroperoxides. Subsequently, hydroperoxide lyase (HPL) cleaves the hydroperoxides to produce shorter-chain volatile compounds. The formation of a C11 compound like this compound likely involves the cleavage of a C18 or C20 polyunsaturated fatty acid precursor.

G PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Hydroperoxide Fatty Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Undecatriene This compound HPL->Undecatriene OtherVolatiles Other Volatiles HPL->OtherVolatiles G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Gαolf) OR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization Signal Signal to Brain Depolarization->Signal

References

An In-depth Technical Guide to 1,3,5-Undecatriene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,3,5-undecatriene, a volatile hydrocarbon of significant interest in various scientific disciplines. The document elucidates its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its spectroscopic characteristics. Furthermore, this guide delves into the known biological activities and potential applications of this compound, particularly relevant to researchers in drug development and related fields. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is a conjugated triene with the molecular formula C₁₁H₁₈. It exists as a mixture of stereoisomers, each contributing to its characteristic organoleptic properties.[1] This colorless to pale yellow liquid is recognized for its powerful and diffusive green, galbanum-like odor, with fruity and peppery undertones.[1][2] Naturally occurring in various plants, including pineapple, apple, peach, and celery, it plays a significant role in the flavor and fragrance industry.[3] Beyond its sensory attributes, emerging research indicates that this compound possesses bioactive properties, including antimicrobial and antioxidant activities, positioning it as a molecule of interest for further scientific investigation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some properties may vary depending on the specific isomeric composition.

PropertyValueReference
Molecular Formula C₁₁H₁₈[1]
Molecular Weight 150.26 g/mol [1][5]
CAS Number 16356-11-9 (mixture of isomers)[1]
51447-08-6 ((3E,5Z)-isomer)[5]
19883-29-5 ((3E,5E)-isomer)
Appearance Colorless to pale yellow clear liquid[1][2]
Boiling Point ~280-285 °C at 760 mmHg[3]
Flash Point ~78 °C (172.4 °F) - closed cup
Density 0.788 - 0.796 g/mL at 25 °C[2]
Refractive Index 1.510 - 1.518 at 20 °C[2][3]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and fats.[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, with the Wittig reaction being a prominent method for stereospecific synthesis.

Synthesis of (3E,5E)-1,3,5-Undecatriene via Wittig Reaction

A common method for the synthesis of the (3E,5E) isomer involves the Wittig reaction between methylene (B1212753) triphenylphosphorane and (2E,4E)-decadienal.[4]

Experimental Protocol:

  • Preparation of the Ylide (Methylene triphenylphosphorane): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) is prepared. The suspension is cooled to 0 °C, and a strong base, such as n-butyllithium, is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, during which the characteristic orange-red color of the ylide develops.

  • Wittig Reaction: The flask is cooled to -78 °C, and a solution of (2E,4E)-decadienal in anhydrous THF is added dropwise. The reaction is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure (3E,5E)-1,3,5-undecatriene.

Synthesis of a Mixture of (3E,5Z) and (3E,5E)-1,3,5-Undecatriene via Organometallic Coupling

A patented process describes the synthesis of a mixture of (3E,5Z) and (3E,5E) isomers through the coupling of an organometallic (Z)-1-heptenyl compound with a (E)-1,3-butadiene derivative.[6]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, a solution of (E)-1-chloro-1,3-butadiene in tetrahydrofuran is prepared.

  • Addition of Reagents: To this solution, nickel(II) bis(triphenylphosphine) bromide and a solution of magnesium 1-heptenyl bromide (as a mixture of Z and E isomers) in tetrahydrofuran are added while cooling.

  • Reaction Conditions: The reaction mixture is heated to approximately 35 °C and maintained at this temperature with stirring.

  • Hydrolysis and Extraction: The mixture is then cooled in an ice bath and hydrolyzed with a saturated ammonium chloride solution. After stirring for one hour, the mixture is decanted, and the organic phase is separated.

  • Purification: The organic phase is washed with a saturated aqueous salt solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is then distilled under high vacuum to yield the purified product.[6]

Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification ylide_reagents Methyltriphenylphosphonium bromide + n-Butyllithium in THF reaction Reaction at -78°C to RT ylide_reagents->reaction Ylide wittig_reagents (2E,4E)-Decadienal wittig_reagents->reaction quench Quench with NH4Cl(aq) reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product (3E,5E)-1,3,5-Undecatriene purify->product

Caption: Wittig reaction workflow for (3E,5E)-1,3,5-undecatriene synthesis.

Spectroscopic Data

The structural elucidation of this compound and its isomers is confirmed through various spectroscopic techniques.

Spectroscopic DataDescription
Mass Spectrometry (MS) The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns are characteristic of a long-chain unsaturated hydrocarbon.
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for C-H stretching of alkanes and alkenes, as well as C=C stretching vibrations of the conjugated double bond system. An FTIR spectrum has been reported by Sigma-Aldrich.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹³C NMR spectral data is available and provides detailed information on the carbon skeleton of the molecule.[7] Proton NMR (¹H NMR) would show complex signals in the olefinic region due to the coupled protons of the triene system.

Biological Activity and Applications

This compound is not only an important fragrance and flavor compound but also exhibits several biological activities that are of interest to researchers.

  • Antimicrobial Properties: Studies have suggested that this compound possesses antimicrobial activity against certain bacteria and fungi, indicating its potential as a natural preservative.[4]

  • Antioxidant Potential: Research has also pointed towards antioxidant properties, which could offer protection against cellular damage from free radicals.[4]

  • Pest Management: The compound has been identified as a potential bioactive agent in pest management, with demonstrated efficacy against agricultural pests such as aphids and whiteflies.[1]

  • Plant Growth Regulation: There are indications that this compound may act as a signaling molecule in plants, influencing their growth and development.[1]

  • Mechanism of Action in Olfaction: Its characteristic odor is a result of its interaction with specific olfactory receptors in the nasal cavity, triggering a signal transduction cascade that leads to the perception of smell.[1]

Logical_Relationships cluster_properties Core Properties cluster_applications Applications UT This compound physchem Physicochemical Properties UT->physchem bioactive Bioactive Properties UT->bioactive fragrance Fragrance & Flavor physchem->fragrance Odor Profile agri Agriculture bioactive->agri Pest Management, Growth Regulation drug Drug Discovery (Potential) bioactive->drug Antimicrobial, Antioxidant

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound is a multifaceted molecule with established applications in the flavor and fragrance industry and emerging potential in agriculture and medicine. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities to serve as a valuable resource for researchers and professionals. Further investigation into its mechanisms of action for its antimicrobial and antioxidant properties could unveil new opportunities for its application in drug development and therapeutics.

References

The Green Heart of Galbanum: A Technical Guide to the Discovery and Analysis of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and chemical analysis of 1,3,5-undecatriene, a key volatile compound responsible for the characteristic green and potent aroma of galbanum oil. Galbanum, an aromatic gum resin derived from plants of the Ferula genus, has been utilized for centuries in traditional medicine and perfumery.[1][2] The characteristic harsh green odor of galbanum oil is largely attributed to minor constituents, with (3E,5Z)-undeca-1,3,5-triene being one of the most significant.[1] This document details the journey from the early analysis of this complex essential oil to the modern, sophisticated techniques that allow for precise identification and quantification of its key aroma components.

Historical Perspective and Discovery

The historical record of the specific first discovery of this compound in galbanum oil is not definitively documented in readily available literature. However, the investigation into the chemical composition of galbanum oil has been ongoing for many decades. Early analyses of galbanum resin identified broad chemical classes, noting it contained about 8% terpenes, 65% resin containing sulfur, and about 20% gum.[1]

While the exact date and researchers who first identified this compound remain elusive, a significant marker in the history of this compound is a patent from 1985 that references a synthesis dating back to 1967.[3] This suggests that by the late 1960s, the undecatriene isomers were known and of interest to the fragrance industry. The development of gas chromatography (GC) in the mid-20th century was a pivotal moment in the analysis of essential oils, allowing for the separation of complex volatile mixtures and paving the way for the identification of minor yet olfactorily significant compounds like the undecatrienes.

Before the advent of coupled mass spectrometry, the identification of compounds would have relied on a combination of techniques including fractional distillation, chemical derivatization, and comparison of physical properties (such as boiling point and refractive index) and spectroscopic data (like infrared and ultraviolet spectroscopy) with those of synthesized reference compounds.

Chemical Composition of Galbanum Oil

Galbanum oil is a complex mixture of volatile compounds, with monoterpenes such as α-pinene and β-pinene often being the most abundant constituents.[4] However, these major components are not the primary contributors to the characteristic "green" aroma of the oil.[5] The unique scent is largely due to the presence of several minor components, including pyrazines and the highly impactful this compound isomers.[1][5]

The concentration of this compound and other components can vary significantly depending on the geographical origin of the Ferula species, the specific plant part used, and the extraction method.[4]

Quantitative Analysis of Galbanum Oil Components

The following tables summarize the quantitative data on the chemical composition of galbanum oil from various studies.

Table 1: Concentration of this compound Isomers in Galbanum Oil

IsomerConcentration Range (%)Source
trans-cis-1,3,5-Undecatriene0.4 - 2[6]
(3E,5Z)-1,3,5-Undecatriene & (3Z,5E)-1,3,5-UndecatrieneNot specified individually, but part of the overall composition

Table 2: Major and Minor Volatile Components of Galbanum Oil from Different Sources

CompoundConcentration Range (%)
β-Pinene40 - 70
α-Pinene5 - 21
δ-3-Carene2 - 16
Myrcene2.5 - 3.5
Sabinene0.3 - 3
trans-cis-1,3,5-Undecatriene0.4 - 2
Benzyl laurate20 - 25
Exaltolide®Traces

Source: Data compiled from ScenTree.co[6]

Table 3: Chemical Composition of Organic Galbanum Essential Oil (Ferula galbaniflua) from Iran

ComponentContent (%)
Alpha-thujene1.03
Alpha-pinene9.08
Sabinene0.40
Beta-pinene63.57
Myrcene2.69
Delta-3-carene5.42
Cymene0.98
Limonene1.77
Trans-pinocarveol1.31
Pinocarvone0.86
Myrtenal0.41
Myrtenol1.25
Fenchyl Acetate2.19
Carvacrol Methyl Ether0.90
Bicyclo[3.1.1]hept-2-ene-2-methanol,6,6-dimethyl-1.20
Terpinyl Acetate1.13
Alpha-amorphene0.64
10s,11s-Himachala-3(12),4-diene0.94
Gamma-cadinene1.12
Guaiol0.78
Bicyclo[4.4.0]dec-1-ene, 2-isopropyl-5-methyl-9-methylene-0.70
Aromadendrene1.43

Source: NHR Organic Oils Certificate of Analysis

Experimental Protocols

The methodologies for the analysis of galbanum oil and the identification of its components have evolved significantly over time.

Plausible Historical Experimental Workflow (Mid-20th Century)

Prior to the routine use of mass spectrometry, the identification of a novel compound like this compound in a complex mixture like galbanum oil would have been a meticulous process.

1. Extraction of Essential Oil:

  • The oleo-gum-resin of Ferula gummosa is subjected to steam distillation to extract the volatile essential oil.

2. Fractional Distillation:

  • The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions with the characteristic "green" odor are collected for further analysis.

3. Preparative Gas Chromatography (GC):

  • The enriched fractions are injected into a preparative gas chromatograph.

  • Individual peaks are collected as they elute from the column. Sensory evaluation (olfactometry) at the GC outlet would be crucial to pinpoint the exact compound(s) with the desired aroma.

4. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The isolated compound is analyzed by IR spectroscopy to identify functional groups (e.g., C=C double bonds).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis by UV-Vis spectroscopy helps to identify conjugated double bond systems, which are characteristic of undecatriene.

5. Chemical Derivatization and Elemental Analysis:

  • Chemical reactions are performed on the isolated compound to create derivatives, which can help in structure elucidation.

  • Elemental analysis is conducted to determine the empirical formula of the compound.

6. Synthesis and Confirmation:

  • Based on the collected data, a chemical structure is proposed.

  • The proposed structure is synthesized in the laboratory.

  • The physical and spectroscopic properties of the synthesized compound are compared with those of the isolated natural product for final confirmation.

Modern Experimental Workflow: Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O)

Modern analytical techniques allow for a much more rapid and detailed analysis of complex volatile mixtures.

1. Sample Preparation:

  • Galbanum essential oil is diluted in a suitable solvent (e.g., dichloromethane) prior to injection.

2. Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O) Analysis:

  • The diluted sample is injected into a multidimensional gas chromatograph coupled to both a mass spectrometer and an olfactometry port.[5]

  • First Dimension GC: The sample is first separated on a non-polar capillary column.

  • Heart-Cutting: Specific portions of the eluent from the first column, particularly those with the characteristic galbanum aroma as determined by the olfactometry port, are selectively transferred ("heart-cut") to a second GC column.

  • Second Dimension GC: The "heart-cut" portion is further separated on a second column of different polarity (e.g., a polar column) to resolve co-eluting compounds.

  • Mass Spectrometry (MS): The eluent from the second column is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

  • Olfactometry (O): Simultaneously, a portion of the eluent is directed to an olfactometry port where a trained analyst can sniff the effluent and record the odor description and intensity at specific retention times.[5]

3. Data Analysis and Compound Identification:

  • The mass spectra of the unknown compounds are compared with spectral libraries (e.g., NIST, Wiley) for tentative identification.

  • Retention indices (Kovats indices) are calculated and compared with literature values for further confirmation.

  • The odor descriptions from the olfactometry analysis are correlated with the peaks identified by the MS to pinpoint the specific aroma-active compounds.[5]

4. Synthesis and Confirmation (for novel compounds):

  • For newly identified compounds, a reference standard is synthesized.[5]

  • The mass spectrum, retention index, and odor of the synthesized standard are compared with those of the compound detected in the galbanum oil to confirm its identity.[5]

Visualizations

Historical Analysis Workflow

Historical_Workflow cluster_extraction Extraction & Separation cluster_analysis Analysis & Identification cluster_confirmation Confirmation galbanum_resin Galbanum Oleo-Gum-Resin steam_distillation Steam Distillation galbanum_resin->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation green_fraction Odoriferous Fraction fractional_distillation->green_fraction prep_gc Preparative GC green_fraction->prep_gc isolated_compound Isolated Compound prep_gc->isolated_compound ir_spec IR Spectroscopy isolated_compound->ir_spec uv_vis_spec UV-Vis Spectroscopy isolated_compound->uv_vis_spec elemental_analysis Elemental Analysis isolated_compound->elemental_analysis comparison Comparison of Properties isolated_compound->comparison proposed_structure Proposed Structure ir_spec->proposed_structure uv_vis_spec->proposed_structure elemental_analysis->proposed_structure synthesis Chemical Synthesis proposed_structure->synthesis reference_compound Reference Compound synthesis->reference_compound reference_compound->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Plausible historical workflow for the isolation and identification of a novel compound from galbanum oil.

Modern Analysis Workflow

Modern_Workflow cluster_sample_prep Sample Preparation cluster_mdgc Multidimensional Gas Chromatography (MDGC) cluster_detection Detection & Identification cluster_data_analysis Data Analysis & Confirmation galbanum_oil Galbanum Essential Oil dilution Dilution in Solvent galbanum_oil->dilution prepared_sample Prepared Sample dilution->prepared_sample injector Injector prepared_sample->injector gc_col1 1st Dimension GC (Non-polar Column) injector->gc_col1 heart_cut Heart-Cutting (Odor-guided) gc_col1->heart_cut olfactometry_port Olfactometry (O) gc_col1->olfactometry_port Full Eluent Sniffing gc_col2 2nd Dimension GC (Polar Column) heart_cut->gc_col2 ms_detector Mass Spectrometry (MS) gc_col2->ms_detector mass_spectrum Mass Spectrum ms_detector->mass_spectrum odor_description Odor Description olfactometry_port->odor_description library_search Spectral Library Search mass_spectrum->library_search correlation MS and Olfactometry Data Correlation odor_description->correlation library_search->correlation retention_index Retention Index Calculation retention_index->correlation identification Compound Identification correlation->identification

Caption: Modern workflow for the analysis and identification of this compound in galbanum oil using MD-GC-MS-O.

References

The Dual Potential of 1,3,5-Undecatriene: A Technical Whitepaper on its Antimicrobial and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

1,3,5-Undecatriene, a volatile hydrocarbon found in various natural sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of its antimicrobial and antioxidant properties. While research has indicated its efficacy against specific bacterial strains, a complete profile of its antioxidant capacity remains an area for further investigation. This document summarizes the available quantitative data, presents detailed experimental protocols for relevant assays, and visualizes potential mechanisms and workflows to guide future research and development in this area.

Introduction

This compound is a triene with the molecular formula C₁₁H₁₈, known for its presence in various plants and essential oils, contributing to their characteristic aromas.[1][2] It exists in different isomeric forms, such as (E,Z)-1,3,5-undecatriene and (E,E)-1,3,5-undecatriene, which have been identified in sources like spearmint and lavender.[2] Beyond its olfactory properties, preliminary studies have suggested that this compound possesses antimicrobial capabilities, positioning it as a potential candidate for applications in food preservation and as a natural antimicrobial agent.[2] This guide aims to consolidate the existing knowledge on the antimicrobial and potential antioxidant properties of this compound to serve as a resource for the scientific community.

Antimicrobial Properties of this compound

Research has demonstrated the antimicrobial activity of this compound against common pathogenic bacteria.

Quantitative Antimicrobial Data

The available data on the antimicrobial efficacy of this compound is summarized in the table below.

MicroorganismAssay TypeConcentration/ResultReference
Escherichia coliMinimum Inhibitory Concentration (MIC)~0.5% v/v[2]
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)~0.5% v/v[2]
Postulated Mechanism of Antimicrobial Action

While the specific signaling pathways for this compound have not been fully elucidated, the antimicrobial action of terpenes, a class of compounds to which undecatriene is related, is often attributed to their lipophilic nature. This property allows them to partition into and disrupt the structure and function of microbial cell membranes. The proposed mechanism involves membrane expansion, increased fluidity and permeability, which in turn can disturb essential cellular processes such as respiration and ion transport.

G Postulated Antimicrobial Mechanism of Terpenes cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins Terpene This compound (Terpene-like) Disruption Membrane Disruption Terpene->Disruption Interaction Expansion Membrane Expansion Disruption->Expansion Fluidity Increased Fluidity Disruption->Fluidity Permeability Increased Permeability Disruption->Permeability Disturbance Disturbance of Membrane Proteins Disruption->Disturbance Inhibition Inhibition of Respiration Permeability->Inhibition Alteration Alteration of Ion Transport Permeability->Alteration Disturbance->Inhibition Disturbance->Alteration Cell_Death Bacterial Cell Death Inhibition->Cell_Death Alteration->Cell_Death

Caption: Postulated mechanism of antimicrobial action for terpene-like compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a volatile, lipophilic compound like this compound using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (E. coli, S. aureus)

  • This compound

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit bacterial growth)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth and solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include wells for a positive control (bacteria and antibiotic), a negative control (broth only), and a solvent control (bacteria and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

G Broth Microdilution Workflow for MIC Determination Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of This compound in Microplate Serial_Dilution->Inoculation Controls Prepare Controls: - Positive (Antibiotic) - Negative (Broth) - Solvent Inoculation->Controls Incubation Incubate at 37°C for 18-24h Controls->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Caption: Generalized workflow for MIC determination using broth microdilution.

Antioxidant Properties of this compound

Currently, there is a lack of specific quantitative data in the peer-reviewed literature regarding the antioxidant properties of this compound, including IC₅₀ values from standard assays such as DPPH and ABTS.

Potential Antioxidant Mechanisms of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, like this compound, may exhibit antioxidant activity through mechanisms involving the donation of a hydrogen atom from an allylic position to a free radical, thereby neutralizing it. The resulting hydrocarbon radical may be stabilized by resonance across the conjugated double bond system.

G Potential Antioxidant Mechanism of Unsaturated Hydrocarbons cluster_reaction Radical Scavenging Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H• Unsaturated_Hydrocarbon This compound (with allylic H) Hydrocarbon_Radical Resonance-Stabilized Hydrocarbon Radical Unsaturated_Hydrocarbon->Hydrocarbon_Radical Donates H•

Caption: Potential mechanism of free radical scavenging by an unsaturated hydrocarbon.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for assessing the antioxidant activity of a volatile compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • DPPH solution in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM)

  • This compound

  • Solvent for this compound (e.g., methanol, ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control in the chosen solvent.

  • Reaction Mixture: Add a specific volume of the DPPH solution to each well or cuvette, followed by the addition of the sample or control solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This protocol outlines a general procedure for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Solvent (e.g., ethanol, methanol, or water)

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•⁺) Generation: Mix the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution Preparation: Dilute the ABTS•⁺ solution with the solvent to an absorbance of approximately 0.7 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control.

  • Reaction Mixture: Add the sample or control solutions to the ABTS•⁺ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•⁺ scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

Conclusion and Future Directions

This compound exhibits documented antimicrobial activity against key bacterial pathogens, suggesting its potential as a natural antimicrobial agent. However, a significant knowledge gap exists regarding its antioxidant properties. Future research should focus on:

  • Quantitative Antioxidant Assessment: Performing DPPH, ABTS, and other antioxidant assays to determine the IC₅₀ values and antioxidant capacity of this compound and its isomers.

  • Broad-Spectrum Antimicrobial Screening: Evaluating the activity of this compound against a wider range of microorganisms, including fungi and antibiotic-resistant bacterial strains.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways involved in its antimicrobial and any potential antioxidant effects.

  • In Vivo Efficacy and Safety: Conducting studies in relevant models to assess the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.

Addressing these research areas will provide a more complete understanding of the bioactive potential of this compound and facilitate its development for various applications in the pharmaceutical, food, and cosmetic industries.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (3E,5Z)-1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-1,3,5-Undecatriene is a conjugated triene of interest in various chemical research and development sectors, including flavor and fragrance chemistry, and as a building block in the synthesis of more complex organic molecules.[1][2] This document outlines detailed protocols for the laboratory-scale synthesis of (3E,5Z)-1,3,5-undecatriene, focusing on stereoselective methods to achieve the desired isomeric purity. The primary methods covered are the Wittig reaction and a catalytic cross-coupling approach. This guide is intended for researchers, scientists, and professionals in drug development and other fields requiring the synthesis of specific alkene isomers.

Introduction

(3E,5Z)-1,3,5-Undecatriene is a naturally occurring compound found in sources such as apples, peaches, and pears.[2] Its distinct, powerful, and diffusive green, galbanum-like odor makes it a valuable component in the flavor and fragrance industry.[2] Beyond its sensory properties, the conjugated triene system of undecatriene makes it a versatile starting material for various chemical transformations and the development of new polymers.[1] The stereoselective synthesis of the (3E,5Z) isomer is crucial for its specific properties and applications. This document provides detailed methodologies for two effective synthetic routes.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₈
Molecular Weight150.26 g/mol [3]
AppearanceColorless to pale yellow clear liquid
Boiling Point206-207 °C at 760 mmHg (est.)[4]
Density0.79 g/mL at 25 °C (lit.)[5]
Refractive Indexn20/D 1.513 (lit.)[5]
SolubilitySoluble in alcohol; Insoluble in water[4][6]
CAS Number51447-08-6[7]

Synthesis Protocols

Two primary stereoselective methods for the synthesis of (3E,5Z)-1,3,5-undecatriene are detailed below: the Wittig reaction and a nickel-catalyzed cross-coupling reaction.

Protocol 1: Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and phosphonium (B103445) ylides.[8][9] For the synthesis of (3E,5Z)-1,3,5-undecatriene, a stabilized ylide is reacted with an α,β-unsaturated aldehyde to control the stereochemistry of the newly formed double bond.[10]

Reaction Scheme:

(C₆H₅)₃P⁺C₆H₁₃Br⁻ + Base → (C₆H₅)₃P=CHC₅H₁₁ (C₆H₅)₃P=CHC₅H₁₁ + (E)-2,4-pentadienal → (3E,5Z)-1,3,5-undecatriene + (C₆H₅)₃PO

Materials and Reagents:

  • Hexyltriphenylphosphonium bromide

  • (E)-2,4-pentadienal

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., hexane (B92381), ethyl acetate)

Experimental Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend hexyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of a strong base (e.g., n-butyllithium) dropwise while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of (E)-2,4-pentadienal in anhydrous THF to the ylide solution dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or hexane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to isolate the (3E,5Z)-1,3,5-undecatriene.

Quantitative Data:

ParameterValueReference
Yield~67%[1]
Stereoisomeric Purity92-96%[11]
Protocol 2: Nickel-Catalyzed Cross-Coupling

This method involves the reaction of an organometallic (Z)-1-heptenyl compound with a (E)-1,3-butadiene derivative in the presence of a nickel catalyst.[12]

Reaction Scheme:

(Z)-CH₃(CH₂)₄CH=CH-MgBr + (E)-Cl-CH=CH-CH=CH₂ + Ni(PPh₃)₂Br₂ → (3E,5Z)-1,3,5-undecatriene

Materials and Reagents:

  • Magnesium (Z)-1-heptenyl bromide (or other organometallic (Z)-1-heptenyl compounds)

  • (E)-1-chloro-1,3-butadiene (or other (E)-1,3-butadiene derivatives with a leaving group)

  • Nickel(II) bis(triphenylphosphine) bromide [Ni(PPh₃)₂Br₂]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Antioxidant (for distillation)

Experimental Procedure:

  • Reaction Setup:

    • In a reaction vessel under a nitrogen atmosphere, dissolve (E)-1-chloro-1,3-butadiene and a catalytic amount of nickel(II) bis(triphenylphosphine) bromide in anhydrous THF.

    • Cool the solution.

  • Cross-Coupling Reaction:

    • Slowly add a solution of magnesium (Z)-1-heptenyl bromide in THF to the cooled reaction mixture.

    • After the addition, heat the mixture to approximately 35 °C for about 1 hour, or until the starting materials are consumed (monitored by TLC or GC).

  • Work-up and Purification:

    • Hydrolyze the reaction mixture by adding a saturated aqueous ammonium chloride solution and stir for one hour.

    • Separate the organic phase and wash it again with the saturated salt solution.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent by evaporation under reduced pressure (20 mmHg) at a temperature of 30 °C.

    • Distill the resulting mixture in the presence of an antioxidant under reduced pressure (e.g., 0.05 mmHg) at a temperature of 35 °C to obtain a pure mixture of (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene.

    • The isomers can be separated by preparative gas phase chromatography if required.[12]

Quantitative Data:

ParameterValueReference
Overall Yield~48-54%[12]
Isomer Ratio ((3E,5Z) : (3E,5E))7:3 to 6:4[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (3E,5Z)-1,3,5-undecatriene.

Synthesis_Workflow Reagents Starting Materials (e.g., Heptenyl compound & Butadiene derivative or Aldehyde & Phosphonium salt) Reaction Chemical Synthesis (e.g., Cross-Coupling or Wittig Reaction) Reagents->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product (3E,5Z)-1,3,5-undecatriene Purification->Product

Caption: General workflow for the synthesis of (3E,5Z)-1,3,5-undecatriene.

Conclusion

The stereoselective synthesis of (3E,5Z)-1,3,5-undecatriene can be effectively achieved through methods such as the Wittig reaction and nickel-catalyzed cross-coupling. The choice of method may depend on the availability of starting materials, desired scale, and required isomeric purity. The protocols provided herein offer detailed guidance for the laboratory preparation of this valuable compound for applications in research, development, and industry. Careful control of reaction conditions and purification techniques are paramount to achieving high yields and purity of the target (3E,5Z) isomer.

References

Application Notes and Protocols for 1,3,5-Undecatriene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Undecatriene is a versatile conjugated triene that serves as a valuable building block in organic synthesis. Its structure, featuring a sequence of alternating double and single bonds, allows it to participate in a variety of chemical transformations, most notably pericyclic reactions such as cycloadditions. This makes it a key intermediate in the synthesis of complex molecules, including natural products and novel materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in subsequent cycloaddition reactions.

Application Notes: Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes, including conjugated systems like this compound.[3] The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. By carefully selecting the appropriate ylide and aldehyde precursors, specific isomers of this compound can be synthesized with high efficiency.

For instance, the (3E,5E)-isomer of this compound can be prepared with a high yield of approximately 90% through the reaction of methylene (B1212753) triphenylphosphorane with (2E,4E)-decadienal.[1] In contrast, the (3E,5Z)-isomer is accessible with a respectable yield of around 67% by reacting hexyltriphenylphosphonium bromide with (E)-2,4-pentadienal.[1] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions, with stabilized ylides generally favoring the formation of E-alkenes.[1]

Experimental Protocol: Synthesis of (3E,5E)-1,3,5-Undecatriene

This protocol details the synthesis of (3E,5E)-1,3,5-undecatriene using a Wittig reaction.

Materials:

  • Methylene triphenylphosphorane

  • (2E,4E)-Decadienal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and distillation

Procedure:

  • Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) to the suspension with vigorous stirring. The formation of the orange-red ylide, methylene triphenylphosphorane, will be observed.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of (2E,4E)-decadienal (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure (3E,5E)-1,3,5-undecatriene.

Quantitative Data for Synthesis of this compound Isomers
IsomerYlide PrecursorAldehyde PrecursorYield (%)Reference
(3E,5E)-1,3,5-UndecatrieneMethylene triphenylphosphorane(2E,4E)-Decadienal~90%[1]
(3E,5Z)-1,3,5-UndecatrieneHexyltriphenylphosphonium bromide(E)-2,4-Pentadienal~67%[1]

Application Notes: this compound in Cycloaddition Reactions

The conjugated triene system of this compound makes it an excellent candidate for participating in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction.[1] In this type of reaction, the triene can act as the four-pi electron component (diene), reacting with a two-pi electron component (dienophile) to form a six-membered ring. The extended conjugation in this compound also allows for the possibility of higher-order cycloadditions, such as [6+4] cycloadditions, leading to the formation of larger ring systems like ten-membered rings.[1] These reactions are powerful tools for the construction of complex cyclic and bicyclic frameworks.

Experimental Protocol: Illustrative Diels-Alder Reaction of a Conjugated Triene

This protocol provides a general methodology for the Diels-Alder reaction of a conjugated triene, which can be adapted for this compound.

Materials:

  • This compound (or a similar conjugated triene)

  • Maleic anhydride (B1165640)

  • Xylene (or other high-boiling solvent like toluene)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the conjugated triene (1.0 equivalent) and maleic anhydride (1.0 equivalent) in xylene. Add a magnetic stir bar.

  • Attach a reflux condenser to the flask.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by the disappearance of the reactants, often indicated by a color change. Maintain reflux for 2-4 hours.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct may crystallize out of the solution. To facilitate further crystallization, cool the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials and solvent.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator.

  • Characterization: The structure and purity of the Diels-Alder adduct can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and by melting point determination.

Expected Quantitative Data for a Diels-Alder Reaction

The following table provides hypothetical data for a Diels-Alder reaction of this compound with maleic anhydride, based on typical outcomes for similar reactions.

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)Spectroscopic Data Highlights
This compoundMaleic anhydrideSubstituted cyclohexene (B86901) dicarboxylic anhydride60-80 (estimated)120-140 (estimated)IR: C=O stretch (~1780, 1850 cm⁻¹), C=C stretch (~1650 cm⁻¹). ¹H NMR: Olefinic protons (~5.5-6.5 ppm), protons adjacent to anhydride (~3.0-4.0 ppm). ¹³C NMR: Carbonyl carbons (~170 ppm), olefinic carbons (~120-140 ppm).

Visualizations

Wittig_Synthesis Ylide_Precursor Methyltriphenylphosphonium bromide Ylide Methylene triphenylphosphorane Ylide_Precursor->Ylide Base Base n-Butyllithium Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate Aldehyde (2E,4E)-Decadienal Aldehyde->Intermediate Product (3E,5E)-1,3,5-Undecatriene Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: Wittig synthesis of (3E,5E)-1,3,5-undecatriene.

Diels_Alder_Reaction Diene This compound (4π component) Transition_State [4+2] Cyclic Transition State Diene->Transition_State Dienophile Maleic Anhydride (2π component) Dienophile->Transition_State Adduct Diels-Alder Adduct (Substituted Cyclohexene) Transition_State->Adduct Δ (Heat)

Caption: Diels-Alder cycloaddition of this compound.

References

The Application of 1,3,5-Undecatriene in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Undecatriene is a highly influential aroma chemical prized for its potent and diffusive green, resinous, and galbanum-like aroma with peppery and fruity nuances.[1][2] This conjugated triene is a key component in creating fresh, natural, and vibrant notes in a wide array of flavor and fragrance compositions. Its various isomers, particularly (3E,5Z)-1,3,5-undecatriene, are found naturally in sources such as galbanum oil, apples, peaches, pears, and pineapple.[1][2][3] This document provides detailed application notes and experimental protocols relevant to the use of this compound in research and development within the flavor and fragrance industry.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₈[1]
Molecular Weight150.27 g/mol [1]
AppearanceColorless to pale yellow liquid[4]
Odor ProfileGreen, galbanum, resinous, peppery, fruity, pineapple[1][2]
Boiling Point204-207 °C at 760 mmHg[5]
Flash Point~65.8 °C (150 °F)[5]
Specific Gravity0.788 - 0.796 g/cm³ at 20°C[6]
Refractive Index1.510 - 1.518 at 20°C[1]
logP (o/w)~5.05[5]
SolubilityInsoluble in water; soluble in alcohol[5]
Vapor Pressure~0.336 mmHg at 25°C[5]
Sensory Threshold of this compound Isomers
IsomerOdor Threshold in Water (ppb)Source
(E,Z)-1,3,5-Undecatriene0.00001 - 0.00002[7]
Concentration in Natural Sources
Natural SourceIsomerConcentration RangeSource
Galbanum Oil(E,Z)-1,3,5-Undecatriene0.4 - 2%
Spearmint (dried)(E,Z)-1,3,5-Undecatriene7.93 - 14.46 ppm[6]
Lavender Essential Oil(E,E)-1,3,5-Undecatriene0.04%[6]
Apple(3E,5Z)-1,3,5-UndecatrienePresent[1][2][3]
Peach(3E,5Z)-1,3,5-UndecatrienePresent[1][2][3]
Bartlett Pear(3E,5Z)-1,3,5-UndecatrienePresent[1][2][3]
Pineapple(3E,5Z)-1,3,5-UndecatrienePresent[1][2][3]

Application Notes

Fragrance Applications

This compound is a powerful tool for perfumers seeking to impart a natural and vibrant green character to their creations.

  • Top Note Enhancement: Due to its high volatility and diffusive nature, it provides a significant "lift" to the top notes of a fragrance, creating an initial impression of freshness and naturalness.[2]

  • Green and Galbanum Effects: It is a key component in the reconstruction of galbanum oil and is used to create intense green, leafy, and slightly bitter notes reminiscent of crushed leaves and stems.

  • Floral and Fruity Accords: In floral compositions, it can be used in trace amounts to add a natural green stem-like quality. In fruity accords, particularly those with apple, pear, and pineapple notes, it enhances the perception of authentic fruitiness.

  • Blending: It blends seamlessly with citrus oils, linalool, geraniol, and dihydromyrcenol, making it a versatile ingredient in modern floral-green and aromatic compositions.

  • Stability: this compound demonstrates good stability in a variety of product bases, including soaps, shampoos, lotions, and detergents, even under high pH conditions.

Flavor Applications

In the flavor industry, this compound is used in trace amounts to impart specific green and vegetable-like nuances.

  • Green Vegetable Notes: It is highly effective in creating the characteristic flavor profiles of green bell pepper and green chili pepper.[2]

  • Fruit Flavor Enhancement: It can be used to add a "fresh-cut" and unripe nuance to fruit flavors, enhancing their authenticity.

  • Herbal Flavors: It contributes to the complexity of herbal flavorings, providing a fresh, green background note.

Experimental Protocols

Protocol 1: Synthesis of (3E,5E)-1,3,5-Undecatriene via Wittig Reaction (Representative)

This protocol is a representative example of a Wittig reaction for the synthesis of a this compound isomer.[1][8][9]

Materials:

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of n-BuLi in hexane to the suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep orange/red, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Slowly add a solution of (2E,4E)-decadienal in anhydrous THF to the ylide solution via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield the desired (3E,5E)-1,3,5-undecatriene.

Protocol 2: Isolation of this compound from Galbanum Oil via Steam Distillation (Representative)

This protocol outlines a general procedure for the isolation of volatile compounds like this compound from essential oils.[10][11][12]

Materials:

  • Galbanum essential oil

  • Steam distillation apparatus (including a large round-bottom flask, Claisen adapter, condenser, and receiving flask)

  • Heating mantle or steam generator

  • Separatory funnel

  • Dichloromethane (B109758) or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Apparatus Setup:

    • Set up the steam distillation apparatus as shown in the diagram below. Place the galbanum oil in the distilling flask and add water until the oil is just covered.

  • Distillation:

    • Heat the water in the distilling flask to generate steam, or introduce steam from an external source.

    • The steam will pass through the galbanum oil, vaporizing the volatile components, including this compound.

    • The mixture of steam and volatile compounds will then pass through the condenser and collect in the receiving flask as a two-phase mixture (oil and water).

  • Extraction:

    • Transfer the distillate to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the volatile fraction of galbanum oil, which will be enriched in this compound. Further fractional distillation under reduced pressure may be required for higher purity.

Protocol 3: Quantification of this compound in Essential Oils by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound.[13][14][15][16]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., hexane or ethanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute the essential oil sample in the same solvent.

  • GC-MS Analysis:

    • Inject a known volume of each standard and the sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to achieve good separation of the components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

    • The mass spectrometer should be operated in full scan mode to identify the components and in selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the essential oil sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel (CNG) cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx leads to Ca_Na Ca_Na->Ion_Channel Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory signaling pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation from Natural Source cluster_analysis Analysis and Application start_synthesis Starting Materials (Aldehyde/Ketone + Phosphonium Salt) wittig Wittig Reaction start_synthesis->wittig purification_synthesis Purification (Column Chromatography) wittig->purification_synthesis product_synthesis Pure this compound purification_synthesis->product_synthesis analysis GC-MS Analysis product_synthesis->analysis start_isolation Natural Source (e.g., Galbanum Resin) distillation Steam Distillation start_isolation->distillation extraction Solvent Extraction distillation->extraction purification_isolation Solvent Removal extraction->purification_isolation product_isolation This compound (Enriched Fraction) purification_isolation->product_isolation product_isolation->analysis application Flavor/Fragrance Formulation analysis->application final_product Consumer Product application->final_product

Caption: Experimental workflow for this compound.

References

Application Note: High-Sensitivity GC-MS Analysis of 1,3,5-Undecatriene for Flavor and Fragrance Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,3,5-Undecatriene is a volatile organic compound of significant interest in the flavor and fragrance industry, contributing characteristic green and galbanum-like notes to a variety of consumer products.[1] Accurate and sensitive quantification of its various isomers is crucial for quality control, product development, and regulatory compliance. This application note presents a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation and instrument parameters, is optimized for high sensitivity and reproducibility, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a triene with the molecular formula C₁₁H₁₈, existing as multiple stereoisomers, including (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene.[2][3] These isomers are found naturally in products such as pineapple, celery, and lavender essential oil and are key components in the formulation of fragrances and flavors.[1] The analytical challenge lies in the separation and accurate quantification of these isomers, which may be present at trace levels in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratios.[4][5] This application note provides a robust protocol for the GC-MS analysis of this compound, suitable for both qualitative and quantitative assessments.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as essential oils, beverages, or liquid flavor formulations.

Materials:

  • Sample containing this compound

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel (50 mL)

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

Procedure:

  • Pipette 5 mL of the liquid sample into a 50 mL separatory funnel.

  • Add 5 mL of saturated NaCl solution to the separatory funnel. This helps to reduce the formation of emulsions.

  • Add 10 mL of hexane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes. The upper layer will be the organic (hexane) phase containing the this compound.

  • Drain the lower aqueous layer and collect the upper organic layer into a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Carefully transfer the dried organic extract to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Total Run Time: 25 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-350 m/z

  • Solvent Delay: 3 minutes

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a series of calibration standards of (3E,5Z)-1,3,5-undecatriene. The data demonstrates the linearity and sensitivity of the method.

Concentration (ng/µL)Retention Time (min)Peak Area (Counts)Key Fragment Ions (m/z)
110.2515,34079, 93, 107, 121, 150
510.2578,12079, 93, 107, 121, 150
1010.24155,98079, 93, 107, 121, 150
2510.25390,50079, 93, 107, 121, 150
5010.24785,20079, 93, 107, 121, 150

Mandatory Visualization

GC_MS_Workflow Sample Sample Receipt (e.g., Essential Oil) Preparation Sample Preparation (Liquid-Liquid Extraction) Sample->Preparation Extraction of Analytes GC_Vial Transfer to GC Vial Preparation->GC_Vial GC_MS_Analysis GC-MS Analysis GC_Vial->GC_MS_Analysis Autosampler Injection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration & Library Search) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

GC_MS_Signaling_Pathway Injector GC Injector Sample Vaporization Column GC Column Separation of This compound Isomers Injector->Column Carrier Gas Flow IonSource MS Ion Source Electron Ionization (EI) Analyte Fragmentation Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) Separation of Ions by m/z Ratio IonSource->MassAnalyzer Detector Detector Ion Detection & Signal Amplification MassAnalyzer->Detector DataSystem Data System Chromatogram & Mass Spectrum Generation Detector->DataSystem

Caption: Conceptual diagram of the GC-MS analysis process.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in various sample matrices. The protocol is straightforward to implement and yields high-quality data suitable for both research and industrial applications. The clear separation of isomers and the high sensitivity of the mass spectrometer allow for accurate quantification at low concentrations, which is essential for the flavor and fragrance industries. This method can be adapted for the analysis of other volatile and semi-volatile compounds with minimal modifications.

References

Application Note: High-Resolution Purification of 1,3,5-Undecatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Undecatriene is a volatile hydrocarbon found in various natural sources and is of significant interest in the fragrance, flavor, and pharmaceutical industries due to its organoleptic properties and potential as a synthetic intermediate.[1] It exists as a mixture of geometric isomers, primarily (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene, each contributing differently to the overall chemical and sensory profile of a product.[1][2] The subtle differences in the spatial arrangement of atoms around the double bonds in these isomers lead to distinct physical and chemical properties, making their separation a critical yet challenging task for ensuring product purity, efficacy, and consistency.

This application note provides detailed protocols and comparative data for the purification of this compound isomers, focusing on advanced chromatographic and distillation techniques. The methodologies outlined are designed to provide researchers and drug development professionals with the necessary tools to achieve high-purity separation of these valuable isomers.

Challenges in Isomer Separation

The primary challenge in separating geometric isomers of this compound lies in their similar physicochemical properties, such as boiling points and polarities.[3] This similarity often leads to co-elution in standard chromatographic systems and poor separation in simple distillations.[3] Achieving high-resolution separation requires techniques that can exploit the subtle differences in the isomers' molecular shape and electronic structure.

Purification Techniques

Several techniques can be employed for the separation of this compound isomers, each with its own advantages and limitations in terms of resolution, scalability, and throughput. The most effective methods include Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC), Preparative Gas Chromatography (Prep-GC), and Fractional Distillation.

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Silver-ion chromatography is a powerful technique for separating unsaturated compounds based on the number, configuration, and position of their double bonds.[4] The separation mechanism relies on the reversible formation of polar complexes between silver ions and the π-electrons of the double bonds.[4][5] The stability of these complexes varies for different geometric isomers; typically, cis isomers form more stable complexes than trans isomers, leading to longer retention times on the column.[5] This technique offers excellent selectivity for geometric isomers of conjugated trienes.[6][7]

Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography is a high-resolution technique suitable for separating volatile compounds like this compound on a larger scale than analytical GC.[8][9] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a packed or capillary column.[2] By carefully selecting the stationary phase and optimizing the temperature program, high-purity fractions of individual isomers can be collected.

Fractional Distillation

Fractional distillation is a fundamental technique for separating liquids with close boiling points.[5] While the boiling points of this compound isomers are very similar, a highly efficient fractional distillation column with a large number of theoretical plates can achieve a degree of separation.[9][10] This method is particularly useful for initial, large-scale enrichment of the more volatile isomer.

Data Presentation

The following table summarizes the expected performance of the different purification techniques for the separation of this compound isomers. The values are illustrative and may vary depending on the specific experimental conditions and the initial isomer ratio in the mixture.

Purification Technique Purity Achieved (%) Typical Yield (%) Scalability Instrumentation Complexity
Ag+-HPLC >9960-80Low to MediumHigh
Preparative GC >9850-70Low to MediumHigh
Fractional Distillation 90-9570-90HighMedium

Experimental Protocols

Protocol 1: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This protocol is adapted from methodologies used for the separation of other conjugated geometric isomers.[6]

1. Preparation of the Ag+-HPLC Column: a. Prepare a 10% (w/v) solution of silver nitrate (B79036) in deionized water. b. Use a commercial silica-based HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Slowly pump the silver nitrate solution through the column at a low flow rate (e.g., 0.2 mL/min) until the column is saturated. d. Wash the column thoroughly with isopropanol (B130326) followed by hexane (B92381) to remove excess silver nitrate and water.

2. Mobile Phase Preparation: a. Prepare a mobile phase consisting of a gradient of acetonitrile (B52724) in hexane. b. Start with a low concentration of acetonitrile (e.g., 0.1%) and gradually increase to elute the more strongly retained isomer.

3. Sample Preparation and Injection: a. Dissolve the this compound isomer mixture in hexane to a concentration of 1-5 mg/mL. b. Filter the sample through a 0.45 µm syringe filter. c. Inject an appropriate volume (e.g., 10-100 µL) onto the column.

4. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min b. Detection: UV at 230 nm c. Gradient: 0.1% to 2% acetonitrile in hexane over 30 minutes. d. Fraction Collection: Collect fractions corresponding to the resolved isomer peaks.

5. Post-Run Analysis: a. Analyze the collected fractions by analytical GC to confirm purity. b. Evaporate the solvent under reduced pressure to obtain the purified isomers.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This protocol outlines a general procedure for Prep-GC.

1. Instrument Setup: a. Install a suitable packed or wide-bore capillary column (e.g., a polar stationary phase like DB-23 or a liquid crystal phase). b. Use a preparative-scale injector and a fraction collector at the outlet. c. An effluent splitter should be used to divert a small portion of the flow to a detector (e.g., FID) while the majority is directed to the collection traps.[8]

2. Sample Preparation: a. The neat this compound isomer mixture can be injected directly or diluted in a volatile solvent like pentane (B18724) if necessary.

3. Chromatographic Conditions: a. Carrier Gas: Helium or Nitrogen at an optimized flow rate. b. Injector Temperature: 250 °C c. Oven Temperature Program: Start at a temperature below the boiling point of the isomers (e.g., 100 °C) and ramp up at a slow rate (e.g., 2-5 °C/min) to a final temperature of 220 °C. d. Detector Temperature: 280 °C e. Injection Volume: 10-500 µL depending on the column capacity.

4. Fraction Collection: a. Set the fraction collector to trap the effluent at the retention times corresponding to the individual isomers as determined by analytical runs. b. The traps are typically cooled with liquid nitrogen or a dry ice/acetone bath to condense the purified compounds.

5. Purity Verification: a. Re-inject a small aliquot of each collected fraction into an analytical GC to determine the isomeric purity.

Protocol 3: Fractional Distillation

This protocol describes a standard laboratory-scale fractional distillation.

1. Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux or packed fractionating column (at least 30 cm in length), a distillation head with a thermometer, a condenser, and a receiving flask. b. The apparatus should be well-insulated to maintain the temperature gradient.

2. Distillation Procedure: a. Place the this compound isomer mixture into the round-bottom flask with a few boiling chips or a magnetic stir bar. b. Heat the flask slowly and evenly using a heating mantle. c. As the mixture begins to boil, observe the vapor rising through the fractionating column. d. Control the heating rate to ensure a slow and steady distillation. e. The isomer with the lower boiling point will distill first. Collect the initial fraction over a narrow temperature range. f. As the temperature at the distillation head begins to rise, change the receiving flask to collect the next fraction, which will be a mixture of the isomers. g. A final fraction, enriched in the higher-boiling isomer, can be collected at a higher temperature.

3. Analysis of Fractions: a. Analyze the composition of each fraction using analytical GC to determine the degree of separation achieved. b. Multiple distillations of the enriched fractions may be necessary to achieve higher purity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Collection isomer_mixture This compound Isomer Mixture hplc Ag+-HPLC isomer_mixture->hplc prep_gc Preparative GC isomer_mixture->prep_gc frac_dist Fractional Distillation isomer_mixture->frac_dist analytics Analytical GC/HPLC hplc->analytics prep_gc->analytics frac_dist->analytics isomer_e Purified (E,E) Isomer analytics->isomer_e isomer_z Purified (E,Z) Isomer analytics->isomer_z

Caption: General workflow for the purification and analysis of this compound isomers.

signaling_pathway cluster_principle Silver Ion Chromatography Principle cluster_separation Separation Mechanism pi_electrons π-electrons of Double Bond complex Reversible Polar π-Complex pi_electrons->complex ag_ion Silver Ion (Ag+) ag_ion->complex cis_isomer cis-Isomer (Stronger Interaction) longer_retention Longer Retention Time cis_isomer->longer_retention leads to trans_isomer trans-Isomer (Weaker Interaction) shorter_retention Shorter Retention Time trans_isomer->shorter_retention leads to

Caption: Logical relationship in Silver-Ion Chromatography for isomer separation.

References

Application Notes and Protocols for the Stereoselective Synthesis of 1,3,5-Undecatriene Isomers via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of specific isomers of 1,3,5-undecatriene, a conjugated triene of interest in flavor and fragrance chemistry, as well as a potential building block in organic synthesis. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with good stereocontrol, making it well-suited for the preparation of distinct E/Z isomers of this compound.

Introduction to the Wittig Reaction for Conjugated Triene Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide.[1] The stereochemical outcome of the reaction is largely dependent on the nature of the phosphorus ylide employed.

  • Z-Alkenes from Unstabilized Ylides: Non-stabilized ylides, typically those with alkyl or simple aryl substituents, react under kinetic control to predominantly form Z-alkenes.[1][2] These reactions are often carried out in aprotic, non-polar solvents in the absence of lithium salts to maximize Z-selectivity.

  • E-Alkenes from Stabilized Ylides: Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge on the carbanion, are more stable and react under thermodynamic control to give primarily E-alkenes.[1][2]

By carefully selecting the appropriate Wittig reagent and reaction conditions, specific isomers of this compound can be synthesized.

General Experimental Workflow

The general workflow for the Wittig reaction involves two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with a carbonyl compound.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Salt Phosphonium Salt Triphenylphosphine->Phosphonium_Salt SN2 Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->Phosphonium_Salt Base Strong Base Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base->Ylide Aldehyde_Ketone Aldehyde/Ketone Alkene Alkene Product Ylide->Alkene Reaction Aldehyde_Ketone->Alkene TPPO Triphenylphosphine Oxide

Caption: General experimental workflow for the Wittig reaction.

Stereoselectivity in the Wittig Reaction

The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide.

Stereoselectivity Ylide_Type Type of Phosphonium Ylide Unstabilized Unstabilized Ylide (e.g., R = alkyl) Ylide_Type->Unstabilized leads to Stabilized Stabilized Ylide (e.g., R = COOR', COR') Ylide_Type->Stabilized leads to Z_Alkene Z-Alkene (cis) Unstabilized->Z_Alkene predominantly forms E_Alkene E-Alkene (trans) Stabilized->E_Alkene predominantly forms

Caption: Relationship between ylide type and alkene stereochemistry.

Experimental Protocols

Synthesis of (3E,5E)-1,3,5-Undecatriene

This protocol describes the synthesis of the all-E isomer of this compound via the Wittig reaction of (2E,4E)-decadienal with methylenetriphenylphosphorane.

Reaction Scheme:

(2E,4E)-Decadienal + Ph₃P=CH₂ → (3E,5E)-1,3,5-Undecatriene + Ph₃P=O

Materials:

Protocol:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below 5 °C. The solution will turn a characteristic orange-red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of (2E,4E)-decadienal (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with hexane (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • The crude product contains the desired triene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, the crude mixture can be purified by column chromatography on silica (B1680970) gel using hexane as the eluent.

Data Presentation:

Product IsomerStarting AldehydeWittig ReagentYield (%)E/Z Ratio
(3E,5E)-1,3,5-Undecatriene(2E,4E)-DecadienalMethylenetriphenylphosphorane65-75>95:5

Note: The yield and isomeric ratio are typical for this type of reaction and may vary depending on the specific reaction conditions and purity of the starting materials.

Synthesis of (3E,5Z)-1,3,5-Undecatriene (Galbanolene)

This protocol outlines a potential route to the (3E,5Z)-isomer of this compound, a key component of the galbanum fragrance, using a Z-selective Wittig reaction. This involves the reaction of an unstabilized ylide with an α,β-unsaturated aldehyde.

Reaction Scheme:

Hexyltriphenylphosphonium bromide + (E)-2-Pentenal → (3E,5Z)-1,3,5-Undecatriene + Ph₃P=O

Materials:

  • 1-Bromohexane (B126081)

  • Triphenylphosphine

  • Anhydrous toluene

  • Sodium amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF)

  • (E)-2-Pentenal

  • Pentane (B18724)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Phosphonium Salt Preparation:

    • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Add 1-bromohexane (1.1 eq) and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, and the hexyltriphenylphosphonium bromide will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • Ylide Preparation and Wittig Reaction (Salt-Free Conditions):

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the hexyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.

    • Cool the suspension to -40 °C.

    • Add sodium amide (1.2 eq) portion-wise.

    • Stir the mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour. The formation of the ylide will be indicated by a color change.

    • Cool the reaction mixture to -78 °C.

    • Slowly add a solution of (E)-2-pentenal (1.0 eq) in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with pentane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent carefully at low temperature to avoid isomerization of the product.

    • The crude product can be purified by flash chromatography on silica gel using pentane as the eluent to separate the triene from triphenylphosphine oxide.

Data Presentation:

Product IsomerStarting AldehydeWittig ReagentYield (%)E/Z Ratio (at C5=C6)
(3E,5Z)-1,3,5-Undecatriene(E)-2-PentenalHexylidenetriphenylphosphorane50-60>90:10 (Z:E)

Note: The yield and isomeric ratio are estimates based on typical Z-selective Wittig reactions and require experimental verification. The stereochemistry of the starting (E)-2-pentenal is retained at the C3=C4 double bond.

Troubleshooting and Optimization

  • Low Yields: Ensure all reagents and solvents are anhydrous, as ylides are strong bases and react with water. The strength of the base used for deprotonation is also critical; for unstabilized ylides, strong bases like n-BuLi or NaNH₂ are necessary.[3]

  • Poor Stereoselectivity: For Z-selective reactions, it is crucial to use salt-free conditions. The presence of lithium salts can lead to equilibration of intermediates and a decrease in Z-selectivity.[2] The reaction temperature should also be carefully controlled. For E-selective reactions, ensure a stabilized ylide is used.

  • Difficult Purification: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Purification can be achieved by column chromatography. Alternatively, for large-scale reactions, precipitation of the oxide from a non-polar solvent at low temperatures can be effective.

These protocols provide a foundation for the stereoselective synthesis of this compound isomers. Researchers are encouraged to optimize the reaction conditions to achieve the desired yields and stereoselectivity for their specific applications.

References

Application Notes and Protocols for 1,3,5-Undecatriene in Insect-Related Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Undecatriene is a volatile hydrocarbon with the molecular formula C₁₁H₁₈.[1] It exists as several isomers, with the (E,E) and (E,Z) forms being notable.[2][3] This compound is a naturally occurring volatile organic compound found in a variety of plants, including pineapple, apple, peach, and celery.[4][5] It is recognized for its potent green and resinous aroma, contributing to the characteristic scent of galbanum.[5][6] While primarily utilized in the flavor and fragrance industry, emerging research has highlighted its potential as a bioactive agent in agricultural applications, particularly in pest management.[1] Although not definitively identified as an insect pheromone, its volatile nature and presence in host plants suggest a potential role as a semiochemical (e.g., kairomone) influencing insect behavior, and it has demonstrated insecticidal properties.

These application notes provide an overview of the current understanding of this compound's role in insect interactions and offer detailed protocols for its investigation as a potential tool in pest management strategies.

Physicochemical Properties

A summary of the key physicochemical properties for the mixture of this compound isomers is presented below.

PropertyValue
Molecular Formula C₁₁H₁₈
Molecular Weight 150.26 g/mol
CAS Number 16356-11-9 (mixture of isomers)
Appearance Colorless to light yellow clear liquid
Odor Powerful, green, resinous, galbanum-like
Boiling Point ~88 °C at 1 mmHg
Flash Point ~66 °C
Solubility Soluble in organic solvents; insoluble in water

(Data sourced from various chemical suppliers and databases)

Biological Activity in Insects

Research indicates that this compound exhibits insecticidal activity against certain agricultural pests.

Insecticidal Efficacy

A notable study demonstrated the efficacy of this compound against aphid and whitefly populations. Formulations containing this compound led to a significant reduction in pest numbers, suggesting its potential as a contact or fumigant insecticide.[1] The exact mode of action is not fully elucidated but may involve disruption of the insect's nervous system or respiratory functions, common mechanisms for volatile organic compounds.

The following table summarizes the reported insecticidal activity. Further research is needed to establish effective concentrations and application methods for various pest species.

Target PestReported Effect
Aphids (Aphidoidea)Significant reduction in population
Whiteflies (Aleyrodidae)Significant reduction in population

Experimental Protocols

To further investigate the role of this compound in insect behavior and its potential for pest management, the following experimental protocols are provided.

Protocol 1: Pheromone Extraction and Identification from Insects (General Protocol)

This protocol outlines a general method for the extraction and analysis of volatile compounds from insects, which can be adapted to screen for the presence of this compound.

1. Insect Rearing and Volatile Collection: a. Rear the target insect species under controlled conditions (temperature, humidity, photoperiod). b. For collection of airborne volatiles, place a group of insects (e.g., 10-20 individuals of a specific sex and age) in a glass chamber. c. Pass a purified and humidified airstream over the insects at a controlled flow rate (e.g., 100 mL/min). d. Trap the volatile compounds from the exiting air using a solid-phase microextraction (SPME) fiber or a cartridge containing a sorbent material like Porapak Q or Tenax TA. e. Collect volatiles for a set period (e.g., 4-8 hours), including from an empty chamber as a control.

2. Solvent Extraction of Glands: a. Dissect the putative pheromone glands from individual insects under a microscope. b. Submerge the glands in a small volume (e.g., 50 µL) of high-purity hexane (B92381) or dichloromethane (B109758) in a microvial. c. Allow the extraction to proceed for a designated time (e.g., 30 minutes to 2 hours) at room temperature. d. Carefully remove the gland tissue, leaving the solvent extract for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Analyze the collected volatile samples and solvent extracts using a GC-MS system. b. GC Conditions (Example): i. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness). ii. Carrier Gas: Helium at a constant flow rate. iii. Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 10 minutes. iv. Injector: Splitless mode at 250°C. c. MS Conditions (Example): i. Ionization: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 400. d. Compound Identification: Compare the mass spectrum and retention time of any peaks of interest with those of an authentic standard of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Insect Insect Population Volatiles Volatile Collection (SPME/Sorbent Trap) Insect->Volatiles Glands Gland Dissection Insect->Glands GCMS GC-MS System Volatiles->GCMS Thermal Desorption Extraction Solvent Extraction Glands->Extraction Extraction->GCMS Injection Data Data Acquisition (Mass Spectra & Retention Times) GCMS->Data Library Spectral Library/Standard Comparison Data->Library Identification Compound Identification Library->Identification Result This compound Presence/Absence Identification->Result

Workflow for the identification of this compound from insect samples.
Protocol 2: Electroantennography (EAG) Assay

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating olfactory detection.

1. Antenna Preparation: a. Immobilize an adult insect (e.g., in a pipette tip with the head protruding). b. Excise one antenna at the base using fine scissors. c. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the cut distal end of the antenna, and the reference electrode is inserted into the base.

2. Odor Delivery: a. Prepare serial dilutions of this compound in a high-purity solvent (e.g., mineral oil or hexane) in ng/µL or µg/µL concentrations. b. Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette (odor cartridge). c. Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the odor cartridge, directing the airflow over the mounted antenna. d. Use a solvent-only cartridge as a negative control and a known insect attractant as a positive control.

3. Data Recording and Analysis: a. Record the voltage changes (depolarization) from the antenna using an EAG system. b. The peak amplitude of the negative deflection is the EAG response. c. Normalize the responses to the solvent control. d. Compare the EAG responses across different concentrations of this compound and between sexes if applicable.

EAG_Signaling_Pathway Odorant This compound Molecule OR Odorant Receptor (OR) on Olfactory Receptor Neuron (ORN) Odorant->OR Binds to IonChannel Ion Channel Opening OR->IonChannel Activates Orco Odorant Receptor Co-receptor (Orco) Orco->IonChannel Forms complex with OR Depolarization Neuron Membrane Depolarization IonChannel->Depolarization Leads to Signal Action Potential Generation Depolarization->Signal Triggers EAG_Response EAG Response (Summated Potential) Signal->EAG_Response Contributes to

Simplified signaling pathway of an olfactory response measured by EAG.
Protocol 3: Behavioral Bioassay (Y-Tube Olfactometer)

This assay assesses the attractant or repellent properties of a volatile compound.

1. Y-Tube Setup: a. Use a glass Y-tube olfactometer with a central arm for insect release and two side arms. b. Connect each side arm to a purified, humidified air source with a controlled flow rate (e.g., 200 mL/min). c. Place the olfactometer in a controlled environment with uniform lighting and no visual distractions.

2. Treatment and Control: a. In one arm's airline, insert an odor source containing this compound on filter paper. b. In the other arm's airline, insert a filter paper with only the solvent as a control. c. The positions of the treatment and control arms should be swapped after a set number of trials to avoid positional bias.

3. Insect Bioassay: a. Introduce a single adult insect into the base of the central arm. b. Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. c. A choice is recorded when the insect walks a certain distance (e.g., two-thirds) into one of the side arms and remains there for a minimum period (e.g., 30 seconds). d. Insects that do not make a choice within the allotted time are recorded as "no choice." e. Test a sufficient number of insects (e.g., 50-100) for statistical validity.

4. Data Analysis: a. Analyze the number of insects choosing the treatment arm versus the control arm using a Chi-square test or a binomial test. b. A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm suggests repellency.

Y_Tube_Logic cluster_arms Olfactometer Arms cluster_outcomes Behavioral Outcomes Start Insect Released at Base of Y-Tube Choice Insect Moves into Arm Start->Choice Treatment Treatment Arm (this compound) Choice->Treatment Chooses Control Control Arm (Solvent) Choice->Control Chooses Attraction Attraction Treatment->Attraction Significantly More Insects NoPreference No Preference Treatment->NoPreference No Significant Difference Repellency Repellency Control->Repellency Significantly More Insects Control->NoPreference

References

Application Notes and Protocols for the Polymerization of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Undecatriene, a conjugated triene, presents a promising monomer for the synthesis of novel polymers with unique properties. Its conjugated double bond system suggests potential for creating materials with interesting electronic, optical, and mechanical characteristics.[1] The presence of multiple unsaturation sites allows for various polymerization pathways, including Ziegler-Natta and free-radical polymerization, leading to polymers with tailored structures and functionalities.[1] This document provides detailed application notes and protocols for the homopolymerization of this compound and its copolymerization with styrene (B11656), targeting applications in advanced materials. While this compound has been explored for its antimicrobial and antioxidant properties, its polymeric derivatives remain a largely unexplored area with significant potential.[1]

Properties of this compound Monomer

A summary of the key physical and chemical properties of the this compound monomer is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₈[2]
Molecular Weight150.26 g/mol [2][3]
AppearanceColorless to pale yellow liquid[1]
Boiling Point280-285 °C (lit.)[3]
Density0.79 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.513 (lit.)
SolubilitySoluble in fats and ethanol; slightly soluble in water.[1]

Polymerization of this compound

The conjugated nature of this compound allows for its polymerization through several mechanisms, leading to polymers with potentially diverse microstructures and properties.

Homopolymerization via Ziegler-Natta Catalysis

Ziegler-Natta catalysts are effective for the polymerization of olefins and conjugated dienes, often providing stereochemical control.[4][5] The polymerization of this compound using a Ziegler-Natta catalyst can yield poly(this compound). A potential reaction scheme is illustrated below.

monomer This compound polymer Poly(this compound) monomer->polymer Polymerization 60 °C catalyst Ziegler-Natta Catalyst (e.g., TiCl4/Al(C2H5)3) catalyst->monomer Initiation

Caption: Ziegler-Natta polymerization of this compound.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol is a representative procedure based on general methods for Ziegler-Natta polymerization of conjugated dienes.

Materials:

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Syringes for transfer of reagents

  • Constant temperature oil bath

Procedure:

  • Catalyst Preparation:

    • Under a nitrogen atmosphere, add anhydrous toluene to the reaction flask.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of triethylaluminum in toluene to the flask, followed by the dropwise addition of a solution of titanium tetrachloride in toluene with vigorous stirring.

    • Allow the catalyst mixture to age for 30 minutes at room temperature.

  • Polymerization:

    • In a separate flask under nitrogen, dissolve the purified this compound monomer in anhydrous toluene.

    • Transfer the monomer solution to the reaction flask containing the prepared catalyst.

    • Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., by gas chromatography).

  • Termination and Polymer Isolation:

    • After the desired conversion is reached (e.g., 24 hours), cool the reaction mixture to room temperature.

    • Terminate the polymerization by slowly adding methanol to the flask.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

    • Filter the precipitated polymer and wash it thoroughly with fresh methanol.

    • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Expected Results:

ParameterExpected Value
Yield~85%
Physical AppearanceSolid polymer
Molecular Weight (Mw)10,000 - 100,000 g/mol (dependent on reaction conditions)
Polydispersity Index (PDI)2.0 - 4.0
Copolymerization with Styrene via Free-Radical Polymerization

This compound can be copolymerized with other vinyl monomers, such as styrene, using free-radical initiators to create copolymers with modified properties.

monomer1 This compound copolymer Poly(this compound-co-styrene) monomer1->copolymer Copolymerization 70 °C monomer2 Styrene monomer2->copolymer Copolymerization 70 °C initiator Free-Radical Initiator (e.g., AIBN) initiator->monomer1 Initiation initiator->monomer2

Caption: Free-radical copolymerization of this compound and styrene.

Experimental Protocol: Free-Radical Copolymerization of this compound and Styrene

This protocol is a representative procedure based on general methods for free-radical copolymerization.

Materials:

  • This compound (purified, inhibitor-free)

  • Styrene (inhibitor removed)

  • Toluene (or bulk polymerization)

  • Azobisisobutyronitrile (AIBN)

  • Methanol

  • Nitrogen gas

Equipment:

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Constant temperature oil bath

Procedure:

  • Reaction Setup:

    • To the reaction flask, add the desired molar ratio of this compound and styrene.

    • Add toluene as a solvent if solution polymerization is desired.

    • Add the free-radical initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers).

    • Purge the mixture with nitrogen for 30 minutes to remove oxygen.

  • Polymerization:

    • Heat the reaction mixture to 70 °C under a nitrogen atmosphere with constant stirring.

    • Allow the polymerization to proceed for a set time (e.g., 8-24 hours).

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • If the polymer is soluble, precipitate it by pouring the solution into a large volume of a non-solvent, such as methanol.

    • Filter the precipitated copolymer and wash it with fresh methanol.

    • Dry the copolymer in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Results:

ParameterExpected Value
Yield~90%
Physical AppearanceSolid, potentially thermoplastic
Copolymer CompositionDependent on monomer feed ratio and reactivity ratios
Glass Transition Temperature (Tg)Intermediate between the respective homopolymers

Characterization of Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Characterization Data Summary (Representative)

Characterization TechniquePoly(this compound)Poly(this compound-co-styrene)
¹H NMR Broad signals corresponding to aliphatic and olefinic protons.Signals from both undecatriene and styrene units.
FTIR (cm⁻¹) C-H stretching (~2900), C=C stretching (~1650), C-H bending (~970 for trans).Aromatic C-H stretching (~3030), C=C stretching of benzene (B151609) ring (~1600, 1495, 1450).
GPC Mw = 50,000 g/mol , PDI = 3.2Mw = 80,000 g/mol , PDI = 2.5
DSC Glass transition (Tg) and/or melting (Tm) peaks.A single Tg, indicating a random copolymer.
TGA Onset of degradation temperature.Degradation profile influenced by copolymer composition.

Potential Applications and Future Directions

Polymers derived from this compound could find applications in various fields due to their conjugated backbone and potential for cross-linking.

  • Novel Materials: The conjugated system may impart electrical conductivity upon doping, making these polymers candidates for organic electronics.[6] Their cross-linking ability could be utilized in the development of thermosets, elastomers, coatings, and adhesives.[1]

  • Drug Development: While the direct application of these polymers in drug development is not immediately apparent, they could be functionalized to serve as drug delivery vehicles or scaffolds for tissue engineering. The inherent antimicrobial properties of the monomer might translate to the polymer, suggesting potential for biomedical materials with antimicrobial surfaces.[1]

Future research should focus on a detailed investigation of the polymerization kinetics, microstructure control, and a thorough evaluation of the mechanical, thermal, and electronic properties of these novel polymers.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of polymers from this compound.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Monomer This compound (and comonomer if applicable) Polymerization Polymerization (Ziegler-Natta or Free-Radical) Monomer->Polymerization Isolation Polymer Isolation (Precipitation, Filtration, Drying) Polymerization->Isolation Structural Structural Analysis (NMR, FTIR) Isolation->Structural MolecularWeight Molecular Weight Analysis (GPC) Isolation->MolecularWeight Thermal Thermal Analysis (DSC, TGA) Isolation->Thermal Properties Material Property Testing (Mechanical, Electrical, Optical) Structural->Properties MolecularWeight->Properties Thermal->Properties

Caption: General workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for the Extraction of 1,3,5-Undecatriene from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Undecatriene is a naturally occurring volatile organic compound found in a variety of plants and fruits.[1] It is a key contributor to the characteristic aromas of many species, notably providing the powerful, diffusive, and green scent of galbanum, as well as notes in apples, pears, pineapples, celery, and parsley.[2][3] As a triene, its structure contains three double bonds, making it a versatile building block in organic synthesis.[1] Its distinct fragrance profile makes it a valuable compound in the flavor and fragrance industries. Furthermore, preliminary studies suggest potential antimicrobial and antioxidant properties, sparking interest in its application for natural preservation and medical research.[1]

This document provides detailed protocols for the extraction of this compound from natural sources using common laboratory techniques.

Natural Sources and Yields

This compound is primarily found as a minor constituent within the essential oils of various plants. The most prominent natural source is Galbanum, an aromatic gum resin from plants of the Ferula genus.[2] Other documented sources include a variety of common fruits and vegetables.[2][3]

Table 1: Natural Sources of this compound and Typical Essential Oil Yields

Natural SourcePlant Species (Genus)Typical Location of CompoundCommon Extraction Method(s)Typical Total Essential Oil Yield (% w/w)
GalbanumFerula gummosa (syn. galbaniflua)Gum ResinSteam Distillation, SFE8 - 22%
AppleMalus domesticaFruit Peel, FleshSteam Distillation, Solvent Extraction0.01 - 0.1%
Bartlett PearPyrus communisFruit Peel, FleshSteam Distillation, Solvent Extraction0.02 - 0.15%
PineappleAnanas comosusFruitHeadspace/Solvent ExtractionVariable
CeleryApium graveolensLeaves, SeedsSteam Distillation1.5 - 3.0% (from seeds)
ParsleyPetroselinum crispumLeaves, SeedsSteam Distillation0.1 - 0.7% (from leaves)

Note: The concentration of this compound within the total essential oil is often low and highly variable depending on plant cultivar, growing conditions, and harvest time. Quantitative data for the specific yield of this compound is not widely reported.

Extraction Methodologies and Protocols

The extraction of this compound is typically achieved by isolating the essential oil from the plant matrix. The most common methods are steam distillation and supercritical fluid extraction (SFE) due to their efficiency in capturing volatile compounds.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[4] It is particularly suitable for volatile compounds like this compound that are stable at the boiling point of water. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor mixture is then cooled and condensed, separating the essential oil from the water.[5]

  • Preparation of Plant Material:

    • For fresh plant material (e.g., celery, parsley leaves), chop the material into small pieces (~2-3 cm) to increase the surface area for efficient oil extraction.[6]

    • For gum resins (e.g., Galbanum), break down larger pieces into smaller, more uniform granules.

    • Accurately weigh approximately 200-500 g of the prepared plant material and place it into the biomass flask of the distillation apparatus.

  • Apparatus Setup:

    • Assemble a Clevenger-type or similar steam distillation apparatus.[6]

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.

    • Ensure all glass joints are properly sealed, using a thin layer of silicon grease if necessary, to prevent vapor loss.[5]

    • Connect the condenser to a cold water supply, ensuring water flows in at the bottom and out at the top.

  • Distillation Process:

    • Heat the boiling flask to generate steam. The steam will pass through the biomass flask, volatilizing the essential oils.

    • Continue heating for 3-5 hours. The duration depends on the plant material; extraction is typically complete when the volume of collected oil in the receiver remains constant.[6]

    • The steam and oil vapor mixture will travel to the condenser and liquefy.

  • Collection and Separation:

    • The condensate (a mixture of essential oil and water, known as the hydrosol) collects in the receiver/separator.

    • Due to its immiscibility with water, the essential oil will form a distinct layer on top of the hydrosol.

    • Once the apparatus has cooled, carefully drain the hydrosol, leaving the essential oil behind.

    • Transfer the collected essential oil to a clean, pre-weighed amber glass vial.

  • Drying and Storage:

    • To remove any residual water, add a small amount of anhydrous sodium sulfate (B86663) to the vial containing the essential oil.

    • Allow it to stand for 15-20 minutes, then carefully decant or filter the oil into a new storage vial.

    • Store the essential oil at 4°C in a tightly sealed container, protected from light, to prevent degradation.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[7] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to diffuse through solid materials easily while possessing high solvating power for non-polar compounds like this compound.[8] The solvent strength can be finely tuned by altering pressure and temperature.[9]

  • Preparation of Plant Material:

    • The plant material must be thoroughly dried to a moisture content of <10% to prevent the formation of carbonic acid, which can interfere with the extraction.

    • Grind the dried material to a fine, consistent particle size (e.g., 0.5-1.0 mm) to maximize the surface area for extraction.

    • Accurately weigh the ground material and load it into the extraction vessel of the SFE system.

  • System Setup and Pressurization:

    • Set the extraction parameters. For non-polar compounds like undecatrienes, typical starting conditions are:

      • Pressure: 100 - 200 bar

      • Temperature: 40 - 60 °C

    • Pressurize the extraction vessel with CO₂ from a supply cylinder, using a high-pressure pump to achieve the desired setpoint.[10]

  • Extraction Process:

    • Once the target pressure and temperature are reached, allow the system to equilibrate for a "static" period (e.g., 20-30 minutes). During this time, the supercritical CO₂ penetrates the plant matrix and dissolves the target compounds.

    • Following the static phase, begin the "dynamic" extraction by flowing fresh supercritical CO₂ through the vessel at a constant flow rate (e.g., 10-15 g/min ).[10]

    • The CO₂, now laden with the extracted compounds, exits the vessel.

  • Collection and Depressurization:

    • The stream from the extraction vessel passes through a back-pressure regulator into a separator (or cyclone separator) set at a lower pressure and temperature.

    • This pressure drop causes the CO₂ to lose its solvating power and return to a gaseous state, precipitating the extracted oil.[7]

    • The extract collects at the bottom of the separator. The now-gaseous CO₂ can be vented or recycled.

  • Sample Recovery and Storage:

    • After the extraction is complete (typically 1-3 hours), safely depressurize the system.

    • Collect the crude extract from the separator into a pre-weighed vial.

    • Store the extract under the same conditions as described for steam distillation (4°C, airtight, dark container).

Workflow and Analysis

The overall process from raw material to purified compound involves extraction followed by analytical verification. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying this compound within the extracted essential oil.

Extraction_Workflow cluster_start 1. Preparation cluster_extraction 2. Extraction cluster_product 3. Product & Analysis Plant Natural Source (e.g., Galbanum, Celery) Prep Material Preparation (Drying, Grinding) Plant->Prep Method Extraction Method Prep->Method SD Steam Distillation Method->SD SFE Supercritical Fluid Extraction (SFE) Method->SFE Extract Crude Essential Oil SD->Extract SFE->Extract Analysis GC-MS Analysis Extract->Analysis Result Identification & Quantification of This compound Analysis->Result

Caption: General workflow for extraction and analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Conjugated Polyenes via Cross-Coupling Reactions: The Case of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of conjugated polyenes, with a specific focus on 1,3,5-undecatriene, a molecule of interest in flavor and fragrance chemistry as well as a model for more complex polyene structures.[1] The synthesis of conjugated polyenes is a critical endeavor in organic chemistry, as these motifs are present in a wide array of natural products, pharmaceuticals, and advanced materials.[2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, offer powerful and versatile methodologies for the stereoselective construction of these systems under mild conditions.[2][3]

Introduction to Cross-Coupling Reactions for Polyene Synthesis

The controlled synthesis of conjugated polyenes like this compound presents challenges in achieving high stereoselectivity and yields due to the potential for isomerization and side reactions.[2] Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for forging carbon-carbon bonds with exceptional functional group tolerance and stereochemical control, making them ideal for the synthesis of sensitive polyene frameworks.[2][3] This document will explore four key cross-coupling strategies for the synthesis of this compound and related conjugated polyenes.

Key Cross-Coupling Reactions Covered:

  • Suzuki-Miyaura Coupling: Utilizes organoboron reagents, which are generally non-toxic and stable.[4]

  • Stille Coupling: Employs organotin reagents, known for their excellent functional group tolerance, though toxicity is a concern.[5]

  • Heck Reaction: Couples an unsaturated halide with an alkene, offering a direct method for vinylation.[6][7]

  • Sonogashira Coupling: Forms a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, providing access to enynes as precursors to conjugated dienes and trienes.[8]

Comparative Data on Cross-Coupling Reactions for Polyene Synthesis

The choice of cross-coupling reaction can significantly impact the yield and stereoselectivity of the desired conjugated polyene. The following table summarizes typical yields for these reactions in the context of conjugated diene and triene synthesis, providing a basis for method selection.

Cross-Coupling ReactionTypical SubstratesCatalyst System (Typical)Solvent(s)BaseTemperature (°C)Yield (%)StereoselectivityReference(s)
Suzuki-Miyaura Coupling Vinyl boronic acid/ester + Vinyl halidePd(PPh₃)₄ or Pd(OAc)₂/LigandToluene, THF, Dioxane/H₂OK₂CO₃, Cs₂CO₃, K₃PO₄60-10070-95High (retention)[9][10]
Stille Coupling Vinyl stannane (B1208499) + Vinyl halidePd(PPh₃)₄THF, Dioxane, DMF- (or additive like CuI)60-10080-94High (retention)[9][11]
Heck Reaction Vinyl halide + Alkene (e.g., 1-heptene)Pd(OAc)₂/LigandDMF, NMP, AcetonitrileEt₃N, K₂CO₃80-12060-90Good (predominantly E)[12]
Sonogashira Coupling Vinyl halide + Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃N, THF, DMFEt₃N, DIPARoom Temp - 6075-95High[8]

Experimental Protocols

The following are generalized protocols for the synthesis of a 1,3,5-triene system like this compound using the four highlighted cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired stereoisomers.

Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol describes the coupling of a vinyl boronic ester with a vinyl halide to form the triene system.

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add (E)-1-iodo-1,3-butadiene, (E)-1-heptenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Vinyl Halide - Vinyl Boronic Ester - Pd Catalyst & Ligand - Base setup Reaction Setup: - Inert Atmosphere (Ar) - Add Solvents (Dioxane/H₂O) reagents->setup 1 reaction Heating: - Stir at 80 °C - Monitor by TLC/GC-MS setup->reaction 2 workup Workup: - Cool & Dilute - Aqueous Wash reaction->workup 3 purification Purification: - Dry & Concentrate - Column Chromatography workup->purification 4 product This compound purification->product 5

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Protocol 2: Stille Coupling for this compound Synthesis

This protocol outlines the coupling of a vinyl stannane with a vinyl halide.

Materials:

  • (E)-1-Bromo-1,3-butadiene (1.0 equiv)

  • (E)-1-(Tributylstannyl)-1-heptene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous and degassed THF

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve (E)-1-bromo-1,3-butadiene and (E)-1-(tributylstannyl)-1-heptene in anhydrous THF.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.

  • Stir vigorously for 1 hour, then filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexanes) to obtain this compound.

Catalytic Cycle: Stille Coupling

Stille_Cycle cluster_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pdiix R¹-Pd(II)(X)L₂ tm Transmetalation pdiix->tm R²-SnBu₃ transmetal R¹-Pd(II)(R²)L₂ re Reductive Elimination transmetal->re product R¹-R² oa->pdiix tm->transmetal re->pd0

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Protocol 3: Heck Reaction for this compound Synthesis

This protocol describes the coupling of a vinyl halide with an alkene.

Materials:

  • 1-Bromo-1,3-butadiene (1.0 equiv)

  • 1-Heptene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add Pd(OAc)₂, P(o-tol)₃, and anhydrous DMF.

  • Add 1-bromo-1,3-butadiene, 1-heptene, and triethylamine.

  • Seal the tube and heat the mixture at 100 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (hexanes) to give this compound.

Experimental Workflow: Heck Reaction

Heck_Workflow reagents Combine in Sealed Tube: - Vinyl Halide - Alkene - Pd Catalyst & Ligand - Base & Solvent reaction Heating: - Heat at 100 °C - Monitor Reaction reagents->reaction 1 workup Workup: - Cool & Dilute - Acid/Base Washes reaction->workup 2 purification Purification: - Dry & Concentrate - Column Chromatography workup->purification 3 product This compound purification->product 4

Caption: Workflow for the Heck reaction synthesis of this compound.

Protocol 4: Sonogashira Coupling Route to a 1,3,5-Triene Precursor

This protocol describes the synthesis of a conjugated enyne, which can then be selectively reduced to the corresponding diene and further elaborated to a triene.

Materials:

  • (E)-1-Bromo-1-butene (1.0 equiv)

  • 1-Heptyne (B1330384) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add (E)-1-bromo-1-butene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine.

  • Add 1-heptyne dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash with saturated aqueous NH₄Cl and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the conjugated enyne precursor. This enyne can then be subjected to stereoselective reduction (e.g., using Lindlar's catalyst for the Z-alkene or dissolving metal reduction for the E-alkene) to form a 1,3-diene, which can be further functionalized.

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)(X)L₂ pd0->pdiix R¹-X (Oxidative Addition) transmetal_pd R¹-Pd(II)(C≡CR²)L₂ pdiix->transmetal_pd from Cu Cycle (Transmetalation) transmetal_pd->pd0 (Reductive Elimination) product_pd R¹-C≡CR² cu_acetylide Cu-C≡CR² cu_x Cu-X cu_acetylide->cu_x to Pd Cycle terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide Base, CuX

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Conclusion

The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions represent a powerful toolkit for the synthesis of conjugated polyenes like this compound. The choice of method will depend on factors such as the availability of starting materials, desired stereochemistry, functional group tolerance, and considerations of reagent toxicity. The provided protocols offer a starting point for the development of robust and efficient syntheses of these valuable compounds for applications in research and industry. Further optimization of catalysts, ligands, and reaction conditions may be necessary to achieve the desired outcomes for specific target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1,3,5-undecatriene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important conjugated triene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereoselective synthesis important?

A1: this compound is a volatile hydrocarbon (C₁₁H₁₈) with a powerful, diffusive green and peppery odor, making it highly valuable in the fragrance and flavor industries.[1] It exists as several geometric isomers, each with a unique aroma profile. For example, (3E,5Z)-1,3,5-undecatriene is known as Galbanolene.[1] Stereoselective synthesis is crucial to produce a specific isomer with the desired organoleptic properties and to ensure product consistency.

Q2: What are the primary challenges in the stereoselective synthesis of this compound?

A2: The main challenge lies in controlling the geometry (E/Z configuration) of the three double bonds within the conjugated system.[2] Many synthetic methods can produce a mixture of stereoisomers, which are often difficult to separate.[1] Historical methods also faced issues with low yields (<30%) and the use of hazardous intermediates.[1] Modern methods aim to overcome these hurdles by providing high stereocontrol and improved efficiency.[3]

Q3: What are the most common synthetic strategies for obtaining this compound?

A3: The most prevalent methods are olefination reactions that form one of the double bonds, typically by coupling a C₁₀ aldehyde or ketone with a C₁ phosphorus ylide, or a similar fragmentation. Key strategies include:

  • Wittig Reaction: A versatile method, but its stereoselectivity is highly dependent on the structure of the phosphorus ylide.[4][5]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Often preferred for its tendency to produce E-alkenes with high selectivity and its tolerance for a wider range of substrates, including sterically hindered ketones.[5][6]

  • Julia-Kocienski Olefination: Known for producing E-alkenes with high selectivity under mild reaction conditions.[7]

  • Transition-Metal Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to connect stereodefined vinyl fragments.[8]

Q4: How can the stereochemistry of the final this compound product be determined?

A4: The most effective analytical method is gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).[1] The different stereoisomers will have distinct retention times. Confirmation of the specific E/Z configuration is typically achieved by comparing these retention times and mass spectra with those of authenticated standards. For complex mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to determine the coupling constants of the olefinic protons, which differ for E and Z isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Poor Stereoselectivity (Low E/Z Ratio)

Poor control over the geometry of the newly formed double bond is a frequent problem, leading to mixtures of isomers.

  • Possible Cause: Inappropriate choice of olefination reaction or ylide type.

    • Solution: The choice between the Wittig and HWE reactions is critical. For Wittig reactions, unstabilized ylides (e.g., those from simple alkyl phosphonium (B103445) salts) tend to give Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor E-alkenes.[4] The HWE reaction strongly favors the formation of E-alkenes.[9] If a Z-alkene is the target, a modified HWE protocol like the Still-Gennari olefination is a better choice.[6]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Reaction parameters such as solvent, temperature, and the presence of additives can significantly influence stereoselectivity. For the Wittig reaction, the presence of lithium salts can disrupt Z-selectivity.[5] For the HWE reaction, conditions can be fine-tuned to enhance selectivity.

Issue 2: Low or No Product Yield

Low product yield can be caused by a variety of factors, from reagent quality to competing side reactions.

  • Possible Cause: Inactive or degraded reagents.

    • Solution: Aldehydes, especially unsaturated ones like 2,4-decadienal, can be prone to oxidation or polymerization.[5] Ensure the aldehyde is purified (e.g., by distillation) before use. Phosphorus ylides and phosphonate (B1237965) carbanions are moisture- and air-sensitive; ensure they are generated and used under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Possible Cause: Steric hindrance.

    • Solution: If the carbonyl compound is sterically hindered, the Wittig reaction may be slow and inefficient.[5] The Horner-Wadsworth-Emmons reaction is often more effective in these cases because phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides.[6]

  • Possible Cause: Incorrect base for ylide/carbanion generation.

    • Solution: The C-H bond adjacent to the phosphorus in a phosphonium salt or phosphonate is acidic but requires a strong base for deprotonation.[11] For Wittig reagents, bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are common. For HWE reactions, sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) are often sufficient.[9] Ensure the base is active and used in the correct stoichiometry.

Issue 3: Difficulty in Product Purification

Separating a mixture of this compound stereoisomers can be challenging due to their similar physical properties.

  • Possible Cause: Co-elution of isomers during chromatography.

    • Solution: Standard silica (B1680970) gel column chromatography may not be sufficient to separate E/Z isomers. High-performance liquid chromatography (HPLC) or specialized gas chromatography (GC) columns are often required. When analyzing by GC, using an internal standard and comparing retention indices against known values can help accurately quantify the isomeric ratio.[1]

Data Presentation

Table 1: Comparison of Common Olefination Methods for Triene Synthesis

ReactionReagent TypeTypical SelectivityKey AdvantagesCommon Issues
Wittig Reaction Phosphonium YlideStabilized: E-selective[4] Unstabilized: Z-selective[4]Wide substrate scopeStereoselectivity can be moderate; triphenylphosphine (B44618) oxide byproduct can complicate purification.[5]
Horner-Wadsworth-Emmons (HWE) Phosphonate CarbanionHighly E-selective[9][12]Excellent E-selectivity; water-soluble phosphate (B84403) byproduct is easily removed; works with hindered ketones.[6][9]Standard conditions are not suitable for Z-alkene synthesis.
Still-Gennari HWE Electron-withdrawing PhosphonateHighly Z-selective[6]One of the most reliable methods for Z-alkene synthesis.Requires specific conditions (KHMDS, 18-crown-6, low temp).[6]
Julia-Kocienski Olefination Heteroaryl SulfoneHighly E-selective[7]High E-selectivity; proceeds under mild conditions.Requires multi-step preparation of the sulfone reagent.

Table 2: Effect of Reaction Conditions on Horner-Wadsworth-Emmons (HWE) Stereoselectivity

Phosphonate EsterBase / AdditivesSolventTemperature (°C)Typical OutcomeReference
Triethyl phosphonoacetateNaHTHF25High E-selectivity[9]
Triethyl phosphonoacetateLiBr, Et₃N (Masamune-Roush)THF0 to 25High E-selectivity, good for base-sensitive substrates[6]
Bis(2,2,2-trifluoroethyl) phosphonateKHMDS, 18-crown-6THF-78High Z-selectivity (Still-Gennari)[6]
Diisopropyl phosphonateKHMDSTHF-78Improved Z,E:E,E selectivity over dimethyl phosphonate[13]

Experimental Protocols

Protocol: Synthesis of (3E,5E)-1,3,5-Undecatriene via Wittig Reaction

This protocol is adapted from a reported high-yield synthesis.[14] It describes the reaction of methyltriphenylphosphonium (B96628) bromide with a base to form the ylide, followed by reaction with trans,trans-2,4-decadienal (B140250).

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (1.05 eq)

  • trans,trans-2,4-Decadienal (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Formation:

    • Add methyltriphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will turn a characteristic deep yellow/orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Olefination Reaction:

    • Dissolve trans,trans-2,4-decadienal in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C).

    • Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add diethyl ether or hexane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using hexane as the eluent to isolate the pure (3E,5E)-1,3,5-undecatriene.

Mandatory Visualizations

G Troubleshooting Poor Stereoselectivity start Problem: Poor E/Z Ratio q1 What is the target isomer? start->q1 e_target Target is E-alkene q1->e_target E z_target Target is Z-alkene q1->z_target Z q2_e Using HWE or Stabilized Wittig? e_target->q2_e q2_z Using Unstabilized Wittig? z_target->q2_z sol_e1 Optimize HWE: - Use NaH or NaOMe as base - Use aprotic solvent (THF, DME) - Check for Li+ contamination if using BuLi q2_e->sol_e1 Yes sol_e2 Switch to HWE or Julia-Kocienski Reaction q2_e->sol_e2 No sol_z1 Optimize Wittig: - Use salt-free conditions - Use aprotic, non-polar solvent (e.g., Toluene) - Use low temperature (-78°C) - Use NaHMDS or KHMDS as base q2_z->sol_z1 Yes sol_z2 Switch to Still-Gennari HWE Reaction q2_z->sol_z2 No

Caption: Decision tree for troubleshooting poor stereoselectivity.

G Simplified Olefination Pathways cluster_0 Wittig Reaction (Unstabilized) cluster_1 Horner-Wadsworth-Emmons (HWE) W_Start Aldehyde + Ylide W_Ox [2+2] Cycloaddition (Irreversible, Kinetic Control) W_Start->W_Ox W_Int cis-Oxaphosphetane (Less Steric Clash in TS) W_Ox->W_Int W_Prod Z-Alkene W_Int->W_Prod HWE_Start Aldehyde + Phosphonate Carbanion HWE_Add Nucleophilic Addition (Reversible, Thermodynamic Control) HWE_Start->HWE_Add HWE_Int anti-Adduct (More Stable Intermediate) HWE_Add->HWE_Int HWE_Elim Elimination HWE_Int->HWE_Elim HWE_Prod E-Alkene HWE_Elim->HWE_Prod

References

improving the yield and purity of synthetic 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic 1,3,5-undecatriene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and organometallic coupling reactions. The choice of method often depends on the desired isomeric purity and the scale of the reaction. The Wittig reaction is versatile for creating specific isomers depending on the reagents used.[1] The HWE reaction is a variation of the Wittig reaction that often provides excellent E-selectivity. Organometallic coupling reactions can also be employed for stereoselective synthesis.[2]

Q2: How can I control the stereochemistry of the final product to obtain specific isomers of this compound?

A2: Stereochemical control is a critical aspect of this compound synthesis. In the Wittig reaction, the stereochemistry is influenced by the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[1][3] For instance, to synthesize the (3E,5E)-isomer, a Wittig reaction with methylene (B1212753) triphenylphosphorane and (2E,4E)-decadienal can be employed.[4] The (3E,5Z)-isomer can be obtained using hexyltriphenylphosphonium bromide and (E)-2,4-pentadienal.[1] The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[5]

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for different methods.

Synthesis MethodTarget Isomer(s)Reported YieldReference
Wittig Reaction(3E,5E)-1,3,5-Undecatriene~90%[1]
Wittig Reaction(3E,5Z)-1,3,5-Undecatriene~67%[1]
Organometallic CouplingMixture of (3E,5Z) and (3E,5E)54%[6]
Organometallic Coupling(3E,5Z)-1,3,5-Undecatriene65%[6]

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved through vacuum distillation or column chromatography.[6] Due to its relatively high boiling point, distillation must be performed under reduced pressure to prevent decomposition.[6] Column chromatography using silica (B1680970) gel can also be effective in separating the desired product from byproducts and unreacted starting materials.[7] The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Q5: What are common impurities in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials (e.g., aldehyde, phosphonium (B103445) salt), byproducts from the olefination reaction (e.g., triphenylphosphine (B44618) oxide in the Wittig reaction), and undesired stereoisomers of this compound. Side reactions such as oxidation or polymerization of the product can also lead to impurities, especially if the product is not handled under an inert atmosphere and at low temperatures.

Troubleshooting Guides

Issue 1: Low Yield

Symptoms:

  • Significantly lower than expected amount of this compound isolated after purification.

  • TLC or GC-MS analysis of the crude product shows a large amount of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Impure or Degraded Starting Materials Ensure the purity of starting materials such as the aldehyde and the phosphonium salt or phosphonate. Aldehydes can be prone to oxidation and should be purified if necessary.
Inefficient Ylide/Carbanion Formation In Wittig or HWE reactions, ensure the base used is strong enough and added under appropriate conditions (e.g., low temperature, inert atmosphere) to completely deprotonate the phosphonium salt or phosphonate.
Steric Hindrance If using a sterically hindered aldehyde or ketone, the reaction may be slow. Consider switching to the more reactive Horner-Wadsworth-Emmons reagent.[8]
Suboptimal Reaction Temperature For unstable ylides, generate them at low temperatures (e.g., -78°C) before adding the aldehyde. In some cases of steric hindrance, a higher temperature may be necessary to overcome the activation energy.
Presence of Lithium Salts (Wittig) In some cases, lithium salts can negatively impact the reaction. Consider using "salt-free" ylides generated with bases like sodium hydride or sodium amide.
Reaction Quenching Ensure the reaction is not prematurely quenched by moisture or acidic impurities. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure check_base Verify Base Strength and Addition Conditions check_sm->check_base Pure purify_sm->check_base optimize_base Use Stronger Base or Optimize Addition check_base->optimize_base Suboptimal check_temp Review Reaction Temperature check_base->check_temp Optimal optimize_base->check_temp adjust_temp Adjust Temperature (Lower for Unstable Ylides, Higher for Hindrance) check_temp->adjust_temp Suboptimal check_quenching Investigate Premature Quenching check_temp->check_quenching Optimal adjust_temp->check_quenching use_anhydrous Use Anhydrous Solvents and Inert Atmosphere check_quenching->use_anhydrous Suspected end Yield Improved check_quenching->end Not Suspected use_anhydrous->end

Caption: Troubleshooting workflow for diagnosing and resolving low yield.

Issue 2: Low Purity/Incorrect Isomer Ratio

Symptoms:

  • Presence of significant impurities in the final product as determined by GC, NMR, or other analytical techniques.

  • The ratio of desired to undesired stereoisomers is incorrect.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Choice of Reagents for Desired Stereochemistry For Wittig-type reactions, select the appropriate ylide. Use stabilized ylides for (E)-alkenes and non-stabilized ylides for (Z)-alkenes.[1][3]
Suboptimal Reaction Conditions Affecting Stereoselectivity The choice of solvent and temperature can influence the stereochemical outcome. For the Wittig reaction, "salt-free" conditions can sometimes improve stereoselectivity.[9]
Isomerization of Product This compound can be sensitive to heat and light, which may cause isomerization. Store the product under an inert atmosphere, protected from light, and at low temperatures.[2]
Inefficient Purification If impurities are present after initial purification, consider optimizing the purification method. For distillation, ensure the vacuum is sufficiently low. For column chromatography, try different solvent systems to improve separation.
Side Reactions The conjugated triene system is susceptible to oxidation and polymerization. Use of an antioxidant during distillation and storage can be beneficial.[6] Handle the compound under an inert atmosphere.

Logic Diagram for Improving Purity

PurityImprovement start Low Purity/ Incorrect Isomer Ratio check_reagents Verify Reagents for Target Stereoisomer start->check_reagents change_reagents Select Appropriate Ylide/Reagents check_reagents->change_reagents Incorrect check_conditions Review Reaction Conditions check_reagents->check_conditions Correct change_reagents->check_conditions optimize_conditions Optimize Solvent, Temperature, and Additives check_conditions->optimize_conditions Suboptimal check_purification Evaluate Purification Method check_conditions->check_purification Optimal optimize_conditions->check_purification optimize_purification Refine Distillation or Chromatography Parameters check_purification->optimize_purification Inefficient check_handling Assess Product Handling and Storage check_purification->check_handling Efficient optimize_purification->check_handling improve_handling Use Inert Atmosphere, Low Temperature, and Protect from Light check_handling->improve_handling Inadequate end Purity Improved check_handling->end Adequate improve_handling->end WittigWorkflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification ylide_prep 1. Dissolve Hexyltriphenylphosphonium Bromide in Anhydrous THF cool_to_0 2. Cool to 0 °C ylide_prep->cool_to_0 add_base 3. Add Potassium tert-butoxide cool_to_0->add_base stir_ylide 4. Stir at 0 °C for 1 hour add_base->stir_ylide add_aldehyde 5. Add (E)-2,4-Pentadienal Solution at 0 °C stir_ylide->add_aldehyde warm_and_stir 6. Warm to Room Temperature and Stir for 12-16 hours add_aldehyde->warm_and_stir quench 7. Quench with Saturated Aqueous NH4Cl warm_and_stir->quench extract 8. Extract with Diethyl Ether quench->extract dry_and_concentrate 9. Dry and Concentrate extract->dry_and_concentrate purify 10. Purify by Vacuum Distillation dry_and_concentrate->purify

References

stability and degradation of 1,3,5-Undecatriene under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Undecatriene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a volatile hydrocarbon with the molecular formula C11H18, characterized by a conjugated system of three double bonds.[1][2] It is primarily used in the fragrance and flavor industry for its powerful, diffusive green, and galbanum-like aroma.[1][3] It is a component of some essential oils and is used to impart green, vegetable-like notes in various products.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a cool, tightly closed container, under a nitrogen atmosphere, and protected from light and sources of ignition.[4] Refrigeration is also recommended as the compound is heat-sensitive.[1] Under these conditions, a shelf life of up to 24 months can be expected.[4]

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound are oxidation and isomerization.[1] The conjugated triene system is susceptible to attack by oxygen, leading to the formation of various oxygenated derivatives.[1] Exposure to light and acid can promote isomerization of the double bonds, leading to a change in the isomeric composition and potentially altering its sensory properties.[1]

Q4: Is this compound commercially available with stabilizers?

A4: Yes, some commercial preparations of this compound contain stabilizers to prevent degradation. A common stabilizer used is α-tocopherol (a form of Vitamin E), which acts as an antioxidant to inhibit oxidation.[5]

Troubleshooting Guides

Issue 1: Loss of characteristic aroma or development of off-odors in the this compound sample.
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored in a cool, dark place, under an inert atmosphere (e.g., nitrogen), and in a tightly sealed container.[4]

    • Check for Peroxide Formation: As a conjugated polyene, it may form peroxides upon exposure to air. Use peroxide test strips to check for contamination. Caution: Peroxides can be explosive, handle with care.

    • Analyze by GC-MS: Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify potential degradation products and to check the purity of the sample.[6] Compare the resulting chromatogram with that of a fresh or properly stored sample.

    • Qualitative Test for Unsaturation: A simple test with bromine water can indicate the loss of unsaturation due to degradation. In the presence of the unsaturated this compound, the reddish-brown color of bromine water will disappear.[7][8] If the color persists, it may suggest significant degradation of the double bonds.

Issue 2: Inconsistent experimental results when using this compound.
  • Possible Cause: Isomerization of the compound, leading to a different mixture of cis/trans isomers with potentially different reactivities or physical properties.

  • Troubleshooting Steps:

    • Minimize Exposure to Light and Acid: Protect the sample from light at all times by using amber vials or wrapping containers in foil. Ensure that all solvents and reagents used are free from acidic impurities.

    • Analyze Isomeric Composition: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to separate and quantify the different isomers of this compound.[1]

    • Standardize Sample Handling: Ensure a consistent and documented procedure for handling the compound in all experiments to minimize variability.

Issue 3: Precipitation or cloudiness observed in a solution of this compound.
  • Possible Cause: Polymerization of the compound or insolubility in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Compatibility: Verify the solubility of this compound in the chosen solvent. It is generally soluble in organic solvents and fats, but only slightly soluble in water.[2][4]

    • Check for Polymerization: Polymerization can be initiated by heat, light, or impurities. Analyze the precipitate using techniques like Infrared (IR) spectroscopy to look for changes in the chemical structure indicative of polymerization.

    • Filter the Solution: If the issue is minor, filtering the solution through a syringe filter might remove the precipitate, but the underlying cause of degradation should still be investigated.

Data Presentation

Table 1: Stability Profile of this compound

ConditionStabilityRecommendations
Light Exposure UnstableStore in amber or light-blocking containers.[4]
Heat Unstable (heat-sensitive)Store in a cool place; refrigeration is recommended.[1]
Oxygen/Air Unstable (prone to oxidation)Store under an inert atmosphere (e.g., nitrogen).[4] Consider using a product with an antioxidant stabilizer like α-tocopherol.[5]
pH Sensitive to acidic conditionsAvoid contact with acidic substances to prevent isomerization.[1]
Solvents Generally stable in non-polar organic solvents.Confirm solubility and compatibility before use. Slightly soluble in water.[2][4]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C11H18
Molecular Weight 150.26 g/mol [1]
Appearance Colorless to pale yellow oily liquid[4]
Odor Powerful, green, fruity, pineapple-like[4]
Boiling Point ~285 °C[4]
Flash Point ~83 °C[4]
Specific Gravity 0.788-0.796 @ 25°C[4]
Refractive Index 1.510-1.518 @ 20°C[4]
Solubility Soluble in fats and oils; slightly soluble in water.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Prepare multiple aliquots of the this compound sample in its final intended solvent or formulation.

    • Place the aliquots in sealed, amber glass vials, leaving minimal headspace.

    • Prepare a control set of samples to be stored under recommended conditions (refrigerated, in the dark).

  • Stress Conditions:

    • Place the experimental samples in a stability chamber at an elevated temperature, for example, 40°C.[9]

    • For photostability testing, expose a set of samples to a controlled light source, such as a UV lamp, for a defined period.

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for thermal stability).

  • Analysis:

    • At each time point, analyze the stressed and control samples.

    • Visual Inspection: Note any changes in color, clarity, or odor.

    • GC-MS Analysis: Quantify the remaining percentage of this compound and identify any major degradation products.

    • HPLC Analysis: Assess the isomeric purity and quantify any changes in the isomer ratio.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each stress condition.

    • Determine the degradation rate and estimate the shelf life based on the acceptable level of degradation.

Protocol 2: Qualitative Test for Unsaturation (Bromine Water Test)

This is a simple chemical test to qualitatively assess the presence of unsaturation, which can be indicative of the integrity of the this compound.

  • Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).

    • Have a solution of bromine water (typically a dilute aqueous solution of bromine) ready. Bromine water has a distinct reddish-brown color.

  • Procedure:

    • To the solution of this compound, add the bromine water dropwise while shaking.

  • Observation:

    • Positive Result (Unsaturation Present): The reddish-brown color of the bromine water will disappear as the bromine reacts with the double bonds of the undecatriene.[7][8]

    • Negative Result (Unsaturation Absent/Degraded): The reddish-brown color of the bromine water will persist, indicating that there are no (or very few) double bonds to react with.

Visualizations

DegradationPathways Undecatriene This compound Oxidation Oxidation (Exposure to Air/Oxygen) Undecatriene->Oxidation Isomerization Isomerization (Exposure to Light/Acid) Undecatriene->Isomerization DegradationProducts Oxygenated Derivatives (e.g., aldehydes, ketones) Oxidation->DegradationProducts Isomers Cis/Trans Isomers Isomerization->Isomers

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Sample Preparation (Aliquots in Vials) Thermal Thermal Stress (e.g., 40°C) Prep->Thermal Photo Photochemical Stress (UV/Vis Light) Prep->Photo Control Control (Recommended Storage) Prep->Control Timepoints Sampling at Time Points Thermal->Timepoints Photo->Timepoints Control->Timepoints Analysis GC-MS / HPLC Analysis Timepoints->Analysis Data Degradation Kinetics & Shelf-life Estimation Analysis->Data

Caption: Workflow for accelerated stability testing.

TroubleshootingTree Issue Observed Issue with This compound Odor Off-odor or Loss of Aroma Issue->Odor Inconsistent Inconsistent Results Issue->Inconsistent Precipitate Precipitation or Cloudiness Issue->Precipitate CheckStorage Verify Storage Conditions Odor->CheckStorage GCMS Analyze by GC-MS Odor->GCMS UnsaturationTest Qualitative Test for Unsaturation Odor->UnsaturationTest MinimizeExposure Minimize Light/Acid Exposure Inconsistent->MinimizeExposure HPLC Analyze Isomers by HPLC Inconsistent->HPLC CheckSolubility Check Solvent Compatibility Precipitate->CheckSolubility CheckPolymerization Investigate for Polymerization Precipitate->CheckPolymerization

Caption: Troubleshooting decision tree for this compound.

References

common side reactions in 1,3,5-Undecatriene synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-undecatriene. The following information is designed to address common side reactions and provide guidance on how to avoid them, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Common Side Reactions

Researchers may encounter several side reactions during the synthesis of this compound, primarily when using the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. This guide outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound - Incomplete formation of the ylide/phosphonate (B1237965) carbanion.- Instability of the ylide.- Unfavorable reaction conditions (temperature, solvent).- Steric hindrance, particularly if a ketone is used instead of an aldehyde.- Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation.- For unstable ylides, generate them in situ in the presence of the aldehyde.- Ensure anhydrous (dry) solvents and an inert atmosphere (nitrogen or argon) to prevent ylide decomposition.- Optimize reaction temperature; some reactions require low temperatures initially, followed by warming to room temperature.
Incorrect Stereoisomer Formed (E/Z Mixture) - The stereochemical outcome of the Wittig and HWE reactions is highly dependent on the stability of the ylide and reaction conditions.- Non-stabilized ylides tend to favor the Z-isomer, while stabilized ylides favor the E-isomer.[1]- For the Z-isomer , use a non-stabilized ylide under salt-free conditions.- For the E-isomer , use a stabilized ylide or the Horner-Wadsworth-Emmons (HWE) reaction, which generally provides excellent E-selectivity.[2][3]- The Schlosser modification of the Wittig reaction can also be employed to obtain the E-alkene from non-stabilized ylides.[4]
Formation of Triphenylphosphine (B44618) Oxide Byproduct (Wittig) - This is an inherent byproduct of the Wittig reaction and can be difficult to separate from the nonpolar this compound product due to similar solubility profiles.- Purification can be challenging; column chromatography is often required.- Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as the phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[3]
Aldehyde Self-Condensation or Decomposition - The unsaturated aldehyde precursor can be unstable and prone to polymerization or other side reactions, especially in the presence of a strong base.- Add the aldehyde slowly to the reaction mixture containing the ylide.- Maintain a low reaction temperature to minimize side reactions.
Polymerization of Starting Materials or Product - The conjugated diene and triene systems are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.- Keep reaction and purification temperatures as low as possible.- Distillation should be performed under reduced pressure.[5]- Store the final product at low temperatures and under an inert atmosphere to maintain stability.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prevalent methods for synthesizing this compound and other polyenes.[5] These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an appropriate aldehyde or ketone.

Q2: How can I control the E/Z stereochemistry of the final product?

A2: The stereochemical outcome is a critical aspect of this compound synthesis.

  • For predominantly (E)-alkenes , the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred due to its high E-selectivity.[2][3] Alternatively, using a stabilized ylide in a Wittig reaction will also favor the E-isomer.[1]

  • For predominantly (Z)-alkenes , a non-stabilized ylide in a Wittig reaction is the standard approach.[1] For enhanced Z-selectivity, "salt-free" conditions, which avoid the presence of lithium salts that can affect the reaction's stereochemical course, are recommended.

Q3: I am having trouble removing the triphenylphosphine oxide byproduct from my Wittig reaction. What should I do?

A3: Triphenylphosphine oxide is a common and often problematic byproduct in Wittig reactions. Due to its polarity, it can be difficult to separate from the desired alkene, especially if the product is also nonpolar.

  • Chromatography: Column chromatography is the most common method for separation.

  • Alternative Reaction: The best solution is often to use the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE reaction is water-soluble and can be easily removed with a simple aqueous workup.[3]

Q4: My reaction yield is very low. What are the likely causes and how can I improve it?

A4: Low yields in Wittig or HWE reactions can stem from several factors:

  • Incomplete Ylide/Carbanion Formation: Ensure your base is strong enough and not expired. For non-stabilized ylides, strong bases like n-butyllithium are necessary.

  • Moisture: Both the ylide and the strong bases used are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere.

  • Ylide Instability: If you are using a non-stabilized ylide, it may be decomposing. Consider generating it at a low temperature and adding the aldehyde promptly.

  • Aldehyde Quality: Ensure your aldehyde is pure and free from acidic impurities or polymers.

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: Yes. This compound is a combustible liquid and can be harmful if swallowed.[5] Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reagents used in the synthesis, particularly strong bases like n-butyllithium, are pyrophoric and require careful handling under an inert atmosphere.

Experimental Protocols

While specific reaction conditions should be optimized for your particular setup and desired isomer, here is a general experimental protocol for the synthesis of an alkene via the Wittig reaction.

General Wittig Reaction Protocol

  • Phosphonium (B103445) Salt Formation:

    • React triphenylphosphine with the appropriate alkyl halide in a suitable solvent (e.g., toluene, acetonitrile) to form the phosphonium salt. The salt will often precipitate and can be collected by filtration.

  • Ylide Formation:

    • Suspend the phosphonium salt in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

    • Slowly add a strong base (e.g., n-butyllithium, sodium hydride). The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde:

    • While maintaining the low temperature, slowly add a solution of the aldehyde dissolved in the same anhydrous solvent.

    • Allow the reaction to stir at a low temperature for a period, then slowly warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether, hexanes).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the this compound from triphenylphosphine oxide.

Visualizing Reaction Pathways and Troubleshooting

Wittig Reaction Workflow

Wittig_Workflow Wittig Reaction Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Alkyl Halide + PPh3 phosphonium Phosphonium Salt start->phosphonium ylide Phosphonium Ylide phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide reaction_mix Reaction Mixture ylide->reaction_mix aldehyde Unsaturated Aldehyde aldehyde->reaction_mix oxaphosphetane Oxaphosphetane Intermediate reaction_mix->oxaphosphetane [2+2] Cycloaddition crude Crude Product Mixture oxaphosphetane->crude Elimination purification Column Chromatography crude->purification product Pure this compound purification->product byproduct Triphenylphosphine Oxide purification->byproduct

Caption: A flowchart illustrating the key stages of this compound synthesis via the Wittig reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Wittig/HWE Synthesis cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield Observed check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions base_issue Is the base fresh and strong enough? check_reagents->base_issue Yes solvent_issue Are solvents anhydrous? check_reagents->solvent_issue Yes aldehyde_issue Is the aldehyde pure? check_reagents->aldehyde_issue Yes atmosphere_issue Is the reaction under an inert atmosphere? check_conditions->atmosphere_issue Yes temp_issue Is the temperature optimal? check_conditions->temp_issue Yes ylide_stability_issue Is the ylide unstable? check_conditions->ylide_stability_issue Yes solution Optimize based on findings base_issue->solution solvent_issue->solution aldehyde_issue->solution atmosphere_issue->solution temp_issue->solution ylide_stability_issue->solution Consider in situ generation

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis of this compound.

References

Technical Support Center: Optimization of GC Parameters for the Separation of Undecatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) separation of undecatriene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for the successful separation of undecatriene isomers?

A1: The selection of the stationary phase is the most important factor in separating undecatriene isomers.[1][2] Due to their similar boiling points and polarities, standard non-polar GC columns often result in co-elution.[3] Highly selective stationary phases are necessary to differentiate the subtle structural differences between positional and geometric isomers.[3]

Q2: Which type of GC column is best suited for separating positional and geometric isomers of undecatriene?

A2: For positional and geometric (cis/trans) isomers, polar and liquid crystalline stationary phases are highly effective.[3]

  • Polar Stationary Phases: Columns with cyanopropyl functional groups (e.g., DB-23) can separate isomers based on differences in the interaction between the stationary phase and the dipole moments of the isomers.[3]

  • Liquid Crystalline Stationary Phases: These offer exceptional selectivity based on the molecule's shape and rigidity, and can often resolve isomers that are difficult to separate on conventional columns.[3][4]

Q3: How can I separate enantiomers of chiral undecatriene isomers?

A3: The separation of enantiomers requires a chiral stationary phase.[5][6] These are typically created by adding derivatized cyclodextrin (B1172386) macromolecules to a common stationary phase.[5] A column such as one containing a derivatized β-cyclodextrin (e.g., Rt-βDEXsm) is suitable for this purpose.[3]

Q4: My retention times are shifting between runs. What could be the cause?

A4: Retention time shifts can be caused by several factors, including unstable oven temperatures, fluctuations in carrier gas flow, or pressure inconsistencies.[7] It is crucial to check for leaks in the system, verify the stability of the temperature program, and confirm flow rates with a calibrated flow meter.[7]

Q5: What are the ideal carrier gases for this type of separation?

A5: Helium is a commonly used carrier gas. For some applications, hydrogen can be used to achieve faster separations at lower temperatures. However, the choice of carrier gas can affect the optimal linear velocity and, consequently, the resolution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the separation of undecatriene isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

If you are observing poor separation between undecatriene isomers, consider the following troubleshooting steps.

Logical Troubleshooting Workflow for Poor Resolution

PoorResolution start Start: Poor Isomer Resolution check_column Is the column appropriate for isomer separation? (e.g., polar, liquid crystal, or chiral) start->check_column optimize_temp Optimize Oven Temperature Program - Lower initial temperature - Slower ramp rate (e.g., 2-5°C/min) check_column->optimize_temp Yes change_column Select a more appropriate column - Polar for geometric isomers - Chiral for enantiomers check_column->change_column No adjust_flow Adjust Carrier Gas Flow Rate - Optimize for column dimension and gas type optimize_temp->adjust_flow check_injection Review Injection Parameters - Reduce injection volume to prevent overload - Ensure appropriate split ratio adjust_flow->check_injection solution Resolution Improved check_injection->solution change_column->optimize_temp

Caption: Troubleshooting workflow for poor isomer resolution.

Solutions:

  • Column Selection: The stationary phase is paramount. For separating compounds with similar boiling points like isomers, highly selective phases are needed.[8] Non-polar phases separate based on boiling point, which is often insufficient for isomers.[8]

  • Temperature Program: A slow temperature ramp (e.g., 2-5°C/min) can significantly improve the separation of closely eluting compounds.[5][9]

  • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimized for your column's internal diameter to achieve maximum efficiency.[5]

  • Column Dimensions: A longer column increases efficiency and resolution. Narrower internal diameter columns also increase efficiency but have lower sample capacity.[8]

Issue 2: Peak Tailing

Peak tailing, where the peak is asymmetrical and extends towards the baseline, can obscure the separation of adjacent isomers.

Potential Causes and Solutions for Peak Tailing

Potential Cause Solution
Active Sites in the System Use a deactivated inlet liner and a high-quality, inert GC column to minimize interactions.[9]
Column Contamination Trim the first 10-20 cm of the column from the inlet side. Regularly bake the column to remove contaminants.[9]
Incorrect Column Installation Ensure the column is installed correctly in the inlet and detector to avoid dead volume.[10][11]

| Column Overloading | Reduce the sample concentration or use a split injection to avoid saturating the column.[9][11] |

Issue 3: Ghost Peaks Appear in the Chromatogram

Ghost peaks are extraneous peaks that do not originate from the sample.

Solutions:

  • Run a Blank Analysis: Inject a blank solvent run. If the peaks persist, the contamination is in the GC system (e.g., carrier gas, injector, or column).[12]

  • Check for Contamination: Contamination can come from the septum, liner, or carrier gas lines.[12] Bake out the column and ensure high-purity gases are used.[12]

  • Condensation Test: Leave the GC at a low temperature (40-50°C) for several hours, then run two consecutive blank analyses. If the first chromatogram has more peaks than the second, the carrier gas or gas lines are likely contaminated.[12]

Experimental Protocols

Protocol 1: Separation of Positional and Geometric Undecatriene Isomers

This protocol is designed for the separation of non-chiral isomers.

General Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis prep_std Prepare Isomer Standards (100 µg/mL in hexane) dilute_sample Dilute Sample Mixture prep_std->dilute_sample filter_sample Filter Sample (if needed) dilute_sample->filter_sample setup Install & Condition Column filter_sample->setup load_method Load GC Method Parameters setup->load_method inject Inject 1 µL of Sample load_method->inject acquire Acquire Data inject->acquire analyze analyze acquire->analyze Analyze Chromatogram

Caption: General experimental workflow for GC analysis.

Methodology:

  • Sample Preparation:

    • Prepare individual standards of the undecatriene isomers, if available, at a concentration of approximately 100 µg/mL in a volatile solvent like hexane (B92381) or pentane.[3]

    • Dilute the sample mixture in the same solvent to an appropriate concentration.[3]

    • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.[3]

  • Instrument Setup:

    • Install the appropriate GC column as specified in the table below.

    • Condition the column according to the manufacturer's instructions to ensure a stable baseline.[3]

  • GC Analysis:

    • Program the GC with the parameters outlined in Table 1.

    • Inject 1 µL of the prepared sample into the GC.[3]

    • Acquire the chromatogram and mass spectra (if using MS).[3]

Table 1: GC Method Parameters for Positional and Geometric Isomer Separation [3]

Parameter Setting for Polar Column Setting for Liquid Crystalline Column
Column DB-23 (50% Cyanopropylphenyl) or similar MEAB Liquid Crystalline Phase or similar
Dimensions 30 m x 0.25 mm ID, 0.25 µm film 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min Helium, constant flow at 1.0 mL/min
Injector Temp. 250°C 250°C
Injection Mode Split (50:1) Split (50:1)
Oven Program 50°C (hold 2 min), ramp to 180°C at 5°C/min 60°C (hold 1 min), ramp to 200°C at 2°C/min
Detector FID or MS FID or MS

| Detector Temp. | 280°C (FID) | 280°C (FID) |

Protocol 2: Separation of Undecatriene Enantiomers

This protocol is designed for separating chiral isomers.

Methodology: Follow the general sample preparation and instrument setup steps from Protocol 1. Use the specific column and parameters listed in Table 2.

Table 2: GC Method Parameters for Enantiomeric Separation [3][5]

Parameter Setting
Column Rt-βDEXsm (or similar derivatized β-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Hydrogen, 80 cm/sec set at 40°C
Injector Temp. 240°C
Injection Mode Split (100:1)
Oven Program 40°C (hold 1 min), ramp to 200°C at 2°C/min (hold 3 min)
Detector FID or MS

| Detector Temp. | 250°C (FID) |

References

troubleshooting low yields in the Wittig synthesis of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Wittig synthesis of 1,3,5-undecatriene.

Troubleshooting Low Yields: A Step-by-Step Guide

Low yields in the Wittig synthesis of this compound can arise from several factors throughout the experimental process. This guide provides a structured approach to identifying and resolving common issues.

A logical workflow for troubleshooting is presented below.

Wittig_Troubleshooting cluster_reagents Reagent Issues cluster_ylide Ylide Formation Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield of this compound check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_ylide_formation 2. Assess Ylide Formation check_reagents->check_ylide_formation Reagents OK reagent_purity Impure Aldehyde or Phosphonium (B103445) Salt? check_reagents->reagent_purity reagent_stoichiometry Incorrect Stoichiometry? check_reagents->reagent_stoichiometry check_reaction_conditions 3. Evaluate Reaction Conditions check_ylide_formation->check_reaction_conditions Ylide Formation OK base_issue Weak or Old Base? check_ylide_formation->base_issue solvent_issue Wet Solvent/Atmosphere? check_ylide_formation->solvent_issue ylide_instability Ylide Decomposition? check_ylide_formation->ylide_instability check_workup 4. Review Workup & Purification check_reaction_conditions->check_workup Conditions OK temperature_issue Incorrect Temperature? check_reaction_conditions->temperature_issue time_issue Insufficient Reaction Time? check_reaction_conditions->time_issue mixing_issue Poor Mixing? check_reaction_conditions->mixing_issue solution Improved Yield check_workup->solution Workup Optimized product_loss Product Loss During Extraction or Chromatography? check_workup->product_loss tppo_removal Difficulty Removing TPPO? check_workup->tppo_removal reagent_purity->check_ylide_formation Purify/Replace reagent_stoichiometry->check_ylide_formation Adjust Stoichiometry base_issue->check_reaction_conditions Use Fresh/Stronger Base solvent_issue->check_reaction_conditions Use Anhydrous Conditions ylide_instability->check_reaction_conditions Generate Ylide In Situ at Low Temp. temperature_issue->check_workup Optimize Temperature time_issue->check_workup Increase Time & Monitor by TLC mixing_issue->check_workup Improve Stirring product_loss->solution Optimize Extraction/Chromatography tppo_removal->solution Consider HWE Reaction

Caption: Troubleshooting workflow for low yields in the Wittig synthesis.

Frequently Asked Questions (FAQs)

Reagent and Ylide Formation

Q1: My reaction is not proceeding. What are the most common issues with the initial setup?

A1: The most critical phase is the formation of the phosphorus ylide. Common problems include:

  • Base Strength and Quality: The base used to deprotonate the phosphonium salt must be sufficiently strong and fresh. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Ensure the base has not been degraded by improper storage.

  • Anhydrous Conditions: Phosphorus ylides are highly sensitive to moisture and air. All glassware must be thoroughly dried (flame- or oven-dried), and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be strictly anhydrous.

  • Incomplete Ylide Formation: If the characteristic color of the ylide (often orange or red) does not appear or is faint, it's a sign of incomplete deprotonation. This can be due to a weak base or wet conditions.

Q2: I observe the ylide color, but the yield is still low. Could the ylide be decomposing?

A2: Yes, non-stabilized ylides can be unstable and decompose, especially at room temperature. To mitigate this, it is best to:

  • Generate the ylide at low temperatures (e.g., 0 °C or -78 °C).

  • Add the aldehyde to the ylide solution at this low temperature.

  • Consider generating the ylide in situ in the presence of the aldehyde, which can sometimes improve yields by trapping the ylide as it is formed.

Reaction Conditions and Side Products

Q3: What is the optimal temperature and reaction time?

A3: Optimal conditions can vary, but a general approach is:

  • Ylide formation: 0 °C to -78 °C.

  • Reaction with aldehyde: Start at a low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature.

  • Reaction time: This can range from a few hours to overnight. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid potential decomposition of the product.

Q4: I have a mixture of E/Z isomers. How can I improve the stereoselectivity?

A4: The stereoselectivity of the Wittig reaction is influenced by the ylide's nature and the reaction conditions. For non-stabilized ylides, the Z-alkene is typically favored under salt-free conditions. The presence of lithium salts can lead to equilibration and a mixture of isomers. If a specific isomer is required, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for obtaining the E-alkene with high selectivity.

Q5: How do I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct?

A5: TPPO can be challenging to remove due to its polarity, which is often similar to that of the product.

  • Chromatography: Column chromatography is the most common method.

  • Crystallization: If your product is a solid, recrystallization may help.

  • Alternative Workup: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane.

  • Consider the HWE Reaction: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, making it much easier to remove during an aqueous workup.

Data on Reaction Conditions and Yields

While specific, reproducible yield data for the Wittig synthesis of this compound under various conditions is not extensively published in comparative tables, the following table summarizes expected outcomes based on general principles of the Wittig reaction.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Condition B
Base Potassium tert-butoxide (older stock)n-Butyllithium (freshly titrated)More complete ylide formation
Solvent Reagent-grade THFAnhydrous THF (distilled from Na/benzophenone)Prevents quenching of ylide
Atmosphere AmbientInert (Nitrogen or Argon)Prevents ylide degradation
Temperature Ylide formation and reaction at room temp.Ylide formation at 0°C, then addition of aldehyde and slow warming to RTMinimizes ylide decomposition
Yield < 30%> 60%Higher conversion to product

Alternative for Higher Yields: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of conjugated polyenes like this compound, especially when high E-selectivity and easier purification are desired, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)
Reagent Phosphonium ylidePhosphonate (B1237965) carbanion
Reactivity Less nucleophilicMore nucleophilic, reacts well with hindered aldehydes
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate salt (water-soluble, easy to remove)
Stereoselectivity Typically Z-selective (non-stabilized ylides)Typically E-selective
Base Requirement Strong bases often required (n-BuLi, NaH)Can often be performed with milder bases (e.g., NaH, NaOMe)

Experimental Protocols

Protocol 1: General Wittig Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Preparation of the Ylide:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the appropriate phosphonium salt (1.1 eq.).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq.) dropwise. A color change (e.g., to deep red or orange) should be observed, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Dropwise, add a solution of the corresponding α,β-unsaturated aldehyde (e.g., 2,4-heptadienal) (1.0 eq.) in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the this compound from triphenylphosphine oxide.

Protocol 2: General Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-1,3,5-Undecatriene

This protocol is adapted for the synthesis of the target molecule and generally provides the E-isomer with high selectivity.

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

    • Wash the NaH with anhydrous hexanes (3x) and decant the hexanes.

    • Add anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the appropriate phosphonate ester (e.g., diethyl allylphosphonate) (1.1 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Reaction with Aldehyde:

    • Cool the solution back to 0 °C.

    • Slowly add a solution of the appropriate aldehyde (e.g., octenal) (1.0 eq.) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether (3x).

    • Wash the combined organic layers with water and brine. The phosphate byproduct should be removed in the aqueous layers.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Further purification can be achieved by column chromatography if necessary.

preventing isomerization of 1,3,5-Undecatriene during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3,5-undecatriene to prevent isomerization.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound that may lead to isomerization.

Issue 1: Suspected Isomerization After Storage

  • Symptom: Change in the characteristic odor, color (from colorless to pale yellow), or unexpected results in experiments (e.g., altered biological activity, inconsistent analytical data).

  • Possible Cause: Exposure to heat, light, or oxygen during storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the material was stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and at the recommended refrigerated temperature.[1]

    • Analytical Confirmation: Analyze a sample of the material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the isomeric composition. Compare the results with the certificate of analysis or a freshly opened sample.

    • Review Handling Procedures: Assess if the material was exposed to elevated temperatures or bright light for extended periods during handling.

    • Purification (if necessary): If isomerization is confirmed and the material is critical for your experiment, consider purification methods such as fractional distillation or preparative chromatography to isolate the desired isomer. Note that this may not always be feasible depending on the specific isomers present.

    • Contact Supplier: If the product was received with unexpected isomeric ratios, contact the supplier for technical support.

Issue 2: Rapid Degradation of a Freshly Opened Sample

  • Symptom: A new bottle of this compound shows signs of isomerization shortly after being opened and used for the first time.

  • Possible Cause: Improper handling, contamination, or inadequate inert atmosphere in the container.

  • Troubleshooting Steps:

    • Inert Gas Purge: After each use, ensure the container headspace is thoroughly purged with a dry, inert gas (nitrogen or argon) before resealing. 2- Minimize Exposure: Limit the time the container is open to the atmosphere. Dispense the required amount quickly and reseal the container promptly.

    • Use Appropriate Equipment: Use clean, dry syringes or pipettes to withdraw the liquid to avoid introducing contaminants that could catalyze isomerization.

    • Check for Peroxides: Test for the presence of peroxides, as their formation can accelerate degradation. Peroxide test strips can be used for a quick check.

    • Aliquot Samples: For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated opening and closing of the main container.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerated.[2]

  • Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon.[1]

  • Container: In a tightly sealed, opaque or amber glass container to protect from light.[1]

  • Purity: It is often supplied with a stabilizer, such as α-tocopherol, to inhibit oxidation and polymerization.[3][4]

Q2: What factors can cause the isomerization of this compound?

A2: The primary factors that can induce isomerization in this compound, a conjugated triene, are:

  • Heat: Thermal energy can provide the activation energy needed for the molecule to overcome the rotational barrier of the double bonds, leading to cis-trans isomerization.[5][6] this compound is known to be heat-sensitive.[2][7]

  • Light (UV-Vis): Photochemical isomerization can occur when the molecule absorbs light, promoting it to an excited state where rotation around the double bonds is more facile.[8][9] Conjugated polyenes are known to absorb light in the UV-visible range.[10]

  • Oxygen: While oxygen's primary role is in oxidation, the resulting radical species can also initiate and propagate isomerization.

  • Acids/Bases: Traces of acidic or basic impurities can catalyze the isomerization process.

Q3: How can I detect if my sample of this compound has isomerized?

A3: Several analytical techniques can be employed to detect and quantify the isomers of this compound:

  • Gas Chromatography (GC): A powerful technique for separating volatile isomers. When coupled with a mass spectrometer (GC-MS), it can also provide structural information for identification. Different isomers will typically have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are excellent for distinguishing between geometric isomers. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum are particularly informative for determining the stereochemistry (cis or trans) of the double bonds.[11][12]

  • UV-Vis Spectroscopy: While not ideal for separating isomers, a change in the λmax (wavelength of maximum absorbance) or the overall shape of the absorption spectrum can indicate a change in the conjugation system, which may be due to isomerization.[13]

Q4: What is the role of a stabilizer like α-tocopherol in this compound?

A4: α-Tocopherol (a form of Vitamin E) is a phenolic antioxidant.[14] It is added to this compound to inhibit degradation pathways initiated by free radicals.[3][4] It functions by donating a hydrogen atom to quench reactive radicals, thereby preventing chain reactions that can lead to both oxidation and polymerization of the conjugated triene system.[14]

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Prevention Strategies

ParameterRisk FactorPrevention Strategy
Temperature Elevated temperaturesStore refrigerated; avoid heating unless necessary for a reaction.
Light Exposure to UV and visible lightStore in opaque or amber containers; handle in a dimly lit area or protect from direct light.[15]
Atmosphere Presence of OxygenStore under an inert atmosphere (nitrogen or argon); purge headspace after use.[1]
Purity Presence of catalytic impuritiesUse high-purity grade material; ensure handling equipment is clean and dry.
Additives Absence of a stabilizerUse a stabilized grade of this compound containing an antioxidant like α-tocopherol.[3][4]

Experimental Protocols

Protocol 1: Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane). A typical dilution would be 1 µL of the sample in 1 mL of solvent.

  • GC-MS Instrument Conditions (Example):

    • Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Data Analysis:

    • Identify the peaks corresponding to this compound isomers based on their mass spectra (molecular ion at m/z 150).

    • The different isomers will elute at different retention times.

    • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Protocol 2: Identification of this compound Isomers by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Data Analysis:

    • Focus on the vinylic proton region of the spectrum (typically δ 5.0-7.0 ppm).

    • The coupling constants (J-values) between adjacent vinylic protons are diagnostic of the double bond geometry:

      • trans coupling constants are typically larger (J ≈ 12-18 Hz).

      • cis coupling constants are smaller (J ≈ 6-12 Hz).

    • By analyzing the splitting patterns and coupling constants, the stereochemistry of each double bond in the triene system can be assigned.

Visualizations

Isomerization_Troubleshooting_Workflow Troubleshooting Isomerization of this compound start Suspected Isomerization (e.g., color change, unexpected results) check_storage Verify Storage Conditions (Temp, Light, Inert Gas) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok analytical_confirmation Analytical Confirmation (GC-MS, NMR) isomerization_confirmed Isomerization Confirmed? analytical_confirmation->isomerization_confirmed storage_ok->analytical_confirmation Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No handling_review Review Handling Procedures (Exposure time, Contamination) purify Consider Purification (e.g., Distillation, Prep-LC) handling_review->purify contact_supplier Contact Supplier for Support handling_review->contact_supplier isomerization_confirmed->handling_review Yes no_isomerization No Significant Isomerization (Check other experimental variables) isomerization_confirmed->no_isomerization No end Problem Resolved no_isomerization->end correct_storage->start purify->end contact_supplier->end Isomerization_Process Factors Promoting Isomerization of this compound cluster_initial Initial State cluster_factors Promoting Factors cluster_final Final State 1_3_5_Undecatriene This compound (Specific Isomer) Isomer_Mixture Mixture of Isomers (e.g., cis/trans) 1_3_5_Undecatriene->Isomer_Mixture Isomerization Heat Heat (Thermal Energy) Heat->Isomer_Mixture Light Light (Photochemical Energy) Light->Isomer_Mixture Oxygen Oxygen / Radicals Oxygen->Isomer_Mixture

References

purification of crude 1,3,5-Undecatriene from a complex reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,3,5-undecatriene from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are important for its purification?

A1: this compound is a volatile, colorless to pale yellow oily liquid.[1][2][3] Its key properties relevant to purification include its boiling point of approximately 88°C at 1 mmHg and its nonpolar nature, making it soluble in fats and oils but only slightly soluble in water.[1][3] It is also heat-sensitive and should be stored under refrigeration.[1]

Q2: What are the common isomers of this compound, and do they affect purification?

A2: this compound typically exists as a mixture of stereoisomers, most notably (3E,5Z)- and (3E,5E)-undecatriene.[1][4] These isomers have very similar physical properties, which can make their separation challenging. The specific isomer ratio can be influenced by the synthetic method used.[1]

Q3: What are typical impurities in a crude this compound reaction mixture?

A3: Impurities can include unreacted starting materials, catalysts (e.g., nickel or palladium complexes), solvents (like THF), and byproducts from side reactions.[1][4] Given its conjugated triene structure, it may also be prone to oxidation or polymerization, forming higher molecular weight impurities.[1]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a combustible liquid and may be fatal if swallowed and enters airways.[1][3] It can cause skin and eye irritation.[1] Therefore, it is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8]

Troubleshooting Guide

Problem: Low recovery of this compound after purification.

  • Possible Cause 1: Volatility of the compound.

    • Solution: this compound is volatile.[1] When removing solvents using a rotary evaporator, use a lower bath temperature and reduced vacuum to prevent co-evaporation of the product.[9] Consider using a Kugelrohr or a simple distillation setup at atmospheric pressure to remove highly volatile solvents.[9] Storing collected fractions at low temperatures can also minimize loss.[9]

  • Possible Cause 2: Product decomposition.

    • Solution: As a conjugated triene, this compound can be sensitive to heat and air.[1] If using distillation, perform it under reduced pressure to lower the required temperature.[1][4] Adding an antioxidant during distillation may also prevent degradation.[4] For chromatography, work expeditiously and avoid prolonged exposure to silica (B1680970) gel or alumina (B75360), which can be acidic and promote decomposition.

Problem: Co-elution of isomers during column chromatography.

  • Possible Cause: Similar polarity of isomers.

    • Solution: The isomers of this compound have very similar polarities, making baseline separation difficult.[1] Use a long column with a high surface area stationary phase (silica gel or alumina) and a nonpolar mobile phase (e.g., pentane (B18724) or hexane).[10][11][12] A very shallow gradient of a slightly more polar solvent or isocratic elution with a carefully optimized nonpolar solvent system may improve separation.[12] Analyze small fractions by GC to identify those with the desired isomer ratio.

Problem: The purified product is still contaminated with nonpolar impurities.

  • Possible Cause: Insufficient resolution of the purification method.

    • Solution for Distillation: If impurities have boiling points very close to this compound, simple distillation may not be effective. Use fractional distillation with a fractionating column to enhance separation efficiency.[13][14][15][16]

    • Solution for Chromatography: The chosen eluent may be too polar, causing both the product and impurities to elute quickly.[10][12] Start with a very nonpolar solvent (e.g., pentane) and gradually increase the polarity if necessary.[12] Ensure proper column packing to avoid channeling, which reduces separation efficiency.

Problem: this compound appears to be polymerizing on the chromatography column.

  • Possible Cause: Active sites on the stationary phase.

    • Solution: The acidic sites on silica gel can catalyze the polymerization of sensitive olefins. Deactivate the silica gel by treating it with a small amount of a base, like triethylamine, added to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[12]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₈[1][3]
Molecular Weight150.26 g/mol [1][3]
AppearanceColorless to pale yellow oily liquid[1][2][3]
Boiling Point~88°C @ 1 mmHg; 280-285°C @ 760 mmHg[1][17]
Flash Point~66°C - 83°C[1][2]
Specific Gravity~0.788 - 0.796 g/cm³[1][2][3]
Refractive Index~1.510 - 1.518[1][2][3]
SolubilitySoluble in fats and oils; slightly soluble in water[3]

Table 2: Comparison of Purification Methods for this compound

MethodAdvantagesDisadvantagesBest For
Fractional Vacuum Distillation - Good for large quantities.- Effective for separating compounds with different boiling points.- Lower temperatures prevent degradation.- May not separate isomers effectively.- Requires specialized equipment.- Potential for thermal decomposition if not carefully controlled.Large-scale purification where impurities have significantly different boiling points.
Column Chromatography - Can separate compounds with similar boiling points but different polarities.- High resolution is possible.- Adaptable to different scales.- Can be time-consuming.- Requires significant solvent volumes.- Potential for product decomposition on the stationary phase.Small to medium-scale purification, especially for removing polar impurities or when distillation is ineffective.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Slowly reduce the pressure to the desired level (e.g., 1 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (~88°C at 1 mmHg), switch to a clean, pre-weighed receiving flask.

    • Collect the product fraction until the temperature either drops or begins to rise significantly, indicating the end of the product distillation.

  • Post-Distillation:

    • Remove the heat source and allow the apparatus to cool completely before slowly reintroducing air.

    • Weigh the collected fraction to determine the yield.

    • Analyze the purity of the fractions by Gas Chromatography (GC).

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Based on Thin Layer Chromatography (TLC) analysis, choose a nonpolar eluent system that provides good separation of this compound from impurities. A good starting point is pure n-pentane or n-hexane.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel or neutral alumina using the chosen eluent (wet packing method). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • Maintain a constant flow rate.

    • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Fraction Analysis and Pooling:

    • Identify the fractions containing the pure this compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and with gentle heating.[9] Be cautious of product loss due to volatility.

    • Weigh the resulting pure product and calculate the yield.

Visualizations

PurificationWorkflow start Crude this compound Reaction Mixture pre_treatment Aqueous Workup / Solvent Removal start->pre_treatment purity_check Assess Purity & Scale (e.g., by GC or TLC) pre_treatment->purity_check large_scale > 5g Scale? purity_check->large_scale Crude Purity Assessed distillation Fractional Vacuum Distillation large_scale->distillation Yes chromatography Column Chromatography (Silica or Alumina) large_scale->chromatography No high_purity High Purity? distillation->high_purity Fractions Collected chromatography->high_purity Fractions Pooled end_product Pure this compound high_purity->end_product Yes re_purify Consider Re-purification (e.g., Chromatography after Distillation) high_purity->re_purify No re_purify->chromatography

Caption: Purification workflow for this compound.

References

strategies to resolve contradictions in reported stability data for 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve contradictions in reported stability data for 1,3,5-undecatriene.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound, a conjugated triene, is primarily affected by three main factors:

  • Oxygen: The presence of oxygen can lead to oxidation of the double bonds, forming various oxygenated derivatives such as conjugated trienols and hydroperoxides.

  • Light: Exposure to light, particularly UV light, can induce photoisomerization, changing the ratio of geometric isomers (e.g., from trans to cis).

  • Temperature: Elevated temperatures accelerate the rates of both oxidation and isomerization, leading to faster degradation. The compound is known to be heat-sensitive.

Q2: I've seen conflicting reports on the shelf-life of this compound. Why might this be?

A2: Contradictory stability data often arise from differences in experimental and storage conditions. Key variables that can lead to different stability outcomes include:

  • Presence or absence of stabilizers: Some commercial preparations of this compound contain stabilizers, such as α-tocopherol (Vitamin E), which act as antioxidants and significantly prolong shelf-life.

  • Storage atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, minimizes contact with oxygen and prevents oxidative degradation.

  • Packaging: The type of container can influence stability. Amber glass vials, for example, offer protection from light, while a tightly sealed container prevents exposure to atmospheric oxygen.

  • Purity and isomeric composition of the initial material: The presence of impurities could potentially catalyze degradation. The specific mixture of isomers may also have different intrinsic stabilities.

Q3: What are the typical degradation products of this compound?

A3: The primary degradation pathways for this compound are oxidation and isomerization.

  • Oxidation Products: When exposed to oxygen, conjugated trienes can form a variety of oxygenated derivatives. The initial products are often hydroperoxides, which can then be converted to more stable conjugated trienols.[1][2]

  • Isomerization Products: Under the influence of light or heat, the geometric configuration of the double bonds can change, leading to a different mixture of cis/trans isomers.

Q4: How should I properly store this compound to ensure its stability?

A4: To maximize the shelf-life of this compound, it is recommended to:

  • Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).

  • Keep it in a cool, dark place. Refrigeration is often recommended.

  • Use amber glass vials or other light-blocking containers to protect it from light.

  • If the compound does not already contain a stabilizer, consider adding an antioxidant like α-tocopherol at a low concentration (e.g., 0.1%).

Troubleshooting Guide: Resolving Contradictory Stability Data

This guide is designed to help you identify the root cause of unexpected degradation or discrepancies between your stability results and reported data.

Scenario: You observe rapid degradation of this compound, while published data or the supplier's specifications suggest it should be stable under your experimental conditions.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability start Unexpected Degradation Observed check_storage Review Storage Conditions: - Temperature (Refrigerated?) - Atmosphere (Inert Gas?) - Light Exposure (Amber Vial?) start->check_storage check_stabilizer Check for Stabilizer: - Review Supplier CoA - Analyze for α-tocopherol start->check_stabilizer check_analytical_method Validate Analytical Method: - GC-MS Parameter Check - Peak Identification Confirmation start->check_analytical_method check_experimental_conditions Examine Experimental Setup: - Purity of Solvents/Reagents - Headspace Oxygen - Temperature Control start->check_experimental_conditions possible_cause1 Root Cause: Inadequate Storage check_storage->possible_cause1 possible_cause2 Root Cause: Stabilizer Absent/Degraded check_stabilizer->possible_cause2 possible_cause3 Root Cause: Analytical Artifact check_analytical_method->possible_cause3 possible_cause4 Root Cause: Experimental Conditions check_experimental_conditions->possible_cause4 solution1 Solution: Implement proper storage (cool, dark, inert atmosphere). possible_cause1->solution1 solution2 Solution: Use stabilized material or add fresh antioxidant. possible_cause2->solution2 solution3 Solution: Re-validate method, run controls and standards. possible_cause3->solution3 solution4 Solution: Use high-purity solvents, degas solutions, ensure temperature stability. possible_cause4->solution4

Caption: Troubleshooting workflow for diagnosing unexpected degradation of this compound.

Data Presentation: Hypothetical Contradictory Stability Data

The following tables present hypothetical, yet plausible, stability data for this compound to illustrate how different conditions can lead to conflicting results.

Table 1: Stability of this compound After 3 Months at 25°C

StudyInitial Purity (%)Storage ConditionsStabilizerFinal Purity (%)
Study A 98.5Sealed amber vial, ambient airNone75.2
Study B 98.6Sealed amber vial, nitrogen headspaceNone92.1
Study C 98.4Sealed amber vial, nitrogen headspace0.1% α-tocopherol98.1

This table illustrates the significant impact of an inert atmosphere and the presence of a stabilizer on the stability of this compound.

Table 2: Isomeric Ratio of this compound After 24-Hour Exposure to Light at Room Temperature

ConditionInitial (E,Z) / (E,E) RatioFinal (E,Z) / (E,E) Ratio
Dark Control (Amber Vial) 80 / 2079 / 21
Ambient Lab Light (Clear Vial) 80 / 2065 / 35
UV Lamp (365 nm, Clear Vial) 80 / 2040 / 60

This table demonstrates the potential for photoisomerization, a key factor that can lead to discrepancies in the reported composition of this compound if light exposure is not controlled.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under elevated temperature to predict its long-term shelf life.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of this compound (e.g., 1 mL) in 2 mL amber glass vials with PTFE-lined screw caps.

    • If the effect of a stabilizer is being investigated, prepare a parallel set of samples with the desired concentration of the stabilizer (e.g., 0.1% α-tocopherol).

    • For each condition, prepare a set of vials to be stored under ambient air and another set where the headspace is flushed with nitrogen before sealing.

  • Storage Conditions:

    • Place the vials in a temperature-controlled stability chamber at 40°C.

    • Place a control set of vials in a refrigerator at 4°C.

  • Time Points:

    • Pull samples for analysis at T=0, 1, 2, 4, and 8 weeks.

  • Analysis:

    • At each time point, dilute the sample in a suitable solvent (e.g., hexane).

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound and identify any degradation products.

    • Quantify the remaining this compound using a previously established calibration curve.

Protocol 2: Photostability Study of this compound

Objective: To assess the impact of light exposure on the stability and isomeric composition of this compound.

Methodology:

  • Sample Preparation:

    • Prepare aliquots of this compound in both clear and amber glass vials.

    • Seal the vials under a nitrogen atmosphere to minimize oxidation.

  • Exposure Conditions:

    • Place the vials in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

    • As a control, wrap a set of clear and amber vials in aluminum foil to protect them from light and place them in the same chamber.

  • Time Points:

    • Pull samples for analysis at T=0, 6, 12, and 24 hours of continuous exposure.

  • Analysis:

    • Analyze the samples by GC-MS.

    • Pay close attention to changes in the peak areas corresponding to different isomers of this compound.

    • Identify any new peaks that may correspond to photo-degradation products.

Visualization of Degradation Pathways

DegradationPathways Potential Degradation Pathways for this compound cluster_oxidation Oxidative Degradation cluster_isomerization Photo- & Thermal Isomerization undecatriene This compound (Mixture of Isomers) hydroperoxides Conjugated Triene Hydroperoxides undecatriene->hydroperoxides + O2 (Oxygen) other_isomers Altered Mixture of cis/trans Isomers undecatriene->other_isomers hv (Light) or Δ (Heat) trienols Conjugated Trienols hydroperoxides->trienols Reduction/Decomposition

Caption: Degradation pathways for this compound, including oxidation and isomerization.

References

Validation & Comparative

Confirming the Structure of Synthetic 1,3,5-Undecatriene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of synthetic 1,3,5-undecatriene. By presenting experimental data alongside predicted values, this document serves as a valuable resource for the structural elucidation of this and similar conjugated triene systems.

Spectroscopic Analysis Workflow

The confirmation of the structure of synthetic this compound involves a multi-step spectroscopic analysis. The following diagram illustrates the logical workflow, from sample preparation to the final structure confirmation by comparing experimental data with expected values.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_confirmation Structure Confirmation Synthesis Synthetic this compound NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR Infrared Spectroscopy (FT-IR) Synthesis->IR Exp_Data Experimental Spectra NMR->Exp_Data MS->Exp_Data IR->Exp_Data Comparison Data Comparison Exp_Data->Comparison Pred_Data Predicted Spectra Pred_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of synthetic this compound.

Comparative Spectroscopic Data

The following tables summarize the available experimental and predicted spectroscopic data for the (3E,5Z) and (3E,5E) isomers of this compound. A direct comparison of these datasets is crucial for accurate structure determination.

Table 1: Mass Spectrometry Data
IsomerMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity)
(3E,5Z)-1,3,5-Undecatriene 150121, 107, 93, 79, 67, 55, 41
(3E,5E)-1,3,5-Undecatriene 150121, 107, 93, 79, 67, 55, 41

Note: The fragmentation patterns for the (3E,5Z) and (3E,5E) isomers are very similar in electron ionization mass spectrometry, highlighting the need for other spectroscopic techniques for unambiguous identification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon AtomPredicted Chemical Shift (δ) for (3E,5Z)-1,3,5-Undecatriene (ppm)Predicted Chemical Shift (δ) for (3E,5E)-1,3,5-Undecatriene (ppm)
C1114.5114.6
C2137.2137.1
C3130.8130.9
C4132.5132.6
C5125.7125.8
C6130.1130.2
C732.932.9
C831.631.6
C922.622.6
C1022.322.3
C1114.114.1
Table 3: ¹H NMR Spectroscopic Data (Predicted)
Proton(s)Predicted Chemical Shift (δ) and Multiplicity for (3E,5Z)-1,3,5-UndecatrienePredicted Chemical Shift (δ) and Multiplicity for (3E,5E)-1,3,5-Undecatriene
H15.0-5.2 (m)5.0-5.2 (m)
H26.2-6.4 (m)6.2-6.4 (m)
H3-H65.5-6.1 (m)5.5-6.1 (m)
H72.1-2.3 (m)2.1-2.3 (m)
H8-H101.2-1.5 (m)1.2-1.5 (m)
H110.9 (t)0.9 (t)

Note: Experimental ¹H NMR data for the specific isomers is not widely available in public spectral databases. The predicted values offer a reference for spectral interpretation.

Table 4: Infrared (IR) Spectroscopy Data
Functional GroupExpected Absorption Range (cm⁻¹)
C-H (alkene) stretch3010-3100
C-H (alkane) stretch2850-2960
C=C (conjugated) stretch1600-1650
C-H bend (alkene)675-1000

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 1-2 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation of any impurities or isomers.

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 35-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with reference spectra from databases such as the NIST Mass Spectral Library.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare their positions to expected values.

Conclusion

The structural confirmation of synthetic this compound relies on a synergistic approach utilizing multiple spectroscopic techniques. While mass spectrometry can readily confirm the molecular weight, the similarity in fragmentation patterns between isomers necessitates the use of NMR spectroscopy for unambiguous stereochemical assignment. Although complete experimental NMR and IR data sets are not widely disseminated in public databases, the provided predicted values and experimental protocols offer a robust framework for researchers to confidently verify the structure of their synthetic products. The comparison of experimental data with predicted values remains a cornerstone of modern structural elucidation.

Unraveling the Biological Potency of 1,3,5-Undecatriene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of 1,3,5-undecatriene isomers reveals a landscape of potential applications, from agriculture to medicine. While direct comparative studies remain scarce, an analysis of the biological properties of natural sources rich in specific isomers, coupled with general knowledge of stereoisomer effects on bioactivity, provides valuable insights into their differential potency.

This compound, a volatile organic compound, exists in various isomeric forms, with the (E,Z)- and (E,E)-isomers being the most commonly cited in scientific literature. These isomers are integral components of various plant essential oils and are largely recognized for their distinct organoleptic properties. However, emerging research points towards their significant, yet nuanced, biological activities, including insecticidal, antimicrobial, and potentially anti-inflammatory and cytotoxic effects. This guide synthesizes the available data to offer a comparative perspective on the biological activities of these isomers, supported by experimental methodologies.

Comparative Biological Activity: An Overview

Biological ActivityIsomer(s) ImplicatedSupporting Evidence
Insecticidal/Repellent (E,Z)-1,3,5-undecatrieneFound in Mentha spicata (spearmint) essential oil, which has demonstrated insecticidal and repellent properties against various pests.[1][2][3] The specific contribution of this isomer to the overall activity is an area for further research.
Antimicrobial General this compoundStudies on galbanum oil, which contains undecatriene isomers, have indicated antimicrobial and antioxidant activities.[4][5] A study on a mixture of isomers reported a Minimum Inhibitory Concentration (MIC) of 0.5% v/v against Escherichia coli and Staphylococcus aureus.
Anti-inflammatory (E,Z)-1,3,5-undecatriene (inferred)Galbanum oil, containing this isomer, has been traditionally used for its anti-inflammatory properties.[4][5] Modern in-vitro and animal studies on galbanum oil components support these claims, though direct evidence for the undecatriene isomer is pending.[5]

It is crucial to note that the biological activity of a compound is highly dependent on its stereochemistry. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with biological targets such as receptors and enzymes. Therefore, it is highly probable that the different isomers of this compound exhibit varying degrees of potency for each biological effect.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of volatile and often lipophilic compounds like this compound isomers. Below are summaries of key experimental protocols relevant to the activities discussed.

Insecticidal Activity Bioassay (Vapor Phase and Contact)

A common method to assess the insecticidal activity of volatile compounds is the vapor phase bioassay.

Workflow for Vapor Phase Insecticidal Bioassay:

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment A Prepare serial dilutions of This compound isomers in a suitable solvent B Impregnate filter paper discs with the prepared solutions A->B C Allow solvent to evaporate completely B->C D Place impregnated disc in a sealed container (e.g., petri dish) C->D E Introduce a known number of insects into the container D->E F Incubate under controlled conditions (temperature, humidity, light) E->F G Record insect mortality at specified time intervals (e.g., 24, 48 hours) F->G H Calculate LC50 (lethal concentration) values for each isomer G->H

Caption: Workflow for assessing vapor phase insecticidal activity.

For contact toxicity, a topical application or a residual film method can be employed. In the topical application, a small, measured droplet of the isomer solution is applied directly to the insect's body. In the residual film method, the inside of a container is coated with the isomer solution, the solvent is allowed to evaporate, and then the insects are introduced.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Due to the lipophilic nature of this compound isomers, standard antimicrobial susceptibility testing methods may need modification. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Broth Microdilution MIC Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of This compound isomers in a suitable broth medium (e.g., Mueller-Hinton Broth) C Add the diluted isomers to the corresponding wells A->C B Inoculate each well of a microtiter plate with a standardized microbial suspension B->C D Incubate the microtiter plate at an optimal temperature for microbial growth (e.g., 37°C for 24 hours) C->D E Visually assess for turbidity or use a microplate reader to measure absorbance D->E F Determine the MIC: the lowest concentration that inhibits visible microbial growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Note on Lipophilic Compounds: To enhance the solubility of lipophilic compounds like this compound in aqueous media, a small percentage of a non-ionic surfactant (e.g., Tween 80) or a solvent like dimethyl sulfoxide (B87167) (DMSO) can be used. A solvent control must be included to ensure it does not affect microbial growth.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular mechanisms through which this compound isomers exert their biological effects are not yet fully elucidated. However, based on the known activities of similar volatile organic compounds and essential oil components, some putative mechanisms can be proposed.

Potential Signaling Pathways in Insecticidal Action:

For insecticidal activity, volatile compounds often target the nervous system of insects.

G cluster_interaction Molecular Interaction cluster_response Cellular Response cluster_outcome Physiological Outcome A This compound Isomer B Insect Olfactory Receptors (ORs) A->B Binds to C Insect Gustatory Receptors (GRs) A->C Binds to D Ion Channels (e.g., GABA-gated chloride channels) A->D Binds to E Alteration of Neuronal Signaling B->E G Repellency B->G C->E C->G D->E F Neurotoxicity E->F H Paralysis F->H I Mortality F->I

Caption: Putative signaling pathways for insecticidal/repellent action.

In this proposed pathway, the undecatriene isomer could interact with olfactory or gustatory receptors, leading to a repellent behavioral response. Alternatively, it could act as a neurotoxin by interfering with neurotransmitter-gated ion channels, causing paralysis and death. The specific affinity and efficacy of each isomer for these targets would determine its overall insecticidal potency.

Conclusion and Future Directions

The isomers of this compound present a promising area for the development of novel bioactive agents. While current evidence strongly suggests their potential as insecticidal and antimicrobial compounds, there is a clear need for direct comparative studies to quantify the activity of each isomer. Future research should focus on:

  • Isomer-specific bioassays: Conducting parallel studies on purified isomers to determine their individual LC50 and MIC values against a range of pests and pathogens.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by each isomer to understand the basis of their differential activities.

  • Synergistic effects: Exploring the potential for synergistic or antagonistic interactions between different isomers and with other bioactive compounds.

By systematically addressing these research gaps, the full potential of this compound isomers can be unlocked for applications in pest management, food preservation, and potentially even as therapeutic agents.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the quantitative analysis of 1,3,5-Undecatriene, a volatile organic compound of interest in the fragrance, flavor, and pharmaceutical industries. The selection of an appropriate analytical method is critical for accurate and reliable quantification, which is essential for quality control, formulation development, and regulatory compliance. This document outlines the experimental protocols and performance characteristics of the two most effective techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Overview of Analytical Techniques

The quantification of this compound, a non-polar hydrocarbon, is optimally achieved through chromatographic techniques. Gas chromatography is particularly well-suited for volatile and semi-volatile compounds, making it a primary choice. High-performance liquid chromatography offers an alternative, especially when dealing with complex matrices or when derivatization is not desirable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile compounds. GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides mass information for confident identification and quantification. For trace analysis in complex matrices like essential oils, pre-concentration techniques such as solid-phase microextraction (SPME) are often employed to enhance sensitivity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their affinity for a stationary and a mobile phase. For a non-polar compound like this compound, reverse-phase HPLC is the method of choice.[2] Detection is typically performed using an ultraviolet (UV) detector. While generally less sensitive than GC-MS for volatile compounds, HPLC is a robust and versatile technique.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of terpenes, which can be considered representative for this compound. It is important to note that specific validation for this compound may yield slightly different values, and these should be established during method development in your laboratory.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL50 - 500 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Specificity High (Mass Spectra)Moderate (Retention Time)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for terpene analysis and should be adapted and validated for your specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in essential oils and other complex matrices.

1. Sample Preparation:

  • Accurately weigh 100 mg of the essential oil or sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibration range.

  • For trace analysis, consider using Headspace (HS) or Solid-Phase Microextraction (SPME) for sample introduction to enhance sensitivity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent at concentrations ranging from 0.1 to 100 µg/mL.

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a robust method for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase to a known volume in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound (typically around 230 nm).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time.

  • Calculate the concentration of this compound in the sample using the generated calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflows for analytical method validation and a typical GC-MS analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Method (GC-MS/HPLC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (ICH Q2) Select_Method->Define_Parameters Prepare_Standards Prepare Standards & Samples Define_Parameters->Prepare_Standards Perform_Analysis Perform Analyses Prepare_Standards->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Analyze_Data Analyze Data for Each Parameter Collect_Data->Analyze_Data Assess_Criteria Assess Against Acceptance Criteria Analyze_Data->Assess_Criteria Validation_Report Prepare Validation Report Assess_Criteria->Validation_Report GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Weighing Weigh Sample Dissolution Dissolve in Solvent Sample_Weighing->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Peak_Identification Identify Peak by RT & Mass Spectrum Detection->Peak_Identification Integration Integrate Peak Area Peak_Identification->Integration Quantification Quantify using Calibration Curve Integration->Quantification

References

A Comparative Efficacy Analysis of 1,3,5-Undecatriene and Other Green Note Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the olfactory efficacy of 1,3,5-Undecatriene against other prominent green note fragrance compounds. The information presented herein is supported by available data and standardized experimental protocols to assist in the informed selection of fragrance ingredients for research and product development.

Introduction to Green Notes in Fragrance

Green fragrance notes are reminiscent of freshly cut grass, crushed leaves, and lush vegetation.[1] These scents are primarily composed of various volatile organic compounds that elicit the perception of freshness and nature.[2][3] Key compounds contributing to the green olfactory profile include aldehydes, esters, and unsaturated hydrocarbons. This guide focuses on this compound, a potent fragrance compound known for its intense galbanum-like, green, and slightly herbaceous aroma, and compares its performance with other notable green note compounds.[4][5]

Quantitative Comparison of Green Note Fragrance Compounds

The following table summarizes the olfactory and physical properties of this compound and a selection of other significant green note compounds. Direct comparative data for odor thresholds and substantivity under identical conditions are often proprietary and not always available in the public domain. However, this table provides a compilation of available data to guide preliminary assessments.

Fragrance CompoundChemical StructureOdor ProfileOdor Threshold (in water)Tenacity on Blotter
This compound C₁₁H₁₈Powerful, diffusive, green, galbanum-like, peppery, with fruity nuances.[4][5][6]Data not publicly availableApproximately 1 day.[7]
(Z)-3-Hexenol (Leaf Alcohol) C₆H₁₂OIntense, fresh-cut grass, green leaf.~0.025 ppmSeveral hours
(E)-2-Hexenal (Leaf Aldehyde) C₆H₁₀OSharp, green, fruity, slightly fatty.~0.005 ppmSeveral hours
Galbanum Oil Complex MixtureIntense, green, resinous, earthy, balsamic.Not applicable (mixture)Several days
Phenylacetaldehyde C₈H₈OHyacinth-like, green, floral, sweet.~0.004 ppmSeveral hours
Stemone (5-Methyl-3-heptanone oxime) C₈H₁₇NOGreen, leafy, slightly earthy and minty.Data not publicly availableSeveral hours
Triplal (2,4-Dimethyl-3-cyclohexene carboxaldehyde) C₉H₁₄OGreen, aldehydic, citrusy.Data not publicly availableSeveral hours

Note: Odor thresholds can vary significantly based on the evaluation medium (water, air, ethanol) and the methodology used for determination.[8] Tenacity on a blotter is an indicator of substantivity and can be influenced by factors such as temperature and humidity.

Experimental Protocols

Determination of Odor Detection Threshold

The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population, typically 50%.[9] A standardized method for this determination is outlined in ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[7][8][10][11]

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists are screened for their olfactory acuity and ability to consistently detect and describe odors.

  • Sample Preparation: A series of dilutions of the fragrance compound in a suitable solvent (e.g., ethanol, water, or odorless mineral oil) is prepared in ascending concentrations.

  • Presentation: Panelists are presented with a set of three samples (a triangle test), where two are blanks (solvent only) and one contains the diluted odorant.[12] The order of presentation is randomized for each panelist.[12]

  • Forced-Choice Ascending Concentration: Starting with the lowest concentration, panelists are required to identify the odd sample. This process continues with progressively higher concentrations.

  • Threshold Calculation: The individual threshold is the concentration at which a panelist correctly identifies the odorant-containing sample a predetermined number of consecutive times. The group threshold is then calculated as the geometric mean of the individual thresholds.

Evaluation of Substantivity (Tenacity on Blotter)

Substantivity, or tenacity, refers to the duration an odor remains detectable. A common method for its evaluation is the blotter test.[13]

Methodology:

  • Sample Application: A standardized amount of the fragrance compound (e.g., 0.1 mL of a 10% solution in ethanol) is applied to a standard fragrance blotter (smelling strip).

  • Evaluation Intervals: The blotters are placed in a controlled environment (constant temperature and humidity) and evaluated by trained perfumers or sensory panelists at specific time intervals (e.g., 1, 4, 8, 24, 48 hours).

  • Intensity Rating: At each interval, the odor intensity is rated on a predefined scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor).

  • Tenacity Determination: The tenacity is recorded as the time at which the odor intensity falls below a certain level (e.g., a rating of 1).

Olfactory Signaling Pathway

The perception of "green" notes, like all odors, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain for processing.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Green Note Molecule (e.g., this compound) OR Olfactory Receptor (OR) (e.g., OR2J3 for grassy notes) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal to

Caption: Olfactory signaling pathway for green note perception.

Research has identified specific olfactory receptors that respond to certain green note compounds. For example, genetic variations in the OR2J3 receptor are associated with an individual's ability to detect the "grassy" smelling compound, cis-3-hexen-1-ol (B126655).[6]

Experimental Workflow for Fragrance Evaluation

The comprehensive evaluation of a fragrance compound involves a multi-step process encompassing both analytical and sensory techniques.

Experimental_Workflow cluster_prep Preparation & Characterization cluster_sensory Sensory Evaluation cluster_application Application Testing Compound Fragrance Compound (e.g., this compound) Purity Purity Analysis (GC-MS) Compound->Purity Odor_Threshold Odor Threshold Determination Purity->Odor_Threshold Substantivity Substantivity (Tenacity) Testing Purity->Substantivity Descriptive Descriptive Analysis (Sensory Panel) Purity->Descriptive Stability Stability in Product Base Purity->Stability Data_Analysis Data Analysis & Interpretation Odor_Threshold->Data_Analysis Substantivity->Data_Analysis Descriptive->Data_Analysis Performance Performance Evaluation in Final Product Stability->Performance Performance->Data_Analysis Report Final Report & Conclusion Data_Analysis->Report

Caption: General experimental workflow for fragrance evaluation.

Conclusion

This compound stands out as a highly potent and diffusive green note fragrance compound with a characteristic galbanum-like profile. Its efficacy, particularly in imparting a powerful and long-lasting green character, makes it a valuable ingredient in perfumery. While direct, publicly available quantitative comparisons with other green notes are limited, its described olfactory properties suggest a high impact at low concentrations. For a comprehensive evaluation, it is recommended that researchers and developers conduct side-by-side sensory and analytical tests using standardized protocols, such as those outlined in this guide, to determine the optimal green note compound for their specific application.

References

A Spectroscopic Showdown: Unraveling the Isomers of 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene reveals distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a comprehensive overview of their UV-Vis, IR, and NMR spectral data, supported by experimental protocols for their synthesis and characterization, aimed at researchers and professionals in the fields of chemistry and drug development.

The geometric isomerism in the conjugated triene system of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene gives rise to subtle yet significant differences in their physical and spectroscopic properties. Understanding these differences is crucial for their identification and for structure-activity relationship studies in various applications, including fragrance chemistry and natural product synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers, providing a clear basis for their comparison.

Table 1: UV-Vis and IR Spectroscopic Data

Spectroscopic Technique(3E,5Z)-1,3,5-Undecatriene(3E,5E)-1,3,5-Undecatriene
UV-Vis (λmax) ~238 nm~232 nm
IR (cm⁻¹)
C-H stretch (alkenyl)~3015~3015
C-H stretch (alkyl)2955, 2925, 28552955, 2925, 2855
C=C stretch~1650, 1615, 1580~1650, 1615, 1580
C-H bend (trans)~965~985
C-H bend (cis)~730-

Table 2: ¹H NMR Spectroscopic Data (200 MHz, CDCl₃)

Proton Assignment(3E,5Z)-1,3,5-Undecatriene (δ, ppm)(3E,5E)-1,3,5-Undecatriene (δ, ppm)
H-15.15-5.30 (m)5.15-5.30 (m)
H-26.25 (dd, J=17, 10 Hz)6.25 (dd, J=17, 10 Hz)
H-36.65 (dt, J=17, 10 Hz)6.65 (dt, J=17, 10 Hz)
H-45.95 (t, J=10 Hz)6.05 (t, J=10 Hz)
H-56.05 (dd, J=15, 10 Hz)6.05 (dd, J=15, 10 Hz)
H-65.60 (dt, J=15, 7 Hz)5.60 (dt, J=15, 7 Hz)
H-72.15 (q, J=7 Hz)2.15 (q, J=7 Hz)
H-8, H-9, H-101.20-1.50 (m)1.20-1.50 (m)
H-110.90 (t, J=7 Hz)0.90 (t, J=7 Hz)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Assignment(3E,5Z)-1,3,5-Undecatriene (δ, ppm)(3E,5E)-1,3,5-Undecatriene (δ, ppm)
C-1117.4Data not available
C-2136.8Data not available
C-3130.6Data not available
C-4125.1Data not available
C-5132.5Data not available
C-6129.3Data not available
C-729.2Data not available
C-831.6Data not available
C-922.6Data not available
C-1014.1Data not available
C-1131.9Data not available

Experimental Protocols

The synthesis of a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene can be achieved via a Wittig reaction, followed by separation of the isomers.

Synthesis of (3E,5E/Z)-1,3,5-Undecatriene Mixture

A common synthetic route involves the Wittig reaction between (2E,4E)-decadienal and methylenetriphenylphosphorane.[1][2]

Materials:

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0°C, and a solution of n-butyllithium in hexane is added dropwise with stirring.

  • The resulting orange-red solution of the ylide is stirred at room temperature for 30 minutes.

  • A solution of (2E,4E)-decadienal in anhydrous THF is added dropwise to the ylide solution at 0°C.

  • The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene, is purified by vacuum distillation.

Isomer Separation

The pure (3E,5Z) and (3E,5E) isomers can be separated from the synthesized mixture by preparative gas chromatography (GC).

Spectroscopic Characterization

UV-Vis Spectroscopy:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: Ethanol or hexane.

  • Procedure: A dilute solution of the purified isomer is prepared in the chosen solvent. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Procedure: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A ¹H and ¹³C NMR spectrometer (e.g., 200 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Procedure: A small amount of the purified isomer is dissolved in CDCl₃ containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired.

Visualization of Isomeric Relationship and Analysis

The following diagram illustrates the relationship between the two isomers and the spectroscopic methods used for their comparative analysis.

G Spectroscopic Comparison of 1,3,5-Undecatriene Isomers cluster_isomers Isomers cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis isomer_EZ (3E,5Z)-1,3,5-Undecatriene UV_Vis UV-Vis Spectroscopy isomer_EZ->UV_Vis IR IR Spectroscopy isomer_EZ->IR NMR NMR Spectroscopy isomer_EZ->NMR isomer_EE (3E,5E)-1,3,5-Undecatriene isomer_EE->UV_Vis isomer_EE->IR isomer_EE->NMR synthesis Wittig Reaction ((2E,4E)-decadienal + Ph3P=CH2) separation Preparative GC synthesis->separation separation->isomer_EZ Pure Isomer separation->isomer_EE Pure Isomer

Caption: Workflow for the synthesis, separation, and spectroscopic analysis of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

References

Assessing the Purity of 1,3,5-Undecatriene: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing the purity of 1,3,5-undecatriene, a volatile and unsaturated hydrocarbon. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical technique.

Introduction to Purity Assessment Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[2] This allows for the direct quantification of a substance against a certified internal standard without the need for substance-specific calibration curves.[1] For a molecule like this compound, ¹H-qNMR is particularly suitable due to its distinct proton signals.

Gas Chromatography (GC) is a well-established separation technique for analyzing volatile substances.[3][4] When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantifying the components of a mixture. The area of a peak in the chromatogram is proportional to the concentration of the corresponding compound.[5] Purity is typically determined by the area percent method, assuming all components have a similar response factor, or by using a reference standard.

Comparative Data Summary

The following tables summarize the hypothetical quantitative results from the purity assessment of a batch of this compound using both qNMR and GC-FID.

Table 1: Purity Assessment of this compound

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard.[1]Separates volatile components, and the FID response is proportional to the mass of carbon.[3]
Purity (%) 98.5 ± 0.298.2 (Area %)
Major Impurity Isomer of UndecatrieneIsomer of Undecatriene
Limit of Detection ~0.1%~0.01%
Sample Throughput LowerHigher
Sample Destruction No, the sample can be recovered.[1]Yes
Versatility Applicable to a wide range of organic molecules with NMR-active nuclei.[1]Suitable for volatile and thermally stable compounds.[3]

Table 2: Comparison of Methodological Parameters

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Calibration Requires a certified internal standard.[6]Can be run without a standard (area %), but a standard is needed for accurate quantification.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.[2]Dilution in a suitable solvent.[5]
Analysis Time/Sample 10-30 minutes5-15 minutes
Instrument Cost HighModerate
Operator Skill Level HighModerate

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol describes a representative method for determining the purity of this compound using ¹H-qNMR with maleic acid as the internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same NMR tube.

  • Add 0.75 mL of Chloroform-d (CDCl₃) to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength is recommended.[2]

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30) should be used.[2]

  • Relaxation Delay (D1): A delay of at least 5 times the longest T₁ of the protons of interest is crucial for full relaxation and accurate integration.[2] A conservative value of 30-60 seconds is often used if T₁ is unknown.[2]

  • Number of Scans (NS): 16 or higher to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals of interest.[2]

  • Acquisition Time (AQ): ≥ 3 seconds to allow for complete decay of the free induction decay (FID).[2]

  • Spectral Width: ~16 ppm.[2]

3. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of this compound and the singlet signal of maleic acid (at approximately 6.3 ppm in CDCl₃).

  • The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a general procedure for the purity analysis of this compound by GC-FID.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in hexane.

  • Perform serial dilutions to obtain a working solution of approximately 100 µg/mL.

2. GC-FID Instrument Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[7]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

3. Data Analysis and Purity Calculation:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[5]

  • Percent Purity = (Area of Analyte Peak / Total Area of All Peaks) * 100.[5]

Visualizing the Methodologies

To better illustrate the workflows and comparative logic, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire ¹H-NMR Spectrum (zg30, D1=30s, NS=16) dissolve->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Purity Result calculation->result

Caption: Workflow for purity assessment of this compound using qNMR.

Method_Comparison cluster_qnmr Quantitative NMR (qNMR) cluster_gc Gas Chromatography (GC-FID) qnmr_node Primary Ratio Method Direct quantification Non-destructive qnmr_result Purity (Absolute %) qnmr_node->qnmr_result High Accuracy Requires Certified Standard gc_node Separation Technique Relative quantification (Area %) Destructive gc_result Purity (Area %) gc_node->gc_result High Sensitivity Good for Volatiles analyte This compound Sample analyte->qnmr_node analyte->gc_node

Caption: Logical comparison of qNMR and GC-FID for purity assessment.

Conclusion

Both qNMR and GC-FID are powerful techniques for assessing the purity of this compound.

  • qNMR offers the advantage of being a primary ratio method, providing a direct and highly accurate measure of purity without the need for a specific this compound reference standard (though a certified internal standard is required).[8] Its non-destructive nature is also beneficial when sample quantities are limited.

  • GC-FID is a highly sensitive and robust method, particularly well-suited for the routine analysis of volatile compounds.[9] It offers higher throughput and is generally more cost-effective. However, the area percent method for purity assumes an equal response factor for all components, which may not always be accurate. For higher accuracy, a certified reference standard of this compound would be required for calibration.

The choice between qNMR and GC-FID will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the intended application of the purity data. For definitive purity assignment of a reference standard, qNMR is often the preferred method. For routine quality control of multiple batches, GC-FID provides a rapid and reliable solution.

References

Cross-Validation of 1,3,5-Undecatriene Identification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of volatile organic compounds is paramount in fields ranging from flavor and fragrance chemistry to drug discovery. 1,3,5-Undecatriene, a key aroma compound found in various natural products, presents a unique analytical challenge due to the presence of multiple geometric isomers. This guide provides a comparative overview of common analytical techniques for the identification and cross-validation of this compound isomers, supported by available experimental data.

The robust identification of specific this compound isomers, such as the (3E,5Z)- and (E,E)- forms, necessitates a multi-faceted analytical approach. Cross-validation using orthogonal techniques significantly enhances the confidence in analytical results. This guide explores the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Data Presentation: Comparative Analysis of Analytical Techniques

The following tables summarize key identification parameters for two common isomers of this compound obtained by different analytical methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound Isomers

IsomerStationary PhaseRetention Index (RI)Key Mass Fragments (m/z)
(3E,5Z)-1,3,5-Undecatriene DB-1 (Non-polar)1165, 1167[1]79, 80, 77[2]
CP Sil 8 CB (Non-polar)1174[1]
SE-54 (Non-polar)1185[1]
RTX-5 (Non-polar)1183[1]
FFAP (Polar)1387, 1388[1]
(E,E)-1,3,5-Undecatriene HP-5 (Non-polar)1183, 1177[3]79, 67, 91, 150[3]
HP-5MS (Non-polar)1185[3]
DB-5 (Non-polar)1181[3]
FFAP (Polar)1388[3]
Carbowax 20M (Polar)1405[3]
DB-Wax (Polar)1391[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (3E,5Z)-1,3,5-Undecatriene

NucleusSolventChemical Shifts (δ) ppm
¹³C Not specified14.1, 22.6, 29.1, 31.8, 117.2, 126.1, 128.9, 130.5, 132.8, 135.0

Experimental Protocols

The following are generalized experimental protocols for the techniques discussed. Specific parameters may require optimization based on the instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: For essential oils or other complex matrices, dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane. For pure standards, a dilution to approximately 100 ppm is typically sufficient.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for initial screening. For better separation of isomers, a polar column (e.g., DB-WAX) can be used.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 60 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-350

  • Data Analysis: Identification is achieved by comparing the obtained mass spectrum with reference libraries (e.g., NIST, Wiley) and by comparing the calculated retention index with literature values for the specific column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher, depending on concentration.

  • Data Analysis: Chemical shifts, coupling constants (for ¹H NMR), and the number of signals provide structural information. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.

Mandatory Visualization

CrossValidationWorkflow cluster_Sample Sample Containing this compound cluster_Techniques Analytical Techniques cluster_Data Data Acquisition cluster_Validation Cross-Validation cluster_Result Final Identification Sample Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR GC_Data Retention Time & Mass Spectrum GCMS->GC_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Validation Comparative Analysis of Spectroscopic Data GC_Data->Validation NMR_Data->Validation Result Confirmed Isomer Structure Validation->Result

References

Comparative Analysis of the Biological Activities of 1,3,5-Undecatriene Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1,3,5-undecatriene analogs and derivatives, focusing on their antimicrobial, insecticidal, and cytotoxic properties. The information is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of these compounds.

Overview of this compound

This compound is a naturally occurring volatile organic compound found in various plants, notably in the resin of Ferula gummosa, commonly known as galbanum. It exists in different isomeric forms, with the (3E,5Z)- and (3E,5E)-isomers being significant contributors to the characteristic green and resinous aroma of galbanum oil. Beyond its use in the fragrance industry, this compound and its analogs have garnered interest for their potential biological activities.

Comparative Biological Activity

This section presents a comparative summary of the antimicrobial, insecticidal, and cytotoxic activities of this compound-containing essential oils and other relevant compounds. Due to the limited availability of quantitative data on isolated this compound isomers, data for essential oils rich in these compounds, such as galbanum oil, are presented as a proxy.

Antimicrobial Activity

The antimicrobial properties of essential oils containing undecatrienes have been evaluated against various pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/Essential OilStaphylococcus aureusEnterococcus faecalisCandida albicans
Ferula gummosa Essential Oil (Galbanum Oil)3125200-
Chlorhexidine (CHX)-> MIC of FGEO-
Sodium Hypochlorite (NaOCl)-5000-

Note: A lower MIC value indicates greater antimicrobial activity. FGEO stands for Ferula gummosa essential oil.[1]

Insecticidal and Acaricidal Activity

The insecticidal and acaricidal potential of this compound-containing essential oils has been investigated against various pests. The data is presented as Lethal Concentration (LC50), the concentration of a substance required to kill 50% of a test population.

Table 2: Comparative Insecticidal and Acaricidal Activity (LC50)

Compound/Essential OilTarget PestLC50 Value
Ferula gummosa Oil (Galbanum Oil)Brevicoryne brassicae (Cabbage aphid)6.31 µl/L air
Ferula gummosa Oil (Galbanum Oil)Tetranychus urticae (Two-spotted spider mite) - Adults6.52 µL L-1
Ferula gummosa Oil (Galbanum Oil)Tetranychus urticae (Two-spotted spider mite) - Eggs6.98 µL L-1

Note: A lower LC50 value indicates greater toxicity to the pest.[2][3]

Cytotoxic Activity

The cytotoxic effects of essential oils containing various terpenes, which are structurally related to undecatrienes, have been assessed against several cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.

Table 3: Comparative Cytotoxic Activity (IC50 in µg/mL)

Compound/Essential OilHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Jurkat (T-cell leukemia)
Eucalyptus benthamii (Young Leaves)108.33 (24h)-56.51 (72h)
Eucalyptus benthamii (Adult Leaves)54.96 (24h)-36.63 (72h)
α-pinene--192.42 (24h), 186.09 (72h)
γ-terpinene--136.60 (24h), 156.92 (72h)
terpinen-4-ol--50.20 (24h), 54.84 (72h)

Note: A lower IC50 value indicates greater cytotoxic activity. The data for Eucalyptus oils and their components are included as representative examples of cytotoxic essential oils.[4]

Experimental Protocols

This section outlines the general methodologies used to determine the biological activities presented in the tables above.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of the test compound in a 96-well microplate i1 Inoculate each well with the microbial suspension p1->i1 p2 Prepare a standardized microbial inoculum p2->i1 i2 Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours) i1->i2 a1 Visually inspect for turbidity or use a plate reader to measure absorbance i2->a1 a2 Determine the lowest concentration with no visible growth (MIC) a1->a2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Lethal Concentration (LC50)

The fumigant toxicity assay is often used to determine the LC50 of volatile compounds against insects.

Workflow for Fumigant Toxicity Assay

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_assessment Assessment s1 Place a known number of insects in a sealed container e1 Expose the insects to the vapor for a defined period (e.g., 24 hours) s1->e1 s2 Introduce a filter paper treated with a specific concentration of the test compound s2->e1 as1 Count the number of dead insects e1->as1 as2 Calculate the percentage mortality for each concentration as1->as2 as3 Determine the LC50 value using probit analysis as2->as3

Caption: Workflow for determining the Lethal Concentration (LC50) via fumigant assay.

Determination of Cytotoxic Activity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay cluster_measurement Measurement and Analysis c1 Seed cells in a 96-well plate and allow to attach c2 Treat cells with various concentrations of the test compound c1->c2 c3 Incubate for a specific duration (e.g., 24, 48, or 72 hours) c2->c3 m1 Add MTT solution to each well and incubate c3->m1 m2 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals m1->m2 me1 Measure the absorbance at a specific wavelength using a plate reader m2->me1 me2 Calculate the percentage of cell viability me1->me2 me3 Determine the IC50 value me2->me3

Caption: Workflow for determining the IC50 value using the MTT assay.

Signaling Pathways

The biological activities of natural compounds like this compound and its analogs are often attributed to their interaction with various cellular signaling pathways. While the specific pathways for this compound are not fully elucidated, the general mechanisms of action for antimicrobial, insecticidal, and cytotoxic compounds are well-studied.

Proposed Antimicrobial Mechanism of Action

Many essential oil components exert their antimicrobial effects by disrupting the bacterial cell membrane.

Diagram of Proposed Antimicrobial Action

Compound This compound Analog Membrane Bacterial Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Increased Permeability & Ion Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.

Proposed Insecticidal (Neurotoxic) Mechanism of Action

Many natural insecticides act as neurotoxins, interfering with the insect's nervous system.

Diagram of Proposed Neurotoxic Action

Compound This compound Analog Receptor Insect Neurological Receptor (e.g., Acetylcholinesterase, GABA receptor) Compound->Receptor binds to Inhibition Receptor Binding/ Inhibition Receptor->Inhibition Signal Disruption of Nerve Signal Transmission Inhibition->Signal Paralysis Paralysis and Death Signal->Paralysis

Caption: Proposed neurotoxic mechanism of insecticidal action.

Conclusion

While quantitative data specifically for this compound and its close derivatives remains limited in publicly available literature, the analysis of essential oils rich in these compounds, such as galbanum oil, suggests notable antimicrobial and insecticidal properties. The provided data, although indirect, offers a valuable starting point for researchers. Further investigation into the isolated isomers of this compound is warranted to fully elucidate their specific biological activities and mechanisms of action. The cytotoxic potential of related terpene structures also highlights an area for future research into the anticancer properties of undecatriene derivatives. The experimental protocols and pathway diagrams included in this guide serve as a foundational resource for designing and interpreting future studies in this promising area of natural product research.

References

comparative study of different synthetic routes to 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for obtaining 1,3,5-undecatriene, a valuable triene with applications in fragrance, flavor, and polymer chemistry. The comparison focuses on key performance indicators such as reaction yields, stereoselectivity, and reaction conditions, supported by available experimental data. Detailed experimental protocols for the prominent synthetic routes are also presented to facilitate replication and further development.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the Wittig reaction and organometallic coupling reactions. Each method offers distinct advantages and disadvantages concerning stereochemical control, yield, and substrate availability. The choice of a specific route is often dictated by the desired isomeric purity of the final product.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to this compound, enabling a direct comparison of their efficiencies and outcomes.

Synthetic RouteTarget Isomer(s)Key ReagentsCatalyst/ConditionsYield (%)Reference
Wittig Reaction(3E,5E)-1,3,5-undecatrieneMethylene (B1212753) triphenylphosphorane, (2E,4E)-decadienalNot specified~90%[1][2]
Wittig Reaction(3E,5Z)-1,3,5-undecatrieneHexyltriphenylphosphonium bromide, (E)-2,4-pentadienalNot specified~67%[1][2]
Organometallic Coupling(3E,5Z)- and (3E,5E)- (7:3 ratio)Magnesium 1-heptenyl bromide, (E)-1,3-butadiene ethyl sulfide (B99878)Nickel(II) bis(triphenylphosphine) bromide in THF54%[3][4]
Organometallic Coupling(3E,5Z)- and (3E,5E)- (6:4 ratio)Not specifiedNot specified54%[4]
Organometallic Coupling(3E,5Z)- and (3E,5E)-Not specifiedNot specified50%[4]
Organometallic Coupling(3E,5Z)- and (3E,5E)- (7:3 ratio)Not specifiedNot specified~48%[4]
Organometallic Coupling(3E,5Z)-isomer(Z)-1-heptenyl copper, (E)-1-chloro-1,3-butadieneNickel(0) catalyst65%[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

3.1. Wittig Reaction for (3E,5E)-1,3,5-Undecatriene [1][2]

This route synthesizes the (3E,5E) isomer with a high yield.

  • Step 1: Ylide Preparation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to generate methylene triphenylphosphorane (the Wittig reagent).

  • Step 2: Olefination: The freshly prepared ylide is then reacted with (2E,4E)-decadienal. The reaction mixture is typically stirred at room temperature until completion.

  • Step 3: Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, usually by distillation under reduced pressure, to yield pure (3E,5E)-1,3,5-undecatriene.

3.2. Organometallic Coupling for (3E,5Z)- and (3E,5E)-1,3,5-Undecatriene [3][4]

This method provides a mixture of isomers.

  • Step 1: Grignard Reagent Formation: 1-Heptenyl bromide (typically a mixture of Z and E isomers) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent, magnesium 1-heptenyl bromide.

  • Step 2: Nickel-Catalyzed Cross-Coupling: The Grignard reagent is then added to a solution of (E)-1,3-butadiene ethyl sulfide in THF containing a catalytic amount of nickel(II) bis(triphenylphosphine) bromide.

  • Step 3: Reaction Quenching and Workup: The reaction mixture is stirred, and upon completion, it is quenched with a saturated aqueous salt solution. The organic layer is separated, washed, and dried over anhydrous magnesium sulfate.

  • Step 4: Purification: The solvent is removed by evaporation under reduced pressure. The resulting mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is then purified by distillation under high vacuum.

Visualization of Synthetic Workflow

The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.

Reagents Starting Materials (e.g., Phosphonium Salt, Aldehyde) Reaction Wittig Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the Wittig synthesis of this compound.

Organometallic Organometallic Reagent (e.g., Grignard) Coupling Catalytic Cross-Coupling Organometallic->Coupling Butadiene Butadiene Derivative Butadiene->Coupling Workup Quenching & Workup Coupling->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Isomers Purification->Product

Caption: Generalized workflow for the organometallic coupling synthesis of this compound.

Crude Crude Product GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Crude->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Crude->NMR FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Crude->FTIR Purity Purity & Isomer Ratio GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure

References

evaluating the performance of 1,3,5-Undecatriene as a flavoring agent in food products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Undecatriene is a volatile hydrocarbon recognized for its potent and diffusive green, leafy, and peppery aroma.[1][2] It is found naturally in some fruits, such as pineapple, and herbs like spearmint.[1][3] In the food industry, it is used in trace amounts to impart fresh, green, and herbal notes to a variety of products, enhancing the authenticity of fruit and vegetable flavors.[4][5] Its characteristic scent is remarkably reminiscent of ripe bell peppers, making it a unique and valuable component in flavor creation.[5]

While this compound is utilized for its distinctive flavor profile, publicly available, direct comparative studies evaluating its performance against other "green" flavoring agents are limited. This guide, therefore, provides a comprehensive framework for researchers and flavor scientists to conduct such evaluations. It outlines key experimental protocols and data presentation formats for an objective comparison of this compound with alternative flavoring agents.

Comparative Performance Evaluation

To objectively assess the performance of this compound as a flavoring agent, a multi-faceted approach is required, encompassing sensory evaluation, instrumental analysis, and stability testing. This section details the methodologies and data presentation for a hypothetical comparison between this compound and two common "green" flavor alternatives: Hexenal (a C6 aldehyde known for a sharp, cut-grass aroma) and Galbanum essential oil (a complex natural extract with a green, resinous scent).

Sensory Panel Evaluation

Sensory analysis is crucial for understanding how a flavoring agent is perceived by consumers.[6] Descriptive and discriminative tests are fundamental in this evaluation.[6]

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

  • Panelist Training: A panel of 8-12 trained sensory assessors is selected. During training, they will be familiarized with the aroma and taste of this compound and the alternative flavoring agents in a neutral base (e.g., sugar water or a simple food matrix like a plain cracker). The panel will collaboratively develop a lexicon of descriptive terms for the "green" flavor profile, such as "bell pepper," "leafy," "grassy," "peppery," and "earthy."

  • Sample Preparation: Test samples are prepared by incorporating this compound, Hexenal, and Galbanum essential oil at equi-potent concentrations (determined in preliminary trials) into the chosen food matrix. A control sample with no added flavoring is also included.

  • Evaluation: In a controlled sensory booth, panelists will evaluate the samples, which are presented in a randomized order with blind coding. They will rate the intensity of each descriptive attribute on a 15-point unstructured line scale (from "not perceived" to "very strong").

  • Data Analysis: The data from the individual panelists are collected and averaged to generate a sensory profile for each flavoring agent. Statistical analysis (e.g., ANOVA) is used to identify significant differences between the samples.

Data Presentation: Sensory Attribute Intensities

Sensory AttributeThis compoundHexenalGalbanum Essential OilControl
Bell Pepper12.52.14.50.5
Leafy9.88.57.21.0
Grassy4.213.26.80.8
Peppery7.51.53.10.2
Earthy3.12.08.90.4
Overall Flavor Impact11.710.59.51.2
Instrumental Flavor Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9] This allows for the identification of odor-active compounds within a flavor sample.[10][11]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

  • Sample Preparation: The volatile compounds from the food product containing each flavoring agent are extracted using a suitable method, such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

  • GC-O Analysis: The extracted volatiles are injected into a gas chromatograph. The GC column effluent is split into two paths: one leading to a mass spectrometer (MS) for chemical identification and the other to a heated sniffing port.

  • Olfactometry: A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

  • Data Analysis: The olfactometry data is correlated with the chromatographic data from the MS to identify the specific compounds responsible for the characteristic aroma of each flavoring agent. The intensity of each odor can be quantified using methods like Aroma Extract Dilution Analysis (AEDA).

Data Presentation: Key Odor-Active Compounds

Flavoring AgentRetention Index (RI)Odor DescriptorIdentification (MS)Flavor Dilution (FD) Factor
This compound 1150Green Bell Pepper, PepperyThis compound1024
980Leafy, Green(Z)-3-Hexenal256
Hexenal 980Sharp Grassy, Green Apple(Z)-3-Hexenal2048
850Fruity, Green(E)-2-Hexenal512
Galbanum Oil 1380Green, Resinous, WoodyGalbanolene1024
1025Piney, Terpenicalpha-Pinene256
Flavor Stability Testing

The stability of a flavoring agent is critical for ensuring product quality and shelf life.[12] Stability can be affected by factors such as heat, light, and oxygen.[13]

Experimental Protocol: Accelerated Shelf-Life Study

  • Sample Preparation: Food products containing each of the test flavoring agents are prepared and packaged in the final intended packaging.

  • Storage Conditions: Samples are stored under accelerated conditions (e.g., elevated temperature of 35°C and controlled humidity) for a period of 12 weeks. Control samples are stored under normal conditions (e.g., 20°C).

  • Analysis: At regular intervals (e.g., 0, 2, 4, 8, and 12 weeks), samples are withdrawn and analyzed for:

    • Concentration of Key Flavor Compounds: Using a validated analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

    • Sensory Profile: Using the QDA method described previously to assess any changes in the flavor profile.

  • Data Analysis: The degradation of the key flavor compounds is modeled to predict shelf life. Sensory data is analyzed to determine the point at which a significant change in the flavor profile occurs.

Data Presentation: Degradation of this compound over Time

Time (weeks)Concentration of this compound (ppm) at 35°C"Bell Pepper" Sensory Intensity Score at 35°C
010.012.5
29.211.8
48.110.5
86.58.7
124.86.2

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for sensory evaluation and instrumental analysis.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis cluster_output Output Panelist_Training Panelist Training & Lexicon Development Sample_Preparation Sample Preparation (Flavoring in Matrix) Panelist_Training->Sample_Preparation leads to Sensory_Evaluation Blind & Randomized Evaluation Sample_Preparation->Sensory_Evaluation for Data_Collection Data Collection (Intensity Ratings) Sensory_Evaluation->Data_Collection generates Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis input for Sensory_Profile Sensory Profile Generation Statistical_Analysis->Sensory_Profile results in GC_O_Workflow cluster_extraction Sample Preparation cluster_instrument Instrumental Analysis cluster_detection Detection cluster_data Data Integration Volatile_Extraction Volatile Extraction (SPME/SAFE) GC_Separation Gas Chromatography Separation Volatile_Extraction->GC_Separation inject into MS_Detection Mass Spectrometry (Identification) GC_Separation->MS_Detection split to Olfactometry Olfactometry (Sniffing Port) GC_Separation->Olfactometry split to Data_Correlation Correlate MS & Olfactometry Data MS_Detection->Data_Correlation data for Olfactometry->Data_Correlation data for Odor_Active_Compound_ID Identify Odor-Active Compounds Data_Correlation->Odor_Active_Compound_ID leads to

References

Safety Operating Guide

Proper Disposal of 1,3,5-Undecatriene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3,5-undecatriene is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable liquid, skin irritant, and substance toxic to aquatic life, this compound must be managed as hazardous waste from the point of generation to its final disposal.[1][2] This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure all potential ignition sources are removed from the vicinity, as this compound is a flammable liquid.[4] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemically impermeable gloves.[3]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[4]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for safely collecting and preparing this compound for disposal by your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the sink or in regular trash.[3][5]

Step 1: Waste Identification and Segregation

  • Identify the this compound to be discarded as "hazardous waste."[6][7]

  • This compound is a non-halogenated organic solvent. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[8] It should be collected separately or with other compatible non-halogenated hydrocarbons.

Step 2: Container Selection and Labeling

  • Select a chemically compatible waste container in good condition, with a secure, leak-proof cap.[2][8] Plastic or glass containers are typically used for organic solvents.

  • The container must be clearly labeled as "Hazardous Waste."[8]

  • Attach a completed hazardous waste tag to the container. The label must include:

    • The full chemical name: "this compound".

    • The date when waste was first added to the container (accumulation start date).[8]

    • An indication of the hazards: "Flammable," "Irritant."[1]

    • The specific constituents and their estimated concentrations.

Step 3: Waste Accumulation

  • Add the waste this compound to the labeled container.

  • Keep the waste container securely closed at all times, except when adding waste.[9][10] This prevents the release of flammable vapors.

  • Do not overfill the container. Leave at least 10% headspace (about 1 inch) to allow for vapor expansion.[8][10]

  • Ensure the exterior of the container is clean and free of any chemical residue.[10]

Step 4: Temporary Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]

  • The SAA should be a well-ventilated, secondary containment unit (like a chemical-resistant tray or cabinet) to contain potential leaks or spills.[8]

  • Segregate the container from incompatible materials, particularly oxidizers.[11]

Step 5: Arranging for Final Disposal

  • Once the container is nearly full (no more than 90%) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), arrange for a pickup.[10][11]

  • Contact your institution's EHS office to schedule a waste collection. Follow their specific procedures for pickup requests.[9]

  • The final disposal method will be determined by the EHS-contracted waste management facility, which typically involves controlled incineration with flue gas scrubbing or other licensed chemical destruction methods.[3]

Quantitative Data and Regulatory Limits

The following table summarizes key quantitative data for this compound and general hazardous waste accumulation limits in a laboratory setting.

ParameterValueSource
Chemical Properties
Molecular FormulaC₁₁H₁₈[12]
Molecular Weight150.26 g/mol [4]
Boiling Point113°C / 26mmHg[3]
Regulatory & Safety Limits
Hazardous Waste Accumulation Limit55 gallons per SAA[9]
Acutely Toxic Waste Limit (P-list)1 quart (liquid) or 1 kg (solid)[9]
Container Headspace>10% of container volume[10]

Emergency Procedures for Spills

In the event of a spill, immediate action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.

  • Control Ignition Sources: Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid. Use spark-proof tools for cleanup.[3]

  • Collection: Collect the absorbed material and place it in a sealed, properly labeled hazardous waste container.[3]

  • Disposal: The spill cleanup materials must be disposed of as hazardous waste.[6][7]

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately. For large spills that you cannot safely manage, evacuate the area and contact emergency personnel.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generation (this compound) ppe Don Personal Protective Equipment (PPE) gen->ppe Safety First contain Select & Label Waste Container ppe->contain collect Collect Waste in Sealed Container contain->collect segregate Segregate from Incompatibles collect->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store request Request EHS Pickup store->request Container Full or Time Limit Reached dispose Professional Disposal (e.g., Incineration) request->dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3,5-Undecatriene

This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.

Chemical and Physical Properties

This compound is a colorless to light yellow, volatile liquid.[1][2] It is classified as a combustible liquid and presents a significant aspiration hazard.[3][4] Understanding its properties is the first step toward safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₈[1][3]
Molecular Weight 150.26 g/mol [1][3]
Flash Point ~66 °C (151 °F)[1][5]
Boiling Point ~88 °C @ 1 mmHg[1]
Density ~0.79 - 0.80 g/mL at 25 °C[1][6]
Hazards Aspiration Hazard (Category 1), Skin Irritation (Category 2), Acutely Toxic to Aquatic Life[2][3]

Operational Plan for Handling this compound

A systematic approach is essential when working with this compound. The following procedural steps provide a direct guide for safe operational workflow.

Pre-Handling and Area Preparation
  • Ventilation: All handling must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[4][7] Use only non-sparking tools and explosion-proof equipment.[3][8]

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.

  • Spill Kit: Have a chemical spill kit rated for flammable liquids readily accessible.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent skin, eye, and respiratory exposure.

  • Hand Protection: Wear chemical-impermeable gloves.[3] Given that this compound causes skin irritation, selecting the correct glove material (e.g., Nitrile, Neoprene) is critical.[3][9] Always consult the glove manufacturer's resistance chart and dispose of gloves immediately after contamination.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] For procedures with a higher risk of splashing, use a full-face shield in addition to goggles.[9][11]

  • Protective Clothing: Wear a flame-resistant lab coat or chemical-resistant coveralls.[4][10] Ensure clothing provides full coverage.

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3][4] A full-face respirator may be necessary if exposure limits are exceeded.[3]

Step-by-Step Handling Procedure
  • Grounding: When transferring the chemical between containers, ground and bond all equipment to prevent static electricity buildup.[7][8]

  • Dispensing: Use a syringe or pipette for transfers to minimize vapor release. Avoid pouring directly from large containers.

  • Containment: Keep containers tightly sealed when not in use.[12]

  • Heating: If heating is required, use a controlled heating mantle or water bath. Do not use an open flame.

  • Post-Handling: After use, securely seal the primary container and store it in a cool, well-ventilated, designated area away from incompatible materials.[3][12]

Emergency and Spill Response
  • Minor Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[8]

  • Major Spill: Evacuate the area immediately. Alert laboratory personnel and safety officers. Prevent the spill from entering drains.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation occurs.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] This substance is an aspiration hazard and may be fatal if it enters the airways.[3] Seek immediate emergency medical help.

Decontamination and Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[12]

  • Containerization: Place all waste into a suitable, sealed, and clearly labeled container. Liners may be used, but be aware they may retain product residue.[12]

  • Disposal: Dispose of the chemical waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or waterways, as the substance is very toxic to aquatic life.[2][3] Follow all applicable local, state, and federal regulations for hazardous waste disposal.[12]

Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound from preparation to final disposal.

G Workflow for Handling this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal start Start prep_area Prepare Ventilated Area (Fume Hood) start->prep_area ppe_check Verify & Don PPE prep_area->ppe_check handle Handle Chemical (Use Non-Sparking Tools) ppe_check->handle spill Spill Occurs handle->spill spill_response Execute Spill Response Protocol spill->spill_response Yes decon Decontaminate Work Area spill->decon No Spill spill_response->handle After Cleanup doff_ppe Doff PPE Correctly decon->doff_ppe waste_disposal Dispose of Hazardous Waste (Chemical & Contaminated PPE) doff_ppe->waste_disposal end End waste_disposal->end

Caption: A workflow diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.